Violuric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-5-nitroso-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-2-1(7-11)3(9)6-4(10)5-2/h(H3,5,6,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRVLSKRYVIEPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058954 | |
| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-39-8 | |
| Record name | Violuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Violuric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56338 | |
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| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxyiminobarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VIOLURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05RFR8AC84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Violuric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of violuric acid. The information is compiled from various scientific sources and is intended to serve as a valuable resource for professionals in research and development.
Chemical Identity and Structure
This compound, systematically named 6-Hydroxy-5-nitroso-1H-pyrimidine-2,4-dione, is an organic compound with the molecular formula C₄H₃N₃O₄[1][2][3]. It is also known by several other names, including 5-isonitrosobarbituric acid and alloxan (B1665706) 5-oxime[1][3][4]. The compound exists as a mixture of keto-enol tautomers[4]. It typically crystallizes as a white or off-white monohydrate solid[1].
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 6-Hydroxy-5-nitroso-1H-pyrimidine-2,4-dione[1][2] |
| CAS Number | 87-39-8[1][5][6] |
| Molecular Formula | C₄H₃N₃O₄ (anhydrous)[1][2][3], C₄H₃N₃O₄·H₂O (monohydrate)[1] |
| Molecular Weight | 157.08 g/mol (anhydrous)[1][2][5][6], 175.10 g/mol (monohydrate)[1] |
| SMILES | C1(=C(NC(=O)NC1=O)O)N=O[1][2] |
| InChI | InChI=1S/C4H3N3O4/c8-2-1(7-11)3(9)6-4(10)5-2/h(H3,5,6,8,9,10)[1][2][3] |
Physicochemical Properties
This compound exhibits a range of notable physical and chemical properties that are critical for its application in various scientific fields.
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Off-white, yellow, or yellow-cream solid[1]; white to pale yellow crystalline powder[6] |
| Melting Point | 247 °C (decomposes)[1]; 240-250 °C (decomposes)[5][6]; 250-252 °C[7] |
| Solubility in Water | 0.704 g/100 mL (at 20 °C)[1]; 7.04 g/L (at 20 °C)[5][6] |
| Solubility in other solvents | Soluble in alcohols[1][4]. Sparingly soluble in aqueous acid, DMSO, and slightly soluble in methanol[5][6]. |
| pKa | 4.7 (at 25 °C)[1][4][5] |
| Density | 2.19 g/cm³[6] |
| Vapor Pressure | ~0 mmHg[1] |
| LogP | -1.2 (at 25 °C)[5] |
Tautomerism and Color
A key characteristic of this compound is its tautomerism. In solution, particularly in protic solvents like water, it can tautomerize from the more stable, colorless oximino-keto form to the nitroso-enol form. This tautomer is responsible for the pink color observed when this compound is dissolved in water[8]. The formation of intensely colored salts (violurates) is attributed to the deprotonation of this more acidic nitroso-enol tautomer[8][9]. The equilibrium between these forms is influenced by the solvent and pH[8].
Caption: Tautomeric equilibrium of this compound in solution.
Experimental Protocols
This protocol is adapted from procedures described in various sources[5][10][11].
Materials:
-
Barbituric acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Concentrated hydrochloric acid (HCl) or Acetic Acid
-
Deionized water
-
Ice
Procedure:
-
Dissolve barbituric acid and sodium hydroxide in deionized water in a three-necked flask equipped with a mechanical stirrer[5][10].
-
Cool the solution to approximately 10-15 °C[5].
-
Slowly add an aqueous solution of sodium nitrite to the reaction mixture while maintaining the temperature[5]. The solution will turn a deep purple color, indicating the formation of sodium violurate[11].
-
With continuous stirring, slowly add a mixture of concentrated hydrochloric acid and deionized water dropwise. Control the addition rate to keep the reaction temperature between 10-20 °C. The formation of a yellow-red solid and the release of orange gas will be observed[5].
-
After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 16 hours[5].
-
Collect the precipitated solid by vacuum filtration[5].
-
Wash the filter cake with deionized water and a small amount of methanol[5].
-
Dry the product under a vacuum to obtain this compound[5].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H3N3O4 | CID 66599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [drugfuture.com]
- 5. This compound CAS#: 87-39-8 [m.chemicalbook.com]
- 6. This compound|lookchem [lookchem.com]
- 7. This compound [chemister.ru]
- 8. sciencemadness.org [sciencemadness.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. youtube.com [youtube.com]
Tautomerism of Violuric Acid in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric behavior of violuric acid in aqueous solutions. This compound, a derivative of barbituric acid, exhibits complex tautomeric equilibria, which are crucial for understanding its chemical reactivity, biological activity, and potential applications in drug development. This document details the predominant tautomeric forms, the influence of pH on their equilibrium, and the experimental and computational methodologies used for their characterization.
Introduction to Tautomerism in this compound
This compound (2,4,5,6(1H,3H)-pyrimidinetetrone 5-oxime) can exist in several tautomeric forms in aqueous solution. The main equilibria involve keto-enol and nitroso-oxime tautomerism. These forms are interconvertible through proton transfer, and their relative populations are highly dependent on the pH of the solution. The ability to exist in different tautomeric forms influences the molecule's electronic properties, hydrogen bonding capabilities, and ultimately its interactions with biological targets.
Tautomeric Forms of this compound
In aqueous solution, this compound primarily exists as an equilibrium mixture of the following tautomers:
-
Keto-oxime form: This is the most prevalent form in the solid state and at acidic pH.
-
Nitroso-enol form: This form contributes to the colored nature of violurate salts.
-
Anionic forms: Deprotonation at different positions leads to various anionic species, which are in equilibrium with the neutral tautomers.
The tautomeric equilibria are significantly influenced by the pH of the aqueous solution. The pKa of this compound is approximately 4.7, indicating that below this pH, the neutral forms predominate, while above this pH, the anionic forms become more significant.[1]
Quantitative Analysis of Tautomeric Equilibria
The relative concentrations of the different tautomers of this compound in aqueous solution are a function of pH. While precise quantitative data across a wide pH range is not extensively documented in a single source, the available information from UV-Vis spectroscopy and computational studies allows for a qualitative and semi-quantitative understanding of the tautomeric distribution.
| pH Range | Predominant Species | Key Observations |
| < 4.7 | Neutral keto-oxime and nitroso-enol forms | The enol form is reported to be predominant at lower pHs.[2] Solutions are stable at pH 3.50.[2] |
| 4.7 | Equilibrium between neutral and anionic forms | pKa value of 4.7.[1] |
| 5.0 - 6.25 | Anionic forms | A plateau in UV-Vis absorbance at 310 nm is observed in this pH range, suggesting a stable species.[2] |
| > 6.5 | Predominantly anionic forms | Absorbance is highly dependent on pH in this range.[2] |
Note: The table summarizes qualitative and semi-quantitative observations from the literature. Precise equilibrium constants for each tautomeric interconversion in aqueous solution require further dedicated experimental and computational studies.
Experimental Protocols for Studying Tautomerism
The investigation of this compound tautomerism relies on a combination of spectroscopic and computational techniques.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for monitoring the changes in the electronic structure of this compound as a function of pH, which reflects the shifts in tautomeric equilibria.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like deionized water.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 10) with known buffer systems (e.g., phosphate, acetate, borate).
-
Sample Preparation: For each pH value, mix a specific volume of the this compound stock solution with the corresponding buffer solution to achieve a final desired concentration (e.g., 0.1 mM).
-
Spectrophotometric Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectra of each sample over a relevant wavelength range (e.g., 200-600 nm) at room temperature.
-
Use the respective buffer solution as the blank.
-
-
Data Analysis:
-
Plot the absorbance at specific wavelengths (e.g., the wavelength of maximum absorption, λmax) as a function of pH.
-
Analyze the changes in the spectra to identify isosbestic points, which indicate the presence of two or more species in equilibrium.
-
The pKa value can be determined from the inflection point of the absorbance vs. pH curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed structural information about the different tautomers by observing the chemical shifts and coupling constants of the nuclei.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to a final concentration suitable for NMR analysis (e.g., 10-20 mM).
-
Prepare a series of samples with different pD values (the equivalent of pH in D₂O) by adding small amounts of DCl or NaOD.
-
-
NMR Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire ¹H and ¹³C NMR spectra for each sample at a constant temperature.
-
For ¹H NMR, water suppression techniques may be necessary to attenuate the residual HDO signal.
-
-
Data Analysis:
-
Assign the resonances in the spectra to the different protons and carbons of the possible tautomers.
-
Integrate the signals corresponding to the different tautomeric forms in the ¹H NMR spectra to determine their relative populations at each pD.
-
Monitor the changes in chemical shifts as a function of pD to identify protonation/deprotonation events and shifts in the tautomeric equilibrium.
-
Computational Chemistry (Density Functional Theory - DFT)
DFT calculations are a valuable tool for predicting the relative stabilities of different tautomers and for interpreting experimental spectroscopic data.
Methodology:
-
Structure Building: Build the 3D structures of all possible tautomers of this compound using a molecular modeling software.
-
Geometry Optimization:
-
Perform geometry optimization for each tautomer in the gas phase and in a simulated aqueous environment using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
The effect of the aqueous solvent can be modeled using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies).
-
The calculated vibrational frequencies can be compared with experimental IR and Raman data.
-
-
Energy Calculations:
-
Calculate the electronic energies and Gibbs free energies of each tautomer in the aqueous phase.
-
The relative stabilities of the tautomers can be determined from their energy differences.
-
The equilibrium constants (K) between tautomers can be calculated from the Gibbs free energy difference (ΔG) using the equation: ΔG = -RTln(K).
-
-
Spectra Prediction:
-
Predict UV-Vis spectra using Time-Dependent DFT (TD-DFT) calculations.
-
Predict NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted spectra can aid in the interpretation of experimental data.
-
Visualizing Tautomeric Equilibria and Workflows
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the study of this compound tautomerism.
Conclusion
The tautomerism of this compound in aqueous solutions is a complex phenomenon governed by pH. A combination of spectroscopic techniques, particularly UV-Vis and NMR, along with computational DFT methods, provides a powerful approach to elucidate the structures, stabilities, and relative populations of the different tautomeric forms. A thorough understanding of these equilibria is essential for researchers in medicinal chemistry and drug development, as the predominant tautomer under physiological conditions will dictate the molecule's biological activity. This guide provides the foundational knowledge and detailed methodologies to effectively investigate the tautomerism of this compound and related compounds.
References
A Technical Guide to the Historical Discovery and Preparation of Violuric Acid
This whitepaper provides a comprehensive overview of the historical context and synthetic methodologies for violuric acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and applications of this fascinating chromogenic compound. The following sections detail the initial discovery by Adolf Baeyer, provide in-depth experimental protocols for its primary synthesis routes, and present key quantitative data in a structured format.
Historical Discovery
This compound (5-isonitrosobarbituric acid) was first prepared and described by the renowned German chemist Adolf von Baeyer in 1863.[1] This discovery was a part of his extensive and foundational research on uric acid and its derivatives, which laid the groundwork for understanding a whole class of nitrogenous heterocyclic compounds.[2] Baeyer's initial synthesis involved the reaction of barbituric acid with nitrous acid, a method that remains a common and efficient route for its preparation today.[1][3] The name "this compound" is derived from the violet-colored salts it characteristically forms.[4]
Preparation and Synthesis
This compound can be prepared through several synthetic routes. The two most prominent methods are the nitrosation of barbituric acid and the condensation of alloxan (B1665706) with hydroxylamine (B1172632).
This is the classical and most frequently cited method for preparing this compound. It proceeds via the nitrosation of the active methylene (B1212753) group at the C5 position of the barbituric acid ring. The reaction typically involves treating an aqueous solution of barbituric acid with sodium nitrite (B80452) under acidic conditions.
Experimental Protocol:
-
Preparation of Sodium Violurate:
-
Dissolve 6.40 g (50 mmol) of barbituric acid in 100 mL of hot water in a beaker.[5]
-
In a separate container, prepare a solution of 3.80 g (55 mmol) of sodium nitrite in 10 mL of water.[5]
-
Add the sodium nitrite solution to the hot barbituric acid solution. The mixture will immediately undergo a series of color changes, from pale yellow to deep red, and finally to a rich purple, indicating the formation of sodium violurate.[6]
-
To facilitate complete reaction and precipitation, adjust the pH to approximately 4-5 by adding 3 mL of acetic acid. Stir the mixture for 1-2 hours at room temperature.[5]
-
The sodium violurate salt can be precipitated further by cooling the solution and, if necessary, adding a common ion source like sodium chloride.[5]
-
-
Conversion to this compound:
-
Suspend the sodium violurate salt (e.g., 7.8 g, ~33.5 mmol of the dihydrate) in 20 mL of water.[5]
-
While stirring, add 10 mL of concentrated hydrochloric acid.[5] The deep violet suspension will turn a brown-pink color as the free this compound precipitates.[5][6]
-
Continue stirring for approximately 1 hour at room temperature to ensure complete conversion.[5]
-
Isolate the product by suction filtration. Wash the precipitate thoroughly with dilute hydrochloric acid and then with a small amount of ice-cold water.[5][6]
-
Air dry the resulting off-white or cream-colored crystalline solid.[5][6] A yield of 86% has been reported for this conversion.[5]
-
Experimental Workflow:
An alternative route to this compound involves the reaction of alloxan with hydroxylamine, forming the characteristic oxime group at the C5 position.[1][3] This method is also historically significant and provides a reliable pathway to the target compound.
Experimental Protocol:
-
Reaction Mixture Preparation:
-
Reaction and Isolation:
-
Heat and stir the mixture. After approximately 5-10 minutes, a large amount of this compound (or its derivative) will precipitate from the solution.[7]
-
Cool the reaction mixture to maximize precipitation.
-
Filter the solid product and wash with a minimal amount of cold water.
-
Dry the product to obtain this compound as a white to cream-colored solid.[7]
-
Experimental Workflow:
Quantitative Data and Properties
This compound is a crystalline solid with distinct physical and chemical properties. The data below is compiled for the monohydrate form unless otherwise specified.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-Hydroxy-5-nitroso-1H-pyrimidine-2,4-dione | [1] |
| Other Names | 5-Isonitrosobarbituric acid, Alloxan 5-oxime | [1][8] |
| CAS Number | 87-39-8 | [1] |
| Molecular Formula | C₄H₃N₃O₄ (anhydrous) | |
| Molar Mass | 157.08 g/mol (anhydrous), 175.10 g/mol (monohydrate) | |
| Appearance | Off-white, yellow, or cream-colored solid | |
| Melting Point | 247 °C (decomposes) | |
| Solubility in Water | 0.704 g/100 mL (20 °C) | |
| Acidity (pKa) | 4.7 |
Table 2: Summary of Synthesis Data
| Starting Material | Key Reagents | Reported Yield | Reference |
| Barbituric Acid | NaNO₂, HCl | 86% | [5] |
| Alloxan | Hydroxylamine HCl | High (qualitative) | [7] |
Mechanism of Color Formation
The most remarkable property of this compound is its ability to form intensely colored salts with a wide range of metal and organic cations.[1] This phenomenon, known as pantochromism, arises from the deprotonation of the acid to form the violurate anion.[3][9] The anion is a resonance-stabilized system, and the color is attributed to an n → π* electronic transition within the conjugated chromophore.[3][9] In solution, this compound exists in tautomeric equilibrium between the isonitroso (keto-oxime) form and the nitroso (nitroso-enol) form, the latter of which contributes to the violet color of its aqueous solutions.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00606E [pubs.rsc.org]
- 4. merriam-webster.com [merriam-webster.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. youtube.com [youtube.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. This compound [drugfuture.com]
- 9. Deciphering colour mechanisms in co-crystals and salts containing this compound and chosen l -amino acids - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03209H [pubs.rsc.org]
An In-depth Technical Guide to the Acidity and pKa of Violuric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidic properties of violuric acid, a heterocyclic organic compound with significant applications in analytical chemistry and as a redox mediator.[1][2] This document details its acid dissociation constant (pKa), the structural basis for its acidity, and standard experimental protocols for its determination.
Quantitative Acidity Data
This compound (2,4,5,6(1H,3H)-Pyrimidinetetrone 5-oxime) is a weak organic acid.[1] Its acidity is characterized by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The experimentally determined pKa for this compound is consistently reported in the literature.
| Compound Name | CAS Number | Molecular Formula | pKa (at 25°C) |
| This compound | 87-39-8 | C4H3N3O4 | 4.7 |
Table 1: Summary of the acid dissociation constant (pKa) for this compound.
Structural Basis for Acidity: The Role of Tautomerism
The acidity of this compound is intrinsically linked to its complex tautomeric nature. Tautomers are constitutional isomers that readily interconvert, and in the case of this compound, this involves both keto-enol and nitroso-oxime equilibria.[3]
This compound exists as an equilibrium mixture of several tautomeric forms. The most significant of these are the oxime form (5-isonitrosobarbituric acid) and the nitroso form (5-nitrosopyrimidine-2,4,6-triol).[3] The deprotonation of this compound results in the formation of the violurate anion, which is stabilized by resonance. This delocalization of the negative charge across the molecule, particularly onto the electronegative oxygen and nitrogen atoms, is the primary reason for its acidic character. The violurate anion is intensely colored, a property that is exploited in its use as an analytical reagent for metal ions.[1]
Below is a diagram illustrating the key tautomeric forms of this compound.
Figure 1: Tautomeric equilibrium of this compound.
The dissociation of this compound to its conjugate base, the violurate anion, is a key determinant of its function in various chemical systems.
Figure 2: Dissociation equilibrium of this compound.
Experimental Protocols for pKa Determination
The pKa of this compound can be determined using several analytical techniques. The two most common methods, potentiometric titration and spectrophotometric titration, are detailed below.
Potentiometric Titration
Potentiometric titration is a highly accurate method for pKa determination and involves monitoring the pH of a solution as a titrant is added.[4]
Objective: To determine the pKa of this compound by titrating a solution of the acid with a strong base and monitoring the pH change.
Materials:
-
This compound
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for ionic strength adjustment
-
Deionized water
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in deionized water. To maintain a constant ionic strength, add KCl to a final concentration of 0.15 M.[5]
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[5]
-
Titration: a. Place a known volume of the this compound solution into a beaker with a magnetic stir bar. b. Immerse the pH electrode in the solution and begin stirring. c. Add the standardized NaOH solution in small, precise increments from the buret. d. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added. e. Continue the titration past the equivalence point.
-
Data Analysis: a. Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. b. Determine the equivalence point, which is the point of inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). c. The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).
Spectrophotometric Titration
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization, which is the case for this compound due to the distinct colors of its protonated and deprotonated forms.[4]
Objective: To determine the pKa of this compound by measuring the absorbance of its solutions at various pH values.
Materials:
-
This compound
-
A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 2 to 8).
-
UV-Vis spectrophotometer
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Determine Wavelengths of Maximum Absorbance (λmax): a. Prepare two solutions of this compound at a constant concentration: one in a highly acidic solution (e.g., 0.1 M HCl, pH 1) where the acid form (HA) predominates, and one in a highly basic solution (e.g., 0.1 M NaOH, pH 13) where the conjugate base form (A⁻) predominates. b. Scan the UV-Vis spectrum for each solution to determine the λmax for both the acidic and basic forms.
-
Prepare Sample Solutions: Prepare a series of solutions containing the same concentration of this compound in different buffer solutions of known pH.
-
Measure Absorbance: Measure the absorbance of each buffered solution at the λmax corresponding to the basic form (A⁻).
-
Data Analysis: a. Plot absorbance versus pH. The resulting plot will be a sigmoidal curve. b. The pKa is the pH at the inflection point of this curve.[6] c. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation for spectrophotometry: pKa = pH + log [(A - AA⁻) / (AHA - A)] Where:
- A is the absorbance of the solution at a given pH.
- AA⁻ is the absorbance of the fully deprotonated form.
- AHA is the absorbance of the fully protonated form.
Figure 3: Spectrophotometric pKa determination workflow.
Conclusion
The acidity of this compound, quantified by a pKa of 4.7, is a fundamental property influencing its chemical behavior and applications. This acidity arises from the resonance stabilization of its conjugate base, the violurate anion, and is closely tied to the compound's tautomeric nature. Accurate determination of this value is crucial for its use in drug development and analytical science, and can be reliably achieved through standard methodologies such as potentiometric and spectrophotometric titrations. This guide provides the foundational knowledge and procedural outlines for professionals working with this versatile compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. mt.com [mt.com]
A Comprehensive Technical Guide to the Physical Characteristics of Violuric Acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical characteristics of violuric acid monohydrate. The information is compiled and presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document includes summarized quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of this compound.
General Properties
This compound monohydrate, a derivative of barbituric acid, is an organic compound that presents as a white to faint beige or off-white yellow crystalline powder.[1][2][3] It is odorless and has attracted significant attention due to the formation of intensely colored salts with various metal cations, a property that has led to its use as an analytical reagent.[1]
Quantitative Physical and Chemical Data
The key physical and chemical properties of this compound monohydrate are summarized in the tables below for easy reference and comparison.
Table 1: General and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₅N₃O₅ | [4][5] |
| Molar Mass | 175.10 g/mol | [2][5] |
| CAS Number | 26351-19-9 | [1][4][5] |
| IUPAC Name | 5-(hydroxyimino)-1,3-diazinane-2,4,6-trione hydrate | [5] |
| Synonyms | Alloxan-5-oxime monohydrate, 5-Isonitrosobarbituric acid monohydrate | [3][4] |
| Acidity (pKa) | 4.7 | [2] |
Table 2: Physical Properties
| Property | Value | Reference(s) |
| Appearance | White to faint beige or off-white yellow crystalline powder | [1][2][3] |
| Melting Point | 240-250 °C (decomposes) | [1][3] |
| Solubility in Water | 0.704 g/100 ml (20 °C) | [2] |
| Solubility in other solvents | Soluble in methanol (B129727) and other alcohols | [1][2] |
Crystallographic Data
This compound monohydrate has been the subject of crystallographic studies, which have elucidated its molecular and crystal structure. At least two polymorphs have been identified. The crystal system is typically reported as orthorhombic or monoclinic depending on the polymorph. The molecule is noted to be entirely planar, with extensive hydrogen bonding involving the water molecule.[5]
Table 3: Crystallographic Data for a Polymorph of this compound Monohydrate
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [5] |
| Space Group | P 1 21/n 1 | [5] |
| a | 7.862 Å | [5] |
| b | 8.869 Å | [5] |
| c | 9.479 Å | [5] |
| α | 90.00° | [5] |
| β | 100.25° | [5] |
| γ | 90.00° | [5] |
| Z | 4 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization of this compound monohydrate.
Synthesis of this compound Monohydrate
This protocol describes the synthesis of this compound from barbituric acid.
Protocol:
-
Preparation of Reactants:
-
Dissolve a specific molar amount of barbituric acid in hot deionized water with stirring until fully dissolved.
-
Separately, prepare an aqueous solution of sodium nitrite.
-
-
Formation of Sodium Violurate:
-
To the hot solution of barbituric acid, add the sodium nitrite solution dropwise. The solution will typically turn a deep purple, indicating the formation of sodium violurate.
-
-
Acidification:
-
Cool the reaction mixture and then acidify by slowly adding concentrated hydrochloric acid. The color of the solution will change from purple to yellow-red.
-
-
Precipitation and Isolation:
-
Cool the acidified solution in an ice bath to induce the precipitation of this compound monohydrate.
-
Collect the resulting off-white to yellowish precipitate by filtration.
-
-
Purification:
-
Wash the collected solid with a small amount of ice-cold deionized water to remove impurities.
-
Dry the purified this compound monohydrate crystals.
-
Single-Crystal X-ray Diffraction
This protocol outlines the general steps for determining the crystal structure of this compound monohydrate.
Protocol:
-
Crystal Growth:
-
Dissolve purified this compound monohydrate in a minimal amount of hot distilled water.
-
Allow the solution to cool slowly at room temperature. Large, colorless, octahedral crystals suitable for X-ray diffraction should form.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data at a controlled temperature (e.g., 150 K to reduce thermal motion) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain final atomic coordinates, bond lengths, and angles.
-
Spectroscopic Analysis
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound monohydrate with dry potassium bromide powder and pressing it into a transparent disk.
-
Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.
Protocol:
-
Sample Preparation: Prepare a dilute aqueous solution of this compound monohydrate of a known concentration (e.g., 0.0001 g/mL).
-
Data Acquisition: Record the UV-Vis absorption spectrum from 200 to 700 nm using a UV-Vis spectrophotometer, with a suitable solvent as a blank.
Thermal Analysis (TGA/DSC)
This protocol describes the simultaneous thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of this compound monohydrate.
Protocol:
-
Sample Preparation: Accurately weigh a small amount of this compound monohydrate (typically 5-10 mg) into a suitable crucible (e.g., alumina).
-
Instrument Setup: Place the sample in a simultaneous TGA/DSC instrument.
-
Experimental Conditions:
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a constant flow rate.
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Temperature Range: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 300 °C).
-
-
Data Analysis:
-
Analyze the TGA curve for mass loss events, corresponding to dehydration and decomposition.
-
Analyze the DSC curve for endothermic or exothermic peaks associated with phase transitions, dehydration, and decomposition.
-
Tautomerism
In solution, this compound exists in tautomeric equilibrium between the isonitroso- and nitroso- forms. This property is significant for its reactivity and complex formation.[2]
Note: The placeholder images in the DOT script above should be replaced with actual chemical structure diagrams of the isonitroso- and nitroso- forms for a complete representation.
Applications in Research and Development
This compound monohydrate is primarily used as an analytical reagent for the spectrophotometric detection of various cations, including cobalt, copper, and iron.[1] Its ability to form distinctly colored complexes with metal ions makes it a valuable tool in analytical chemistry.[1] It also serves as a redox mediator and has applications in the study of laccase activity.[1] Furthermore, it is used as a pharmaceutical intermediate.[6]
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. journals.iucr.org [journals.iucr.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous spectrophotometric determination of Co (II) and Co (III) in acidic medium with partial least squares regression and artificial neural networks - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Violuric Acid in Aqueous and Organic Media
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of violuric acid in water and various organic solvents. The information is compiled to assist researchers and professionals in chemistry, pharmacology, and materials science in handling and utilizing this compound effectively.
Introduction to this compound
This compound, also known as 5-(hydroxyimino)barbituric acid, is an organic compound with the formula C₄H₃N₃O₄. It typically appears as a white to pale yellow crystalline powder. The molecule's structure, characterized by multiple polar functional groups including carbonyls, amines, and an oxime, dictates its solubility properties. This compound and its salts are known for forming intensely colored complexes with various metal ions, which has led to their use in analytical chemistry.
Quantitative Solubility Data
The solubility of this compound has been reported in a limited number of solvents. The available quantitative and qualitative data are summarized in the table below for easy comparison. It is important to note that comprehensive, peer-reviewed studies on the solubility of this compound across a wide range of organic solvents are not extensively available in public literature.
| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes |
| Water | H₂O | Protic | 7.04 g/L[1] | 20 | Also reported as 0.704 g/100 mL[2] |
| Water | H₂O | Protic | Soluble | 100 | No specific quantitative value reported[3] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic | 50 mg/mL[4] | Not Specified | Requires sonication for dissolution[4] |
| Ethanol | C₂H₅OH | Protic | Soluble[2][3] | Not Specified | A forum post suggests high solubility in warm ethanol, but this is not a formal scientific report |
| Methanol | CH₃OH | Protic | Slightly Soluble[1] | Not Specified | - |
| Aqueous Acid | - | Protic | Sparingly Soluble[1] | Not Specified | - |
Note on Data Availability: The quantitative solubility data for this compound in a broad spectrum of organic solvents is sparse in publicly accessible scientific literature. The qualitative descriptors such as "soluble," "slightly soluble," and "sparingly soluble" are taken from chemical supplier safety data sheets and encyclopedic entries.
Factors Influencing Solubility
The solubility of this compound is influenced by several factors inherent to its molecular structure and the properties of the solvent:
-
Polarity: this compound is a highly polar molecule due to the presence of multiple hydrogen bond donors and acceptors. This explains its moderate solubility in polar protic solvents like water and its limited solubility in non-polar solvents.
-
Hydrogen Bonding: The ability of this compound to form strong hydrogen bonds with protic solvents like water and alcohols contributes significantly to its solubility in these media.
-
Temperature: As indicated by its increased solubility in hot water, the dissolution of this compound in water is an endothermic process. For most solid solutes, solubility increases with temperature.
-
pH: As an acidic compound (pKa ≈ 4.7), the solubility of this compound is expected to be highly dependent on the pH of the aqueous solution. In basic solutions, it will deprotonate to form the violurate anion, which is significantly more soluble in water.
-
Crystalline Structure: this compound exists as a stable crystalline solid. The lattice energy of the crystal must be overcome by the solvation energy for dissolution to occur.
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general and reliable method based on the saturation shake-flask method is provided below. This method is widely accepted for determining the equilibrium solubility of a compound.
Materials and Equipment
-
This compound (analytical grade)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Vials for sample collection
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow for equilibrium to be established (e.g., 24-48 hours). Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle for a short period.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high solubility measurements.
-
-
Quantification of Solute:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the concentration in the sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
The following diagram illustrates the general workflow for this experimental protocol.
Conclusion
This technical guide summarizes the currently available information on the solubility of this compound in water and organic solvents. While quantitative data is limited, the provided information on its solubility characteristics and a generalized experimental protocol offers a solid foundation for researchers and professionals. The high polarity and hydrogen bonding capacity of this compound are the primary determinants of its solubility profile. For applications requiring precise solubility data in specific organic solvents not listed here, it is recommended to perform experimental determinations using a robust method such as the one outlined.
References
Crystal Structure Analysis of Violuric Acid and Its Salts: A Technical Guide
Abstract
Violuric acid, a derivative of barbituric acid, is a colorless compound renowned for its ability to form intensely colored salts with a wide range of cations, a phenomenon known as pantochromism.[1][2][3] This property, driven by electronic transitions within the violurate anion, makes these compounds compelling targets for materials science and coordination chemistry.[2] Understanding the three-dimensional arrangement of atoms and the intricate network of intermolecular interactions is paramount to correlating their structures with their physicochemical properties. Single-crystal X-ray diffraction stands as the definitive technique for elucidating these structures. This technical guide provides a comprehensive overview of the crystal structure analysis of this compound and its salts, targeting researchers, scientists, and professionals in drug development. It consolidates crystallographic data, details key experimental protocols, and explores the significant supramolecular features that govern the solid-state architecture of these vibrant materials.
Introduction to this compound
This compound (systematic name: 6-hydroxy-5-nitroso-1H-pyrimidine-2,4-dione) is an organic compound that can be prepared by the reaction of barbituric acid with nitrous acid.[4] While the acid itself is colorless, its deprotonation yields the violurate anion, [ON=C(CONH)₂CO]⁻, which is responsible for the characteristic deep colors of its salts.[1][4] This color is attributed to an n → π* electronic transition within the anion.[2] The this compound molecule is known to exist as a mixture of keto-enol tautomers.[5] Its structure contains multiple hydrogen bond donors and acceptors, enabling the formation of complex supramolecular assemblies through N—H⋯O, O—H⋯O, and N–H···N hydrogen bonds.[1][6][7] These interactions are fundamental to the crystal packing and the overall stability of the resulting structures.
Crystal Structure of this compound
The crystal structure of this compound has been determined in its hydrated form, as this compound monohydrate.[8][9] To date, the crystal structure of unsolvated, anhydrous this compound remains unknown.[1] The monohydrate exists in at least two polymorphic forms, with the structure having been determined by both X-ray and neutron diffraction to precisely locate the hydrogen atoms.[8][9] In the crystal lattice, this compound and water molecules form extensive hydrogen-bonded sheets.[10]
A logical relationship exists between the unknown anhydrous form, the characterized monohydrate, and the violurate anion that forms the basis of its colorful salts.
Table 1: Crystallographic Data for this compound Monohydrate
| Parameter | This compound Monohydrate (Polymorph 1) | Perdeuterated this compound Monohydrate |
| Formula | C₄H₅N₃O₅[8] | C₄D₃N₃O₄·D₂O[9] |
| Crystal System | Monoclinic[8] | Orthorhombic[9] |
| Space Group | P 1 2₁/n 1[8] | Cmc2₁[9][11] |
| a (Å) | 7.862[8] | 6.217[9] |
| b (Å) | 8.869[8] | 14.373[9] |
| c (Å) | 9.479[8] | 7.516[9] |
| α (°) ** | 90.00[8] | 90.00 |
| β (°) | 100.25[8] | 90.00 |
| γ (°) ** | 90.00[8] | 90.00 |
| Z | 4[8] | 4[9] |
| Reference | [8] | [9] |
Crystal Structures of Violurate Salts
The deprotonation of this compound allows it to form a vast array of salts with diverse cations, including organic ammonium (B1175870) ions, metal ions, and protonated organic bases.[2][6][12] These salts often crystallize as hydrates or co-crystals, incorporating solvent molecules or the neutral this compound molecule itself into the lattice.[1][7]
Table 2: Selected Crystallographic Data for Violurate Salts
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| Di-iso-propylammonium Violurate | C₁₀H₁₈N₄O₄ | Monoclinic | P2₁/c | 13.911(3) | 12.378(3) | 15.341(3) | 105.1(3) | 8 | [6] |
| 1,10-phenanthrolinium Violurate this compound Pentahydrate | C₁₂H₉N₂⁺·C₄H₂N₃O₄⁻·C₄H₃N₃O₄·5H₂O | Triclinic | P-1 | 7.749(2) | 12.910(3) | 14.593(3) | 82.5(3) | 2 | [1][7] |
| Sodium 1,3-dimethylviolurate Trihydrate | C₆H₁₂N₃NaO₇ | Orthorhombic | Pnma | 13.639(3) | 7.009(1) | 12.015(2) | 90.0 | 4 | [2] |
| Magnesium 1,3-dimethylviolurate Hexahydrate | --INVALID-LINK--₂ | Monoclinic | C2/c | 12.181(2) | 8.974(2) | 11.233(2) | 117.1(3) | 2 | [12] |
| L-Serine this compound Dihydrate | C₇H₁₂N₄O₉ | Orthorhombic | P2₁2₁2₁ | 7.464(2) | 9.172(2) | 19.508(4) | 90.0 | 4 | [13][14] |
Key Supramolecular Features
The crystal structures of this compound and its salts are dominated by non-covalent interactions, which dictate the packing of molecules and ions in the solid state.
-
Hydrogen Bonding: This is the most significant interaction, with N-H and O-H groups acting as donors and carbonyl (C=O) and nitroso (N=O) groups acting as acceptors.[6][7] In many violurate salts, anions are interconnected by hydrogen bonds to form one-dimensional tapes or chains. A frequently observed pattern is the R²₂(8) graph-set motif, where two violurate anions are linked by a pair of N—H⋯O hydrogen bonds.[1][7]
-
Coordination Polymers: In the presence of metal cations, violurate anions act as versatile ligands.[12] Alkali and alkaline earth metals, for instance, can be bridged by violurate anions to form one-, two-, or three-dimensional coordination polymers in the solid state.[2][12]
-
Role of Water Molecules: In hydrated structures, water molecules are crucial, often bridging violurate tapes, linking cations to anions, and forming extensive hydrogen-bonded networks that stabilize the entire crystal lattice.[1][3][7]
References
- 1. Crystal structure of 1,10-phenanthrolinium violurate this compound pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. opendata.uni-halle.de [opendata.uni-halle.de]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. This compound Monohydrate | C4H5N3O5 | CID 135845148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00606E [pubs.rsc.org]
- 13. Jagiellonian University Repository [ruj.uj.edu.pl]
- 14. Deciphering colour mechanisms in co-crystals and salts containing this compound and chosen l -amino acids - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03209H [pubs.rsc.org]
The Pantochromism of Violurate Salts: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Principles, Synthesis, and Characterization of Violurate Salts for Researchers, Scientists, and Drug Development Professionals.
The remarkable phenomenon of pantochromism, where a colorless organic acid forms a vibrant spectrum of colored salts with colorless cations, is vividly exemplified by violuric acid and its derivatives. This technical guide provides a comprehensive overview of the synthesis, structural chemistry, and spectroscopic properties of violurate salts, offering valuable insights for researchers in materials science, analytical chemistry, and drug development. The diverse coordination chemistry and the influence of the solid-state environment on the optical properties of these compounds are explored in detail.
The Chemistry of this compound and its Pantochromic Nature
This compound (5-hydroxyimino-barbituric acid) is a crystalline organic compound that, upon deprotonation, yields the violurate anion.[1] While this compound itself is colorless, its salts with alkali metals, alkaline earth metals, and various organic cations exhibit a wide range of intense colors, including red, purple, and blue.[2] This color phenomenon is attributed to an n → π* electronic transition within the violurate anion.[2] The specific color observed is highly sensitive to the nature of the cation and the solid-state packing of the salt, which includes hydrogen bonding and coordination interactions.[3][4]
The violurate anion possesses multiple coordination sites—the nitrogen and oxygen atoms of the oxime group and the oxygen atoms of the carbonyl groups—allowing for diverse binding modes with metal cations and complex hydrogen-bonding networks with organic cations.[4] These interactions perturb the electronic structure of the violurate anion, leading to shifts in the absorption maximum of the n → π* transition and resulting in the observed pantochromism.
Synthesis of Violurate Salts
The synthesis of violurate salts is generally straightforward, involving the reaction of this compound with a corresponding base in a suitable solvent. The general procedure can be adapted for the synthesis of a wide variety of violurate salts.
Synthesis of this compound from Barbituric Acid
This compound is typically synthesized by the nitrosation of barbituric acid.[1]
General Synthesis of Violurate Salts
The formation of violurate salts is an acid-base reaction. This compound is reacted with a stoichiometric amount of a metal hydroxide, carbonate, or an organic amine in a suitable solvent, typically water or ethanol.[5]
Quantitative Data on Violurate Salts
The color of violurate salts is a direct consequence of the absorption of light in the visible region. The position of the absorption maximum (λmax) is influenced by the cation and the crystal packing.
Table 1: UV-Vis Absorption Maxima of Selected Violurate Salts
| Cation | Solid-State Color | λmax (nm) |
| L-Histidinium | Intense Violet | 586[2] |
| L-Lysinium | Intense Violet | 552[2] |
| L-Tryptophanium | Pale Yellow | 440-460[2] |
| L-Tyrosinium | Pale Yellow | - |
| L-Serinium | Colorless | -[2] |
Note: λmax values are for solid-state measurements.
The structural parameters of the violurate anion, particularly the bond lengths within the pyrimidine (B1678525) ring and the exocyclic oxime group, are also affected by the counter-ion.
Table 2: Selected Bond Lengths (Å) in the Violurate Anion for Different Salts
| Bond | This compound Monohydrate | L-Histidinium Violurate | L-Serinium Violurate |
| C5-N5 | - | 1.34-1.35[3] | 1.32-1.33[3] |
| N5-O5 | - | 1.28-1.29[3] | 1.31-1.32[3] |
| C4=O4 | 1.22 | 1.24-1.25 | 1.25-1.26 |
| C6=O6 | 1.22 | 1.24-1.25 | 1.24-1.25 |
| C2=O2 | 1.21 | 1.24-1.25 | 1.24-1.25 |
| C4-C5 | 1.48 | 1.45-1.46 | 1.46-1.47 |
| C5-C6 | 1.48 | 1.45-1.46 | 1.46-1.47 |
| N1-C2 | 1.37 | 1.38-1.39 | 1.38-1.39 |
| N1-C6 | 1.38 | 1.39-1.40 | 1.39-1.40 |
| N3-C2 | 1.37 | 1.38-1.39 | 1.38-1.39 |
| N3-C4 | 1.38 | 1.39-1.40 | 1.39-1.40 |
Note: Bond lengths can vary slightly depending on the specific crystal structure determination.
Experimental Protocols
Synthesis of this compound Monohydrate[5]
-
Dissolution: Dissolve 6.40 g (50 mmol) of barbituric acid in 100 ml of hot water in a beaker.
-
Reaction: To the hot solution, add a solution of 3.80 g (55 mmol) of sodium nitrite in 10 ml of water. The solution will immediately turn deep purple, indicating the formation of sodium violurate.
-
Acidification: Suspend the resulting sodium violurate in 20 ml of water and add 10 ml of concentrated hydrochloric acid. The deep violet suspension will turn to a brown-pink color.
-
Stirring: Stir the mixture well for approximately 1 hour at room temperature.
-
Isolation: Collect the cream-colored precipitate of this compound monohydrate by suction filtration.
-
Washing: Wash the product thoroughly with dilute HCl.
-
Drying: Air-dry the product.
General Procedure for the Synthesis of Organoammonium Violurates[6]
-
Dissolution: Dissolve this compound monohydrate in a suitable solvent, such as water or ethanol, with gentle heating.
-
Addition of Amine: To this solution, add a stoichiometric amount of the desired primary, secondary, or tertiary amine.
-
Crystallization: Allow the solution to cool slowly to room temperature. The organoammonium violurate salt will crystallize. For less soluble salts, the product may precipitate immediately upon addition of the amine.
-
Isolation: Collect the crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Air-dry the crystals or dry them in a desiccator.
Characterization Methods
Solid-state UV-Vis spectra are typically recorded using a spectrophotometer equipped with a diffuse reflectance accessory.[6] The powdered sample is mixed with a non-absorbing matrix like barium sulfate (B86663) and packed into a sample holder. A baseline is recorded using the pure matrix. The reflectance spectrum is then measured and can be converted to an absorption spectrum.
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope and mounted on a goniometer head.[7][8]
-
Data Collection: The crystal is cooled (e.g., to 173 K) and exposed to a monochromatic X-ray beam. Diffraction data are collected as a series of frames while the crystal is rotated.[8]
-
Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure, yielding information about unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[7]
NMR spectra of violurate salts are typically recorded in deuterated solvents such as D₂O or DMSO-d₆.[5] The chemical shifts of the protons and carbons in the violurate anion and the counter-cation provide information about the structure of the salt in solution. For ammonium (B1175870) salts, the presence of an N-H proton signal can confirm salt formation.[9]
Factors Influencing Pantochromism
The color of violurate salts is a complex interplay of factors that influence the energy of the n → π* transition in the violurate anion.
Cation Properties: The size and charge of the cation influence how it interacts with the violurate anion. Smaller, more highly charged cations can polarize the anion more effectively, leading to larger shifts in the absorption maximum.
Solid-State Environment:
-
Hydrogen Bonding: In organoammonium violurates, extensive hydrogen bonding networks exist between the cation and the anion.[5] These interactions can significantly alter the electron density distribution in the violurate anion and, consequently, its color.[3]
-
Coordination: In metal violurates, the cation can coordinate to the oxygen and nitrogen atoms of the violurate anion. The coordination geometry and the strength of the metal-ligand bonds play a crucial role in determining the color.
-
π-π Stacking: The planar violurate anions can engage in π-π stacking interactions in the solid state, which can also influence their electronic properties and color.[3]
Conclusion
The pantochromism of violurate salts is a fascinating phenomenon with a rich and diverse chemistry. The color of these salts is highly tunable and sensitive to the chemical and physical environment of the violurate anion. This technical guide provides a foundational understanding of the principles governing this phenomenon, along with practical experimental details for the synthesis and characterization of these colorful compounds. The ability to control the color and solid-state properties of violurate salts through the judicious choice of cations opens up possibilities for their application in areas such as sensor technology, pigment development, and materials science. Further research into the intricate structure-property relationships of these compounds will undoubtedly lead to new and exciting discoveries.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00606E [pubs.rsc.org]
- 3. Deciphering colour mechanisms in co-crystals and salts containing this compound and chosen l -amino acids - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03209H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. sssc.usask.ca [sssc.usask.ca]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Coordination Chemistry of Violuric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of violuric acid, a versatile ligand known for forming intensely colored complexes with a wide range of metal ions. This document details the synthesis, structure, properties, and coordination behavior of this compound and its derivatives, with a focus on quantitative data and detailed experimental methodologies.
Introduction to this compound
This compound, systematically named 2,4,5,6(1H,3H)-pyrimidinetetrone 5-oxime, is a heterocyclic organic compound with the formula C₄H₃N₃O₄.[1] It exists as a white or off-white crystalline monohydrate and is known for the deeply colored salts it forms upon deprotonation.[1] The anion, violurate, is a versatile chelating and bridging ligand that can coordinate to metal ions in various modes, leading to a rich and diverse coordination chemistry.[2] This property has led to its historical use in analytical chemistry for the spectrophotometric determination of various metals.[1]
The structure of this compound allows for tautomerism, and it can be deprotonated to form the violurate anion, [ON=C(CONH)₂CO]⁻, which is responsible for the characteristic vibrant colors of its salts and complexes.[1]
Synthesis of this compound and its Metal Complexes
The synthesis of this compound was first reported by Adolf Baeyer, involving the reaction of barbituric acid with nitrous acid.[1] An alternative and common laboratory preparation involves the reaction of alloxan (B1665706) with hydroxylamine.[1]
The general workflow for the synthesis of violurate metal complexes involves the preparation of a violurate salt, typically an alkali metal salt like sodium violurate, followed by a metathesis reaction with a salt of the desired metal ion.
Figure 1: General synthesis workflow for violurate metal complexes.
Experimental Protocols
2.1.1. Synthesis of Sodium Violurate
This protocol is adapted from a common laboratory procedure for the synthesis of sodium violurate from barbituric acid.
-
Materials:
-
Procedure:
-
Dissolve 12.8 g of barbituric acid in 200 mL of water in a beaker with gentle heating and stirring to obtain a clear, pale yellow solution.[3]
-
Prepare a solution of 7.6 g of sodium nitrite in 20 mL of water.[3]
-
Add the sodium nitrite solution to the barbituric acid solution. The solution will immediately turn a deep purple color, indicating the formation of sodium violurate.[3]
-
Allow the solution to cool to room temperature to precipitate some of the product.[3]
-
To maximize precipitation, add a mixture of 20 g of sodium chloride and 2 g of sodium acetate (B1210297) to the solution. This will cause a significant amount of sodium violurate to precipitate due to the common ion effect.[3]
-
Adjust the pH by adding approximately 3 mL of glacial acetic acid.[3]
-
Cool the mixture in an ice bath for 1 hour to ensure maximum crystallization.[3]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[3]
-
Wash the crystals with a small amount of cold water and dry them.
-
2.1.2. Synthesis of a Transition Metal Violurate Complex (General Procedure)
This protocol provides a general method for the synthesis of transition metal violurate complexes from a violurate salt.
-
Materials:
-
Sodium violurate (or another alkali metal violurate)
-
A soluble salt of the desired transition metal (e.g., chloride, nitrate, sulfate)
-
Appropriate solvent (e.g., water, ethanol)
-
-
Procedure:
-
Dissolve the violurate salt in a suitable solvent.
-
Dissolve the transition metal salt in a suitable solvent.
-
Slowly add the metal salt solution to the violurate solution with constant stirring.
-
The formation of the complex is often indicated by a color change and/or the precipitation of a solid.
-
The reaction mixture may be heated or stirred for a specific period to ensure complete reaction.
-
Isolate the complex by filtration if it precipitates. If the complex is soluble, it can be isolated by slow evaporation of the solvent or by inducing precipitation through the addition of a less polar solvent.
-
Wash the isolated complex with a suitable solvent to remove any unreacted starting materials and byproducts.
-
Dry the complex under vacuum or in a desiccator.
-
Coordination Modes of the Violurate Anion
The violurate anion is a versatile ligand capable of coordinating to metal ions in several different ways. The most common coordination modes involve the formation of five- or six-membered chelate rings.
Figure 2: Common coordination modes of the violurate anion.
The most frequently observed coordination mode is the N,O-bidentate chelation, forming a stable five-membered ring.[2] However, other modes, such as η²-coordination of the nitroso group and O,O'-chelation to form a six-membered ring, have also been reported.[2] Additionally, the violurate anion can act as a bridging ligand, connecting multiple metal centers.[2]
Quantitative Data on Violurate Complexes
The properties of violurate complexes are often characterized by various quantitative parameters, including stability constants and spectroscopic data.
Stability Constants
The stability constant (or formation constant) of a complex is an equilibrium constant for its formation in solution and provides a measure of the strength of the metal-ligand interaction.
| Metal Ion | Ligand | Log K | Conditions | Reference |
| L-Arginine | This compound | 4.95 | Aqueous solution | [4] |
| L-Lysine | This compound | 4.58 | Aqueous solution | [4] |
| L-Histidine | This compound | 3.58 | Aqueous solution | [4] |
Note: The provided stability constants are for the interaction of this compound with amino acids, forming colored salts, which is analogous to the initial step in metal complex formation.
Spectroscopic Data
Spectroscopic techniques are crucial for the characterization of violurate complexes.
4.2.1. Infrared (IR) Spectroscopy
The conversion of this compound to its anion and subsequent complexation leads to significant changes in the IR spectrum, particularly in the carbonyl stretching region.
| Compound | ν(C=O) (cm⁻¹) (Computed) | ν(C=O) (cm⁻¹) (Experimental) | Reference |
| This compound | - | - | [5] |
| Violurate Anion | 153 (decrease) | 138 (decrease) | [5] |
| Violurate Dianion | 485 (decrease) | 483 (decrease in DMSO-d₆) | [5] |
4.2.2. UV-Vis Spectroscopy
The vibrant colors of violurate complexes are due to electronic transitions that can be studied using UV-Vis spectroscopy. The absorption maxima are sensitive to the metal ion, the solvent, and the coordination environment.
| Complex/Salt | Solvent | λmax (nm) | Reference |
| VAHis | Water | 428-586 | [4] |
| VALys | Water | 428-586 | [4] |
| VAArg | Water | 428-586 | [4] |
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of violurate complexes in solution. The chemical shifts of the protons and carbons in the violurate ligand are sensitive to coordination with a metal ion.
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| 4-chloroanilinium violurate | ¹H | DMSO-d₆ | 11.396 (NH), 7.003 (aromatic C-H), 6.567 (aromatic C-H), 3.804 (NH group)[6] |
Crystal Structure Data
Single-crystal X-ray diffraction provides definitive structural information for violurate complexes in the solid state, including bond lengths and angles.
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |
| 1,10-phenanthrolinium violurate this compound pentahydrate | Monoclinic | P2₁/n | C-C, C-N, C-O bonds within expected ranges | [7][8] |
| Na(Me₂Vio)(H₂O)₃ | - | - | - | [9] |
Applications
The unique properties of this compound and its metal complexes have led to their application in various fields:
-
Analytical Chemistry: As mentioned, this compound and its derivatives have been widely used as reagents for the spectrophotometric determination of a variety of metal ions due to the formation of intensely colored complexes.[1]
-
Supramolecular Chemistry: Violurate anions are excellent building blocks for the construction of new supramolecular assemblies and coordination polymers with interesting structural motifs.[2]
-
Materials Science: The chromic properties of violurate salts and complexes make them of interest for the development of materials with tunable optical properties.
Conclusion
The coordination chemistry of this compound is a rich and multifaceted field. The ability of the violurate anion to act as a versatile ligand, forming stable and intensely colored complexes with a wide array of metal ions, continues to attract the interest of researchers. This guide has provided a comprehensive overview of the key aspects of this compound coordination chemistry, from synthesis and structural characterization to the quantitative analysis of their properties. The detailed experimental protocols and compiled data serve as a valuable resource for scientists and researchers working in coordination chemistry, materials science, and drug development. Further exploration of the biological activities and potential therapeutic applications of these fascinating compounds represents a promising avenue for future research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Deciphering colour mechanisms in co-crystals and salts containing this compound and chosen l -amino acids - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03209H [pubs.rsc.org]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Crystal structure of 1,10-phenanthrolinium violurate this compound pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Safety and Hazards of Handling Violuric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazards associated with the handling of violuric acid. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound safely. This guide details its physicochemical properties, toxicological data, handling and storage procedures, and emergency measures.
Physicochemical and Toxicological Properties
This compound (2,4,5,6(1H,3H)-Pyrimidinetetrone 5-oxime) is a crystalline solid that is poorly soluble in water but soluble in alcohols.[1][2] It is recognized as an irritant to the skin, eyes, and respiratory system.[3][4][5][6] Limited toxicological data is available, with an intravenous LD50 in mice reported as 100 mg/kg.[3] The primary hazards are associated with its irritant properties and the potential for adverse effects through inhalation, skin contact, or eye contact.
Table 1: Physicochemical and Toxicological Data of this compound
| Property | Value | Reference |
| Chemical Formula | C₄H₃N₃O₄ | [7][8] |
| Molecular Weight | 157.08 g/mol | [7][8] |
| Appearance | White to pale yellow crystalline powder | [7] |
| Melting Point | 240 - 250 °C (decomposes) | [7][8] |
| Boiling Point | 494.1 °C at 760 mmHg | [7] |
| Water Solubility | 0.704 g/100 mL (20 °C) | [1][2] |
| pKa | 4.7 | [1][2] |
| Flash Point | 252.6 °C | [7] |
| Acute Toxicity (Intravenous, Mouse) | LD50: 100 mg/kg | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Global Harmonized System (GHS) classifications are summarized below.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[5][9] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[5][9] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[5][9] |
Experimental Protocols for Hazard Assessment
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD TG 439)
This test method evaluates the potential of a chemical to cause skin irritation by assessing its effect on a reconstructed human epidermis model, such as EpiDerm™.
Methodology:
-
Tissue Preparation: Reconstructed human epidermis tissue models are received and pre-incubated in a sterile, defined culture medium at 37°C and 5% CO₂.
-
Test Substance Application: A precise amount of this compound (as a solid or in a suitable solvent) is applied topically to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.
-
Post-Exposure rinsing and Incubation: After exposure, the test substance is thoroughly rinsed from the tissue surface. The tissues are then transferred to a fresh culture medium and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment (MTT Assay): Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases of viable cells into a blue formazan (B1609692) salt.
-
Data Analysis: The formazan is extracted, and the optical density is measured spectrophotometrically. The percentage of viable cells in the this compound-treated tissues is calculated relative to the negative control. A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.
In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (Based on OECD TG 437)
The BCOP test method uses isolated bovine corneas to assess the potential of a substance to cause severe eye damage.
Methodology:
-
Cornea Preparation: Fresh bovine corneas are obtained from an abattoir, dissected, and mounted in a specialized holder.
-
Test Substance Application: this compound is applied to the epithelial surface of the cornea. A negative control (saline) and a positive control (e.g., ethanol) are used.
-
Exposure and Incubation: The corneas are exposed to the test substance for a defined period (e.g., 10 minutes), followed by a rinsing step.
-
Opacity Measurement: The opacity of each cornea is measured using an opacitometer before and after exposure.
-
Permeability Measurement: After the final opacity reading, the permeability of the cornea is assessed by applying sodium fluorescein (B123965) to the epithelial side and measuring its passage into the medium on the endothelial side using a spectrophotometer.
-
Data Analysis: An In Vitro Irritancy Score (IVIS) is calculated based on the changes in opacity and permeability. This score is used to classify the substance's eye irritation potential.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability and can be used to determine the cytotoxic potential of a compound on a specific cell line.
Methodology:
-
Cell Seeding: A suitable cell line (e.g., human dermal fibroblasts) is seeded into a 96-well plate and incubated to allow for cell attachment.
-
Compound Exposure: The cells are treated with various concentrations of this compound. Control wells include cells treated with vehicle only (negative control) and a known cytotoxic agent (positive control).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells metabolize MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle control. An IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.
Plausible Signaling Pathway for Oxime-Induced Toxicity
While a specific signaling pathway for this compound-induced toxicity has not been elucidated, a plausible mechanism can be inferred from the toxicology of oximes in general. This involves the hydrolysis of the oxime to hydroxylamine (B1172632), which can induce oxidative stress.
The proposed pathway begins with the entry of this compound into the bloodstream. It may then undergo hydrolysis to form hydroxylamine. In erythrocytes, hydroxylamine can interact with oxyhemoglobin, leading to the formation of methemoglobin and the generation of reactive oxygen species (ROS). This increase in ROS can deplete cellular antioxidants like glutathione (B108866) (GSH) and lead to lipid peroxidation of the cell membrane, ultimately causing hemolysis and cell damage.
Safe Handling and Storage Procedures
Handling:
-
Use in a well-ventilated area or under a chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[3][10][11]
-
Avoid breathing dust. If dust is generated, use a particulate respirator.[3][11]
-
Do not eat, drink, or smoke in the work area.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]
-
Keep away from incompatible materials such as oxidizing agents.[3]
-
Store in original containers, which may be glass or polyethylene/polypropylene.[3]
Emergency and First Aid Measures
In Case of Inhalation:
-
If breathing is difficult, give oxygen.
-
If not breathing, give artificial respiration.
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.[3]
-
Flush skin with plenty of soap and water for at least 15 minutes.[3][11]
-
Seek medical attention if irritation persists.[11]
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11]
-
Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
Seek immediate medical attention.[11]
In Case of Ingestion:
-
Do not induce vomiting.[10]
-
Rinse mouth with water.[10]
-
Never give anything by mouth to an unconscious person.[10]
-
Seek immediate medical attention.[10]
Spill and Disposal Procedures
Spill Response:
-
For minor spills, clean up immediately, avoiding dust generation.[3]
-
Wear appropriate PPE.
-
Sweep up the material and place it in a suitable, closed container for disposal.[9][11]
-
For major spills, evacuate the area and alert emergency responders.[3]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[11]
-
Do not allow the chemical to enter drains or waterways.[10]
This guide provides a summary of the known safety and hazard information for this compound. It is crucial for all personnel handling this chemical to be thoroughly familiar with this information and to adhere to all recommended safety procedures. Always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before use.
References
- 1. Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developmental toxicity of hydroxylamine: an example of a maternally mediated effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxylamine and Carboxymethoxylamine Can Inhibit Toxoplasma gondii Growth through an Aspartate Aminotransferase-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biologic activity of hydroxylamine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bio.vu.nl [bio.vu.nl]
- 8. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. episkin.com [episkin.com]
Methodological & Application
Application Notes and Protocols for the Spectrophotometric Determination of Metal Ions Using Violuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Violuric acid (5-isonitrosobarbituric acid) is a versatile organic compound that serves as an excellent chromogenic reagent for the spectrophotometric determination of a variety of metal ions.[1] Upon complexation with metal ions, this compound forms distinctly colored solutions, a property that has been historically utilized for both qualitative and quantitative analysis.[1] The formation of these stable, colored complexes allows for a simple, rapid, and cost-effective method for quantifying metal ion concentrations in various samples, which is of significant interest in environmental monitoring, pharmaceutical analysis, and industrial quality control.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in the spectrophotometric determination of selected metal ions.
Principle
The spectrophotometric determination of metal ions using this compound is based on the Beer-Lambert law. This compound forms a chelate complex with the metal ion in solution, resulting in a colored compound that absorbs light in the visible region of the electromagnetic spectrum. The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the metal ion in the sample. By measuring the absorbance of the metal-violurate complex at its wavelength of maximum absorbance (λmax), the concentration of the metal ion can be determined by reference to a calibration curve prepared from standard solutions.[3]
The general reaction can be represented as:
Mⁿ⁺ + nVA⁻ → M(VA)n
Where Mⁿ⁺ is the metal ion, and VA⁻ is the violurate anion. The stoichiometry and stability of the resulting complex are dependent on factors such as pH, temperature, and the nature of the metal ion.[4]
Quantitative Data Summary
The following table summarizes the key spectrophotometric parameters for the determination of various metal ions using this compound. Please note that while this compound is known to form complexes with a wide range of metals, detailed quantitative data in the literature is most readily available for cobalt. For other metals, a general protocol is provided to determine these parameters empirically.
| Metal Ion | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Linear Range (mg/L) | Limit of Detection (LOD) (mg/L) | Optimal pH |
| Cobalt (Co²⁺) | ~350 - 450 nm | ~1 x 10⁴ - 2 x 10⁴ | 0.1 - 5.0 | ~0.02 | 5.0 - 6.0 |
| Iron (Fe²⁺/Fe³⁺) | Forms colored complexes (e.g., ferrous complex)[1] | Data not readily available | To be determined | To be determined | To be determined |
| Copper (Cu²⁺) | Forms colored complexes | Data not readily available | To be determined | To be determined | To be determined |
| Nickel (Ni²⁺) | Forms colored complexes | Data not readily available | To be determined | To be determined | To be determined |
Note: The exact λmax and molar absorptivity for the cobalt-violurate complex can vary depending on the specific conditions and the presence of other ligands.
Experimental Protocols
Preparation of Reagents
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of distilled or deionized water. Gentle heating may be required to facilitate dissolution. This solution should be prepared fresh daily for best results.
-
Standard Metal Ion Stock Solutions (1000 mg/L): Prepare stock solutions by dissolving a precise amount of a high-purity salt of the metal ion in distilled or deionized water. For example, to prepare a 1000 mg/L cobalt stock solution, dissolve 4.770 g of CoSO₄·7H₂O in 1 liter of distilled water.
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate (B1210297), phosphate) to control the pH of the reaction mixture. The optimal pH should be determined for each metal ion. For cobalt, an acetate buffer of pH 5.5 is often suitable.
General Experimental Workflow
The following diagram illustrates the general workflow for the spectrophotometric determination of a metal ion using this compound.
Caption: General workflow for spectrophotometric metal ion analysis.
Detailed Protocol for Cobalt (Co²⁺) Determination
-
Preparation of Calibration Standards: From the 1000 mg/L cobalt stock solution, prepare a series of standard solutions with concentrations ranging from 0.1 to 5.0 mg/L by appropriate dilution with distilled water.
-
Sample Preparation: If the sample is solid, an appropriate digestion procedure may be necessary to bring the metal ions into solution. Liquid samples may require filtration or dilution to fall within the linear range of the assay.
-
Color Development:
-
Pipette 5 mL of each standard solution (and the prepared sample solution) into separate 25 mL volumetric flasks.
-
To each flask, add 5 mL of the acetate buffer solution (pH 5.5).
-
Add 2 mL of the 0.1% this compound solution to each flask.
-
Dilute to the mark with distilled water, stopper, and mix well.
-
Allow the solutions to stand for 15 minutes at room temperature for complete color development.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined λmax for the cobalt-violurate complex (approximately 400 nm, but should be determined experimentally).
-
Use a reagent blank (containing all reagents except the metal ion) to zero the instrument.
-
Measure the absorbance of each standard and the sample solution.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the cobalt standards.
-
Determine the concentration of cobalt in the sample solution from the calibration curve using its measured absorbance.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the components in the spectrophotometric analysis.
Caption: Relationship between components in the analysis.
Conclusion
The use of this compound as a chromogenic reagent provides a straightforward and effective method for the spectrophotometric determination of various metal ions. While quantitative data is most established for cobalt, the general protocol provided can be adapted for the analysis of other transition metals. This method is particularly valuable for its simplicity, speed, and cost-effectiveness, making it a useful tool for researchers, scientists, and professionals in drug development and other fields requiring metal ion analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Simultaneous Spectrophotometric determination of Metal Ions in Aqueous Solutions Using a Simple Spectra Ratio Method [ejchem.journals.ekb.eg]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. Spectrophotometric estimation of cobalt with ninhydrin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Cobalt Using Violuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Violuric acid (5-isonitrosobarbituric acid) is a versatile organic compound that serves as an effective chromogenic agent for the quantitative determination of various metal ions, including cobalt. This application note provides detailed protocols for the spectrophotometric analysis of cobalt(II) ions using this compound. The method is based on the formation of a stable, colored complex between cobalt(II) and this compound, which can be quantified using UV-Visible spectrophotometry. This technique offers a simple, rapid, and cost-effective alternative to other analytical methods for cobalt determination in various matrices.
The reaction involves the chelation of Co(II) ions by this compound to form a tris(violurato)cobaltate(II) complex, [Co(violurate)₃]⁻. This complex exhibits strong absorbance in the visible region, allowing for sensitive and accurate quantification.
Principle of the Method
The quantitative analysis of cobalt using this compound is based on Beer-Lambert's law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. By measuring the absorbance of the cobalt-violuric acid complex at its wavelength of maximum absorbance (λmax), the concentration of cobalt in an unknown sample can be determined by referencing a calibration curve prepared from standard solutions of known cobalt concentrations.
Data Presentation
The following table summarizes the key quantitative parameters for the spectrophotometric determination of cobalt using this compound. This data has been compiled from established analytical methodologies.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 375 nm | [1] |
| Optimal pH for Complex Formation | 5.5 | [1] |
| Molar Absorptivity (ε) | 1.19 x 10⁴ L·mol⁻¹·cm⁻¹ | [1] |
| Beer's Law Range | 0.5 - 5.0 ppm | [1] |
| Stoichiometry (Cobalt:this compound) | 1:3 | [1] |
| Color of the Complex | Yellow-brown | [1] |
Experimental Protocols
Preparation of Reagents
a) Standard Cobalt(II) Stock Solution (1000 ppm):
-
Accurately weigh 4.77 g of cobalt(II) sulfate (B86663) heptahydrate (CoSO₄·7H₂O) or 4.04 g of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O).
-
Dissolve the salt in a 1-liter volumetric flask with deionized water.
-
Add 1 mL of concentrated hydrochloric acid (HCl) to prevent hydrolysis.
-
Dilute to the mark with deionized water and mix thoroughly.
b) Standard Cobalt(II) Working Solutions (0.5, 1.0, 2.0, 3.0, 4.0, 5.0 ppm):
-
Prepare a series of dilutions from the 1000 ppm stock solution. For example, to prepare a 100 ppm intermediate solution, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
-
Use the 100 ppm solution to prepare the working standards. For example, to prepare a 5 ppm solution, pipette 5 mL of the 100 ppm solution into a 100 mL volumetric flask and dilute to the mark.
c) this compound Reagent Solution (0.1% w/v):
-
Dissolve 0.1 g of this compound monohydrate in 100 mL of deionized water. Gentle warming may be required to facilitate dissolution.
-
This solution should be prepared fresh daily.
d) Acetate (B1210297) Buffer Solution (pH 5.5):
-
Prepare a 0.2 M acetic acid solution by diluting 11.5 mL of glacial acetic acid to 1 liter with deionized water.
-
Prepare a 0.2 M sodium acetate solution by dissolving 16.4 g of anhydrous sodium acetate in 1 liter of deionized water.
-
Mix the two solutions in appropriate proportions to achieve a final pH of 5.5. The approximate mixing ratio is 1 volume of 0.2 M acetic acid to 9 volumes of 0.2 M sodium acetate. Adjust the pH using a calibrated pH meter.
Protocol for Calibration Curve Construction
-
Pipette 10 mL of each of the standard cobalt working solutions (0.5, 1.0, 2.0, 3.0, 4.0, and 5.0 ppm) into a series of 50 mL volumetric flasks.
-
To each flask, add 5 mL of the acetate buffer solution (pH 5.5).
-
Add 5 mL of the 0.1% this compound reagent solution to each flask.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solutions to stand for 15 minutes at room temperature for complete color development.
-
Prepare a reagent blank by following the same procedure but using 10 mL of deionized water instead of the cobalt standard solution.
-
Set the spectrophotometer to a wavelength of 375 nm.
-
Zero the spectrophotometer using the reagent blank.
-
Measure the absorbance of each standard solution.
-
Plot a graph of absorbance versus cobalt concentration (in ppm). The resulting plot should be a straight line passing through the origin, confirming adherence to Beer-Lambert's law.
Protocol for the Analysis of an Unknown Sample
-
Prepare the unknown sample solution. This may involve dissolution in an appropriate solvent and dilution to bring the expected cobalt concentration within the Beer's Law range (0.5 - 5.0 ppm). The sample preparation will be matrix-dependent and may require specific digestion or extraction procedures.
-
Pipette an appropriate aliquot (e.g., 10 mL) of the prepared unknown sample solution into a 50 mL volumetric flask.
-
Add 5 mL of the acetate buffer solution (pH 5.5).
-
Add 5 mL of the 0.1% this compound reagent solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solution to stand for 15 minutes for full color development.
-
Measure the absorbance of the sample solution at 375 nm against the reagent blank.
-
Determine the concentration of cobalt in the sample solution by interpolating its absorbance value on the calibration curve.
-
Calculate the original concentration of cobalt in the unknown sample, taking into account any dilution factors.
Mandatory Visualizations
Caption: Chelation of Cobalt(II) by this compound.
Caption: Workflow for Cobalt Analysis.
Concluding Remarks
The use of this compound for the spectrophotometric determination of cobalt provides a reliable and accessible analytical method. The detailed protocols and quantitative data presented in this application note are intended to guide researchers, scientists, and drug development professionals in the accurate quantification of cobalt in their samples. Adherence to the specified conditions, particularly the pH and reagent concentrations, is crucial for obtaining reproducible and accurate results. For complex matrices, appropriate sample preparation and validation of the method for potential interferences are recommended.
References
Application Notes and Protocols: Violuric Acid as a Chelating Agent for Heavy Metal Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Violuric acid is a versatile organic compound that serves as an effective chelating and chromogenic reagent for the detection and quantification of various heavy metal ions.[1][2] Its ability to form stable, vibrantly colored complexes with metal ions makes it a valuable tool in analytical chemistry.[1][2] In solution, this compound exists in equilibrium with its tautomeric form, 5-nitrosobarbituric acid. Deprotonation yields the violurate anion, which acts as a polydentate ligand, coordinating with metal ions.[1] This complexation alters the electronic structure of the molecule, leading to a distinct color change that can be measured spectrophotometrically for quantitative analysis.[1] These application notes provide detailed protocols for the use of this compound in the colorimetric detection of heavy metal ions.
Principle of Detection
The colorimetric detection of heavy metal ions using this compound is based on the formation of metal-violurate coordination complexes. The violurate anion chelates with metal ions, causing a shift in the maximum absorbance wavelength (λmax) and a visible color change. The intensity of the color produced is directly proportional to the concentration of the metal ion, enabling quantitative analysis.[1]
Signaling Pathway
The general mechanism involves the deprotonation of this compound to the violurate anion, which then chelates with a metal ion (Mⁿ⁺), resulting in a colored complex.
Caption: General signaling pathway for metal ion detection.
Quantitative Data Summary
The following table summarizes the typical performance of this compound-based colorimetric assays for the detection of various heavy metal ions. Note: The performance characteristics can vary depending on the specific experimental conditions such as pH, buffer system, and presence of interfering ions.
| Metal Ion | λmax (nm) | Linear Range | Limit of Detection (LOD) | Observed Color |
| Copper (Cu²⁺) | ~580 | 1 - 10 µg/mL | ~0.5 µg/mL | Purple |
| Lead (Pb²⁺) | ~520 | 0.5 - 8 µg/mL | ~0.2 µg/mL | Red-Violet |
| Mercury (Hg²⁺) | ~450 | 1 - 15 µg/mL | ~0.8 µg/mL | Yellow-Orange |
| Nickel (Ni²⁺) | ~560 | 2 - 20 µg/mL | ~1 µg/mL | Violet |
| Zinc (Zn²⁺) | ~380 | 5 - 50 µg/mL | ~2 µg/mL | Yellow |
| Iron (Fe²⁺/Fe³⁺) | ~590 | 1 - 12 µg/mL | ~0.5 µg/mL | Blue/Blue-Violet |
Experimental Protocols
Materials and Reagents
-
This compound (or 5-Nitrobarbituric acid)
-
Stock solutions (1000 ppm) of the heavy metal salts (e.g., CuSO₄, Pb(NO₃)₂, HgCl₂, NiCl₂, ZnSO₄, FeCl₃)
-
Acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Deionized water
-
Spectrophotometer
-
Cuvettes
-
Micropipettes
-
Volumetric flasks and other standard laboratory glassware
Preparation of Reagents
-
This compound Stock Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of deionized water. Gentle heating may be required to aid dissolution.
-
Standard Metal Ion Solutions: Prepare a series of standard solutions by diluting the 1000 ppm stock solution with deionized water to achieve concentrations within the expected linear range for each metal.
General Protocol for Colorimetric Assay
This protocol provides a general framework for the colorimetric detection of heavy metal ions. Optimization of parameters such as pH, incubation time, and this compound concentration may be necessary for specific applications.
Caption: General experimental workflow for colorimetric metal ion detection.
Step-by-Step Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions of the target metal ion from the stock solution. For example, for Cu²⁺, prepare standards of 1, 2, 4, 6, 8, and 10 µg/mL.[1]
-
Prepare a blank solution containing deionized water instead of the metal ion standard.
-
-
Reaction Setup:
-
Incubation:
-
Mix the contents of each tube thoroughly.
-
Allow the reaction to proceed at room temperature for 5-10 minutes for color development.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the λmax for the specific metal ion being analyzed (refer to the data table).
-
Zero the spectrophotometer using the blank solution.
-
Measure the absorbance of each standard and the unknown sample.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the metal ion standards.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
-
Advanced Applications: this compound-Functionalized Nanomaterials
This compound can be functionalized onto nanomaterials, such as reduced graphene oxide (rGO-VA), to create highly efficient adsorbents for heavy metal ions.[3] This approach is particularly useful for the removal of toxic metals from wastewater.
Protocol for Heavy Metal Adsorption using rGO-VA
-
Synthesis of rGO-VA: Synthesize this compound-functionalized reduced graphene oxide according to established literature procedures.
-
Adsorption Experiment:
-
Analysis of Removal Efficiency:
-
Separate the rGO-VA from the solution by centrifugation or filtration.
-
Measure the residual concentration of the heavy metal in the supernatant/filtrate using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
The removal efficiency can be calculated using the initial and final concentrations of the metal ion. The rGO-VA composite has shown removal efficiencies of up to 99.9% for Hg²⁺, Pb²⁺, and As³⁺.[3]
-
Selectivity and Interferences
The selectivity of this compound for different metal ions can be influenced by the pH of the solution. By adjusting the pH, it is possible to selectively detect certain metal ions in a mixture. However, the presence of other chelating agents or high concentrations of non-target metal ions can interfere with the assay.[1] It is recommended to analyze the sample matrix for potential interferences and, if necessary, employ masking agents to improve selectivity.[1]
Conclusion
This compound offers a simple, cost-effective, and rapid method for the colorimetric detection and quantification of a range of heavy metal ions.[1] The protocols outlined in these application notes provide a solid foundation for researchers to develop and validate assays for their specific needs in environmental monitoring, clinical diagnostics, and pharmaceutical analysis. Further functionalization of this compound onto nanomaterials expands its utility to applications in remediation and removal of toxic heavy metals.
References
Application Notes and Protocols: Violuric Acid as a Redox Mediator in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Violuric acid (2,4,5,6(1H,3H)-Pyrimidinetetrone 5-oxime) is a versatile redox mediator that plays a crucial role in facilitating electron transfer in a variety of enzymatic reactions. Its ability to act as an efficient electron shuttle between enzymes and substrates has led to its application in diverse fields, including biofuel cells, biosensors, and the enzymatic degradation of environmental pollutants. This document provides detailed application notes and experimental protocols for the use of this compound as a redox mediator, with a focus on laccase and glucose oxidase-mediated reactions.
This compound's effectiveness as a redox mediator is attributed to its favorable redox potential and its ability to undergo reversible oxidation and reduction. It is particularly valuable in systems where the direct electron transfer between the enzyme's active site and the substrate is hindered, for instance, due to steric hindrance or a large potential difference.
Mechanism of Action
In a typical laccase-mediator system (LMS), the laccase enzyme oxidizes this compound to a stable radical intermediate. This oxidized mediator then diffuses from the enzyme's active site and, in turn, oxidizes a target substrate that is otherwise inaccessible to the laccase. The this compound is subsequently regenerated to its reduced form, completing the catalytic cycle. This process is particularly effective for the degradation of high redox potential compounds.[1][2]
Similarly, in glucose oxidase-based biosensors, this compound can act as an artificial electron acceptor, shuttling electrons from the reduced FAD center of the enzyme to the electrode surface. This mediated electron transfer allows for the electrochemical detection of glucose at a lower potential, minimizing interferences from other electroactive species.
Applications
Enzymatic Degradation of Pollutants
The laccase-violuric acid system has demonstrated high efficiency in the decolorization of various industrial dyes and the degradation of lignin (B12514952), a complex polymer found in plant cell walls. This makes it a promising tool for bioremediation and in the pulp and paper industry.
Biosensors
This compound is employed as a redox mediator in the development of amperometric biosensors. A notable example is its use in glucose biosensors, where it facilitates the electron transfer from glucose oxidase to an electrode, enabling the quantification of glucose levels.
Enzymatic Biofuel Cells
In enzymatic biofuel cells, this compound can be utilized as a redox mediator at the anode to enhance the efficiency of fuel oxidation by enzymes like glucose oxidase. This can lead to improved power output and stability of the biofuel cell.
Quantitative Data
The following tables summarize key quantitative data related to the performance of this compound as a redox mediator in various enzymatic systems.
Table 1: Electrochemical Properties of this compound
| Parameter | Value | Conditions |
| Formal Redox Potential | 0.63 V vs. SCE | pH 7.0[3] |
| Diffusion Coefficient | 2.0 ± 0.7 × 10⁻⁶ cm²/s | pH 4.0–10.0[3] |
Table 2: Kinetic Parameters of Laccase with this compound as a Mediator
| Laccase Source | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) |
| Trametes hirsuta | C.I. Acid Red 97 | - | - | - |
| Trametes villosa | Nonphenolic lignin dimer | - | - | - |
| Pycnoporus cinnabarinus | Nonphenolic lignin dimer | - | - | - |
| Botrytis cinerea | Nonphenolic lignin dimer | - | - | - |
| Myceliophthora thermophila | Nonphenolic lignin dimer | - | - | - |
| Note: Specific kinetic parameters for this compound with various laccases are not consistently reported in a comparable format across the literature. The values are highly dependent on the specific laccase, substrate, and reaction conditions. |
Table 3: Efficiency of Laccase-Violuric Acid System in Dye Decolorization
| Dye | Laccase Source | This compound Conc. | Decolorization Efficiency | Time |
| C.I. Acid Red 97 | Trametes hirsuta | 1 mM | ~90% | 3 min[4] |
| C.I. Acid Green 26 | Trametes hirsuta | 5 mM | Significant | - |
| Sirius Grey | Coriolopsis gallica | 1 mM | 87.56% | - |
| Note: Decolorization efficiency is influenced by factors such as enzyme concentration, dye concentration, pH, and temperature. |
Experimental Protocols
Protocol 1: this compound Assay for Laccase Activity
This protocol describes a colorimetric assay to determine laccase activity using this compound as a substrate. The oxidation of this compound results in the formation of a colored product that can be measured spectrophotometrically.
Materials:
-
Laccase enzyme solution
-
This compound solution (20 mM in a suitable buffer)
-
Sodium acetate (B1210297) buffer (100 mM, pH 4.5)
-
Spectrophotometer
-
96-well microplate (optional)
Procedure:
-
Prepare a reaction mixture in a microplate well or a cuvette containing:
-
180 µL of 100 mM sodium acetate buffer (pH 4.5)
-
10 µL of laccase enzyme solution (appropriately diluted)
-
-
Initiate the reaction by adding 10 µL of 20 mM this compound solution.
-
Immediately measure the change in absorbance at 515 nm over time at a constant temperature.
-
Calculate the laccase activity based on the rate of change in absorbance, using the molar extinction coefficient of the oxidized this compound radical.
Protocol 2: Dye Decolorization using Laccase-Violuric Acid System
This protocol outlines a general procedure for evaluating the efficiency of the laccase-violuric acid system in decolorizing a target dye.
Materials:
-
Laccase enzyme solution
-
This compound stock solution (e.g., 100 mM)
-
Dye stock solution (e.g., 1 g/L)
-
Appropriate buffer solution (e.g., citrate-phosphate buffer, pH 5.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a suitable vessel containing:
-
Buffer solution
-
Dye solution to a final desired concentration (e.g., 50 mg/L)
-
This compound to a final desired concentration (e.g., 1 mM)
-
-
Pre-incubate the mixture at the desired reaction temperature.
-
Initiate the reaction by adding the laccase enzyme solution to a final desired concentration.
-
Take aliquots of the reaction mixture at different time intervals.
-
Measure the absorbance of the aliquots at the maximum wavelength (λmax) of the dye.
-
Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Absorbance at time t) / Initial Absorbance] x 100
Protocol 3: Construction of a this compound-Mediated Glucose Biosensor
This protocol provides a basic framework for the fabrication of an amperometric glucose biosensor using glucose oxidase and this compound.
Materials:
-
Screen-printed carbon electrode (SPCE) or other suitable electrode
-
Glucose oxidase (GOx) solution
-
This compound solution
-
Chitosan (B1678972) solution (e.g., 0.5% in acetic acid) or other immobilization matrix
-
Phosphate buffer saline (PBS, pH 7.4)
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation: Clean the surface of the working electrode thoroughly.
-
Enzyme Immobilization:
-
Prepare a mixture containing GOx solution, this compound solution, and chitosan solution.
-
Drop-cast a small volume of the mixture onto the working electrode surface.
-
Allow the electrode to dry at room temperature or under controlled humidity.
-
-
Electrochemical Measurements:
-
Connect the modified electrode to the potentiostat.
-
Perform cyclic voltammetry in PBS to characterize the electrochemical behavior of the immobilized this compound.
-
For glucose detection, perform amperometry at a fixed potential in PBS.
-
Add known concentrations of glucose to the PBS solution and record the corresponding current response.
-
Construct a calibration curve of current response versus glucose concentration.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Laccase-Violuric Acid Mediator System for Substrate Oxidation.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox Chemistry in Laccase-Catalyzed Oxidation of N-Hydroxy Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Violuric Acid Assay in Laccase Directed Evolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laccases (EC 1.10.3.2) are multi-copper oxidases with significant potential in various industrial and biotechnological applications, including biofuel production, bioremediation, and organic synthesis. Directed evolution is a powerful technique for engineering laccases with improved properties, such as enhanced activity, stability, and substrate specificity. A crucial component of directed evolution is a robust high-throughput screening (HTS) assay to identify improved variants from large mutant libraries.
The violuric acid assay is a colorimetric HTS method specifically suited for the directed evolution of high-redox-potential laccases (HRPLs). This compound is a chromogenic substrate that, upon oxidation by HRPLs, forms a stable, colored iminoxyl radical, which can be quantified spectrophotometrically at 515 nm[1]. This assay is particularly valuable as it serves as a reporter for the redox potential of the laccase, ensuring that this critical property is maintained or enhanced during the evolution process[1][2]. This document provides a detailed protocol for the this compound assay in a 96-well plate format for HTS of laccase variants.
Experimental Protocols
Reagent Preparation
2.1.1. 100 mM Sodium Tartrate Buffer (pH 4.0)
-
Materials:
-
Sodium tartrate dibasic dihydrate (C₄H₄Na₂O₆·2H₂O, MW: 230.08 g/mol )
-
Tartaric acid (C₄H₆O₆, MW: 150.09 g/mol )
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
-
Procedure:
-
To prepare 1 L of 100 mM sodium tartrate buffer, dissolve 23.01 g of sodium tartrate dibasic dihydrate in approximately 800 mL of deionized water.
-
While stirring, adjust the pH of the solution to 4.0 by adding a solution of tartaric acid. Monitor the pH continuously with a calibrated pH meter.
-
If the pH drops below 4.0, it can be adjusted with a dilute NaOH solution.
-
Once the desired pH of 4.0 is stable, add deionized water to a final volume of 1 L.
-
Sterilize the buffer by autoclaving or filtration through a 0.22 µm filter. Store at 4°C.
-
2.1.2. 20 mM this compound Solution
-
Materials:
-
This compound monohydrate (C₄H₃N₃O₄·H₂O, MW: 175.10 g/mol )
-
100 mM Sodium Tartrate Buffer (pH 4.0)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To prepare 100 mL of 20 mM this compound solution, weigh out 0.350 g of this compound monohydrate.
-
In a 100 mL beaker, add the this compound to approximately 90 mL of 100 mM Sodium Tartrate Buffer (pH 4.0).
-
Stir the solution until the this compound is completely dissolved. Gentle warming may be required.
-
Adjust the final volume to 100 mL with the sodium tartrate buffer.
-
Prepare this solution fresh before use.
-
High-Throughput Screening Protocol in 96-Well Plates
This protocol is designed for screening laccase variants expressed in a host organism like Saccharomyces cerevisiae and secreted into the culture medium.
-
Materials:
-
96-well microplates (clear, flat-bottom)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 515 nm
-
Laccase mutant library cultures in 96-well plates
-
20 mM this compound Solution
-
100 mM Sodium Tartrate Buffer (pH 4.0)
-
-
Procedure:
-
Culture Preparation: Grow the laccase mutant library in a 96-well plate format under expression-inducing conditions.
-
Sample Collection: After incubation, centrifuge the 96-well culture plates to pellet the cells.
-
Enzyme Addition: Using a multichannel pipette, carefully transfer 30 µL of the supernatant from each well of the culture plate to a new, empty 96-well microplate.
-
Reaction Initiation: To each well containing the supernatant, add 220 µL of the 20 mM this compound solution. This will bring the total reaction volume to 250 µL.
-
Incubation: Incubate the plate at room temperature in the dark. The incubation time can be varied, but a 20-24 hour endpoint measurement is common for this assay[2][3].
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 515 nm using a microplate reader.
-
Controls:
-
Blank: 30 µL of culture medium (without laccase) + 220 µL of 20 mM this compound solution.
-
Positive Control: 30 µL of supernatant from a culture expressing the wild-type laccase + 220 µL of 20 mM this compound solution.
-
Negative Control: 30 µL of supernatant from a culture transformed with an empty vector + 220 µL of 20 mM this compound solution.
-
-
Data Analysis and Activity Calculation
The this compound assay is primarily used for comparing the relative activities of laccase variants in a high-throughput manner. The activity is proportional to the change in absorbance at 515 nm.
Relative Activity:
The relative activity of each mutant can be expressed as a fold-change compared to the wild-type laccase.
Relative Activity = (Absorbance of Mutant - Absorbance of Blank) / (Absorbance of Wild-Type - Absorbance of Blank)
Quantitative Activity Calculation (in U/mL):
The general formula for calculating laccase activity is:
Activity (U/mL) = (ΔA₅₁₅ / (ε * l)) * (V_total / V_enzyme) * (1 / t) * 10⁶
Where:
-
ΔA₅₁₅ = Change in absorbance at 515 nm (Absorbance of sample - Absorbance of blank)
-
ε = Molar extinction coefficient of the oxidized this compound radical (M⁻¹cm⁻¹)
-
l = Path length of the microplate well (cm)
-
V_total = Total reaction volume (mL)
-
V_enzyme = Volume of the enzyme solution (supernatant) added (mL)
-
t = Reaction time (minutes)
-
10⁶ = Factor to convert M to µmol/L and L to mL
For the protocol described above:
-
V_total = 0.250 mL
-
V_enzyme = 0.030 mL
-
t = incubation time in minutes (e.g., 1440 minutes for 24 hours)
Data Presentation
Quantitative data from the high-throughput screening of a laccase directed evolution experiment should be summarized in a clear and structured table for easy comparison of the performance of different variants.
| Laccase Variant | Average Absorbance (515 nm) | Standard Deviation | Relative Activity (Fold change vs. Wild-Type) |
| Blank | 0.052 | 0.004 | - |
| Wild-Type | 0.258 | 0.015 | 1.0 |
| Mutant 1A | 0.489 | 0.021 | 2.1 |
| Mutant 2B | 0.675 | 0.033 | 3.0 |
| Mutant 3C | 0.150 | 0.011 | 0.5 |
Mandatory Visualizations
Workflow for Laccase Directed Evolution
Caption: Workflow of laccase directed evolution using the this compound assay.
Principle of the this compound Assay
Caption: Principle of the colorimetric this compound assay for laccase activity.
References
Application Note: Photometric Determination of Sodium in Blood Serum with Violuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium is the primary extracellular cation and plays a crucial role in maintaining osmotic pressure, fluid balance, and electrical potential in cells. Accurate measurement of sodium levels in blood serum is essential for diagnosing and monitoring a variety of medical conditions, including dehydration, kidney disease, and heart failure. While flame photometry and ion-selective electrodes are the current standard methods for sodium determination, historical colorimetric methods offer a simpler, alternative approach. This application note details a photometric method for the determination of sodium in blood serum based on its reaction with violuric acid. The method, originally described by Muraca and Bonsack in 1955, involves the formation of a colored sodium violurate complex, the absorbance of which is proportional to the sodium concentration.[1]
Principle of the Method
The photometric determination of sodium using this compound is based on the formation of a distinctly colored sodium violurate salt.[2] The general workflow involves the initial preparation of the serum sample by ashing to remove organic matter. Subsequently, interfering anions such as sulfate, phosphate, carbonate, and chloride are removed through precipitation with barium and silver acetates. The remaining sodium ions are then reacted with a solution of this compound in anhydrous dimethylformamide, which is saturated with potassium violurate. The resulting colored sodium violurate solution is then measured spectrophotometrically. The concentration of sodium is determined by comparing the absorbance of the sample to a standard curve prepared from solutions of known sodium concentrations.
Experimental Protocol
Note: The following protocol is based on the general description from the 1955 publication by Muraca and Bonsack.[1] Specific concentrations, volumes, and incubation parameters are provided as a guideline and may require optimization in a laboratory setting.
1. Materials and Reagents:
-
Blood Serum Sample
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Potassium Violurate
-
Barium Acetate (B1210297)
-
Silver Acetate
-
Sodium Chloride (for standards)
-
Deionized Water
-
Centrifuge
-
Spectrophotometer
-
Muffle Furnace
-
Volumetric flasks and pipettes
-
Filter paper
2. Reagent Preparation:
-
This compound Reagent: Prepare a solution of this compound in anhydrous dimethylformamide. The solution should be saturated with potassium violurate to minimize the interference from potassium ions in the sample. The exact concentration of this compound should be optimized for maximal color development and stability.
-
Precipitating Reagent (Barium Acetate): Prepare a saturated aqueous solution of barium acetate.
-
Precipitating Reagent (Silver Acetate): Prepare a saturated aqueous solution of silver acetate.
-
Sodium Standard Solutions: Prepare a series of standard solutions of sodium chloride in deionized water with concentrations ranging from 120 to 160 mEq/L.
3. Sample Preparation (Ashing and Ion Removal):
-
Pipette a known volume (e.g., 1.0 mL) of blood serum into a porcelain crucible.
-
Dry the sample in an oven at 105°C.
-
Ash the dried serum in a muffle furnace at a temperature not exceeding 550°C until a white or grayish-white ash is obtained.
-
Allow the crucible to cool to room temperature.
-
Dissolve the ash in a minimal volume of deionized water.
-
Add a small volume of barium acetate solution to precipitate sulfate, phosphate, and carbonate ions.
-
Centrifuge the mixture and collect the supernatant.
-
To the supernatant, add a small volume of silver acetate solution to precipitate chloride ions.
-
Centrifuge the mixture again and carefully collect the final supernatant containing the sodium ions.
4. Colorimetric Reaction and Measurement:
-
Transfer a defined volume of the prepared sample supernatant to a clean, dry test tube.
-
Add a specific volume of the this compound reagent to the test tube.
-
Mix the solution thoroughly and allow it to stand for a specified time to ensure complete color development.
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance for sodium violurate. The specific wavelength should be determined empirically but is expected to be in the visible range.
-
Prepare a blank by mixing the this compound reagent with deionized water.
-
Process the sodium standard solutions in the same manner as the serum sample.
5. Data Analysis:
-
Construct a standard curve by plotting the absorbance values of the sodium standards against their known concentrations.
-
Determine the concentration of sodium in the serum sample by interpolating its absorbance value on the standard curve.
Data Presentation
The following table summarizes typical parameters that would be relevant for this assay. The values are illustrative and should be determined experimentally.
| Parameter | Value | Notes |
| Sample Type | Blood Serum | |
| Sample Pre-treatment | Ashing, Precipitation of Anions | Essential to remove organic matter and interfering ions.[1] |
| Reagent | This compound in DMF (K+ saturated) | The use of dimethylformamide as a solvent and saturation with potassium violurate are key aspects of the original method.[1] |
| Wavelength of Max. Absorbance | To be determined (Visible range) | The specific λmax for the sodium violurate complex in DMF needs to be identified. |
| Linearity Range | To be determined | Expected to be within the physiological range of sodium in serum. |
| Accuracy | Within 4 mEq/L of flame photometer | As reported in the original 1955 publication.[1] |
Experimental Workflow Diagram
Caption: Experimental workflow for the photometric determination of sodium in blood serum using this compound.
Signaling Pathway Diagram (Reaction Principle)
Caption: Principle of sodium detection by this compound.
References
Application of Violuric Acid Derivatives in Peptide Synthesis: A Review of Current Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides is a cornerstone of biochemical research and pharmaceutical development. The efficiency and fidelity of peptide synthesis protocols are critically dependent on the reagents used for amino acid coupling and the suppression of side reactions, most notably racemization. This document explores the potential application of violuric acid derivatives in peptide synthesis, based on a comprehensive review of the current scientific literature.
This compound and its derivatives have not been reported as coupling agents or racemization suppressants in peptide synthesis.
Despite a thorough search of scientific databases and chemical literature, there is no evidence to suggest that this compound or its derivatives are utilized as coupling reagents or racemization suppressants in standard peptide synthesis protocols, such as Solid-Phase Peptide Synthesis (SPPS). The established and widely used reagents for these purposes include carbodiimides (e.g., DCC, DIC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure).
This compound is an oxime derivative of barbituric acid. While oxime chemistry plays a role in other areas of peptide science, such as in the formation of peptide linkages through oxime ligation for peptide cyclization or modification, this is distinct from the function of a coupling reagent or a racemization suppressor during the stepwise elongation of a peptide chain.
Current State-of-the-Art Coupling Reagents and Racemization Suppressants
To provide context, this section briefly outlines the classes of compounds that are currently employed for efficient and low-racemization peptide synthesis.
Coupling Reagents and Additives
Peptide bond formation is typically achieved by activating the carboxylic acid group of an N-protected amino acid. This is commonly done using a coupling reagent, often in the presence of an additive that acts as a racemization suppressant.
| Reagent Class | Examples | Function |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activate carboxylic acids to form a reactive O-acylisourea intermediate. |
| Phosphonium (B103445) Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | Form active esters with amino acids, promoting rapid coupling. |
| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Similar to phosphonium salts, they facilitate the formation of active esters for efficient coupling. |
| Additives/Racemization Suppressants | 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), Ethyl (hydroxyimino)cyanoacetate (OxymaPure) | React with the activated amino acid to form a less reactive, but still acylating, intermediate, which is less prone to racemization. |
General Peptide Coupling Workflow
The general workflow for a coupling step in solid-phase peptide synthesis (SPPS) is illustrated below. This process highlights the roles of the coupling reagent and the racemization suppressant.
General workflow for a peptide coupling reaction in SPPS.
Conclusion
Based on an extensive review of the scientific literature, there is no documented application of this compound or its derivatives as coupling reagents or racemization suppressants in the field of peptide synthesis. Researchers and professionals in drug development should continue to rely on well-established reagents such as HOBt, HOAt, OxymaPure, and various phosphonium and aminium salts for efficient and high-fidelity peptide synthesis. While oxime chemistry is relevant in other areas of peptide modification, its application in the core process of peptide bond formation during chain elongation has not been reported for this compound derivatives. Further research into novel applications of diverse chemical scaffolds is always encouraged, but at present, the use of this compound derivatives in this context remains unexplored and unsubstantiated in the peer-reviewed literature.
Application Notes and Protocols: Violuric Acid in the Synthesis of Novel Pyrimidine-Fused Aza-Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of novel pyrimidine-fused aza-heterocycles utilizing violuric acid as a key precursor. The focus is on the synthesis of isoalloxazines, with additional information on the generation of other fused systems like oxazole-pyrimidines and pyrimido-oxazines. Pyrimidine-fused heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] this compound, a derivative of barbituric acid, serves as a versatile building block for the construction of these complex heterocyclic scaffolds.
I. Synthesis of Isoalloxazines
Isoalloxazines are a class of pyrimidine-fused heterocycles, with riboflavin (B1680620) (Vitamin B2) being a well-known example. The synthesis of isoalloxazines can be achieved through the condensation of this compound with N-mono-aliphatic substituted phenylamines.[4] This reaction provides a direct route to these valuable compounds.
Experimental Protocols
Protocol 1: Synthesis of Riboflavin (6,7-Dimethyl-9-(D-1-ribityl)isoalloxazine) [4]
This protocol describes the synthesis of riboflavin via the condensation of N-(D-1-ribityl)-3,4-dimethylaniline with this compound.
Materials:
-
N-(D-1-ribityl)-3,4-dimethylaniline
-
This compound
-
Boric acid
-
Water
-
Sodium hydrosulfite (Na₂S₂O₄)
Procedure:
-
A mixture of 25.5 grams of N-(D-1-ribityl)-3,4-dimethylaniline, 25 grams of this compound, 6.2 grams of boric acid, and 200 cc of water is prepared in a suitable reaction vessel.
-
The mixture is boiled under reflux for several hours with good agitation. The color of the solution will change to a dark brown-orange, and it will become strongly fluorescent, which is characteristic of riboflavin.
-
To recover the riboflavin, the solution is cooled, and the pH is adjusted to 4.0.
-
A freshly prepared solution of 42 grams of sodium hydrosulfite (Na₂S₂O₄) is added to the mixture.
-
The mixture is allowed to stand for four hours.
-
The resulting solid is collected. In a reported synthesis, 4.2 grams of a solid containing 38% riboflavin was obtained.[4]
Protocol 2: Synthesis of 7-Dimethylamino-9-methylisoalloxazine [5]
This protocol details the synthesis of a 7-amino-substituted isoalloxazine.
Materials:
-
m-Methylaminodimethylaniline
-
This compound
-
Ethanol
-
Water
-
14% aqueous Sodium Hydroxide
-
Dilute Hydrochloric acid
Procedure:
-
Dissolve 0.45 g of m-methylaminodimethylaniline in 3 cc of ethanol.
-
Add a concentrated aqueous solution of 0.47 g of this compound.
-
Heat the mixture on a steam bath for 1.5 hours. A deep crimson solution will form, and the isoalloxazine product will precipitate.
-
Collect the precipitate and wash it with water and ethanol. The reported yield is 0.6 g (74%).[5]
-
For purification, dissolve the product in boiling 14% aqueous sodium hydroxide.
-
Neutralize the solution with dilute hydrochloric acid to precipitate the purified product as brick-red needles.
Quantitative Data: Synthesis of Isoalloxazines
| Product Name | Starting Materials | Solvent(s) | Reaction Conditions | Yield | Reference |
| Riboflavin | N-(D-1-ribityl)-3,4-dimethylaniline, this compound, Boric acid | Water | Reflux | 38% | [4] |
| 7-Dimethylamino-9-methylisoalloxazine | m-Methylaminodimethylaniline, this compound | Ethanol, Water | Steam bath, 1.5 hours | 74% | [5] |
Logical Workflow for Isoalloxazine Synthesis
Caption: General workflow for the synthesis of isoalloxazines from this compound.
II. Synthesis of Oxazole-Pyrimidines and Pyrimido-Oxazines
The synthesis of novel oxazole-pyrimidines and pyrimido-oxazines from this compound has been reported.[6] This methodology involves the reaction of this compound with unsaturated, active, and resonance-stabilized phosphonium (B103445) salts in an alkaline medium. The resulting compounds have been evaluated for their effects on the central nervous system in mice.[6] While detailed experimental protocols are not available in the public domain from the initial search, a general workflow can be outlined.
General Experimental Workflow
Caption: General workflow for the synthesis of oxazole-pyrimidines and pyrimido-oxazines.
III. Signaling Pathways and Biological Activity
Pyrimidine-fused heterocycles are known to interact with a variety of biological targets. For instance, certain pyrimido[4,5-b]quinoline-4-ones have demonstrated antimicrobial and antioxidant activities.[7] The biological activity of these compounds is often attributed to their ability to inhibit specific enzymes or interact with cellular signaling pathways. However, specific quantitative data on the biological activity of the compounds synthesized directly from this compound as described in the protocols above is limited in the provided search results. The synthesized oxazole-pyrimidines and pyrimido-oxazines were noted to have effects on the central nervous system, suggesting potential interactions with neurotransmitter receptors or signaling cascades within the brain.[6]
Further research and screening are necessary to elucidate the specific mechanisms of action and to quantify the biological activities (e.g., IC50 values) of these novel this compound-derived heterocycles. The provided synthetic protocols offer a foundation for producing these compounds for subsequent biological evaluation.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. wjarr.com [wjarr.com]
- 4. US2472007A - Process of preparing isoalloxazines - Google Patents [patents.google.com]
- 5. 389. The synthesis of 7-amino-alloxazines and -isoalloxazines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Research Trends [researchtrends.net]
- 7. STUDIES IN THE ALLO- AND ISOALLOXAZINE SERIES. XII. NEW SYNTHESIS OF 7-CHLOROALLOXAZINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Application Notes and Protocols: Electrocatalytic Applications of Violurate Redox Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Violuric acid (5-hydroxyimino-barbituric acid) and its conjugate base, violurate, are versatile organic compounds with significant redox activity. The core of their electrochemical utility lies in the reversible one-electron oxidation to form a stable iminoxyl radical. This property makes violurate an excellent electron-transfer mediator in a variety of electrocatalytic systems. These application notes provide an overview of the key applications, detailed experimental protocols, and relevant quantitative data for researchers interested in leveraging the unique redox characteristics of violurate.
The primary applications highlighted herein are its role as a redox mediator in enzymatic biosensors, particularly for glucose detection, and its use in laccase-mediator systems for the degradation of recalcitrant pollutants, such as textile dyes.
Key Redox Properties of Violurate
The electrochemical behavior of this compound is characterized by a well-defined redox couple corresponding to the formation of its radical species. The formal oxidation-reduction potential is a key parameter for its application as a redox mediator.
| Parameter | Value | Conditions | Reference(s) |
| Formal Redox Potential (E°') | 0.63 V vs. SCE | pH 7.0 | [1] |
| ~1.16 V vs. SHE | Acidic pH | [2] | |
| Diffusion Coefficient (D) | 2.0 ± 0.7 x 10⁻⁶ cm²/s | pH 4.0-10.0 | [1] |
| Radical Stability | > 6 hours | pH 2 | [1] |
| ~ 0.5 hours | pH 12 | [1] |
Note: The redox potential is pH-dependent, shifting to more negative values with increasing pH.[3]
Application 1: Violurate-Mediated Glucose Biosensor
This compound can act as an efficient redox mediator to shuttle electrons between the active site of glucose oxidase (GOx) and an electrode surface. This facilitates the electrochemical detection of glucose.
Signaling Pathway
The enzymatic oxidation of glucose by GOx reduces the FAD cofactor in the enzyme to FADH₂. In a mediated system, the oxidized violurate radical accepts electrons from FADH₂, regenerating FAD and becoming reduced violurate. The reduced violurate is then electrochemically re-oxidized at the electrode surface, generating a current that is proportional to the glucose concentration.
Caption: Electron transfer pathway in a violurate-mediated glucose biosensor.
Experimental Protocol: Cyclic Voltammetry for Glucose Detection
This protocol outlines the fabrication of a simple violurate-mediated glucose biosensor and its characterization using cyclic voltammetry.
Materials:
-
Glassy carbon electrode (GCE)
-
This compound
-
Glucose oxidase (GOx) from Aspergillus niger
-
Phosphate buffer solution (PBS), 0.1 M, pH 7.0
-
D-glucose
-
Alumina (B75360) slurry for electrode polishing
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation:
-
Polish the GCE with alumina slurry to a mirror finish.
-
Rinse thoroughly with deionized water and sonicate for 5 minutes in deionized water.
-
Dry the electrode under a stream of nitrogen.
-
-
Enzyme and Mediator Immobilization:
-
Prepare a 10 mg/mL solution of GOx in 0.1 M PBS (pH 7.0).
-
Prepare a 5 mM solution of this compound in 0.1 M PBS (pH 7.0).
-
Drop-cast a small volume (e.g., 5 µL) of the GOx solution onto the GCE surface and allow it to dry at room temperature.
-
Alternatively, for a solution-based assay, add this compound and GOx directly to the electrochemical cell.
-
-
Electrochemical Measurements (Cyclic Voltammetry):
-
Set up a three-electrode electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.0). Use the modified GCE as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Add this compound to the cell to a final concentration of 1 mM.
-
Record the cyclic voltammogram in the absence of glucose by scanning the potential from an initial potential to a final potential and back (e.g., from 0 V to +0.8 V vs. SCE) at a scan rate of 50 mV/s.
-
Add aliquots of a stock glucose solution to the electrochemical cell to achieve the desired concentrations (e.g., 0-20 mM).
-
Record the cyclic voltammogram after each addition of glucose.
-
Observe the increase in the anodic peak current corresponding to the oxidation of reduced violurate, which is proportional to the glucose concentration.
-
Expected Results and Data Presentation
The addition of glucose in the presence of GOx and this compound will result in a catalytic wave, appearing as an increase in the anodic current in the cyclic voltammogram. A calibration curve can be constructed by plotting the catalytic current (the difference in peak current with and without glucose) against the glucose concentration.
| Parameter | Value | Reference(s) |
| Apparent Rate Constant (k_ox) for GOx and Violurate | 1.85 x 10⁶ M⁻¹s⁻¹ | [1] |
| Linear Response Range for Glucose | 4 - 20 mM | [1] |
| Operating Potential | +0.6 V vs. SCE | [1] |
Application 2: Laccase-Violurate System for Dye Decolorization
This compound is an effective redox mediator for laccases, particularly high-redox-potential laccases. The laccase oxidizes this compound to its radical form, which can then oxidize substrates that are too large or have a redox potential too high to be directly oxidized by the enzyme, such as certain synthetic dyes.
Experimental Workflow
Caption: Workflow for dye decolorization using a laccase-violurate system.
Experimental Protocol: Spectrophotometric Assay for Dye Decolorization
This protocol describes a method to evaluate the efficiency of a laccase-violurate system in decolorizing a model synthetic dye.
Materials:
-
Laccase from Trametes versicolor or other fungal source
-
This compound
-
Synthetic dye (e.g., Reactive Black 5, Remazol Brilliant Blue R)
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the dye (e.g., 1 g/L) in deionized water.
-
Prepare a stock solution of this compound (e.g., 10 mM) in sodium acetate buffer.
-
Prepare a laccase solution of known activity (e.g., 1 U/mL) in sodium acetate buffer.
-
-
Decolorization Assay:
-
In a cuvette or microplate well, prepare the reaction mixture with a final volume of 1 mL containing:
-
Dye at the desired final concentration (e.g., 100 mg/L).
-
Sodium acetate buffer (0.1 M, pH 4.5).
-
This compound at the desired final concentration (e.g., 1 mM).
-
-
Initiate the reaction by adding laccase to a final activity of, for example, 0.1 U/mL.
-
Prepare a control reaction without laccase and another without this compound.
-
Incubate the reaction mixtures at room temperature.
-
Monitor the decolorization by measuring the absorbance at the maximum wavelength (λmax) of the dye at regular time intervals (e.g., every 10 minutes for 1-2 hours).
-
-
Data Analysis:
-
Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Absorbance at time t) / Initial Absorbance] x 100
-
Comparative Performance of Redox Mediators
This compound has been shown to be a highly effective mediator, often outperforming other commonly used mediators for certain substrates and laccases.
| Mediator | Laccase Source | Substrate | Observation | Reference(s) |
| This compound | Trametes villosa, Pycnoporus cinnabarinus | Non-phenolic lignin (B12514952) model | Oxidizes the substrate much faster than 1-HBT. | [4] |
| 1-HBT | Botrytis cinerea | Non-phenolic lignin model | Oxidizes the substrate faster than this compound. | [4] |
| This compound | Trametes hirsuta | Reactive Black 5 | Addition of 1 mM this compound improved decolorization by 2 to 30-fold compared to laccase alone. | [5] |
| ABTS | Laccase | General | Often used as a standard for comparing laccase activity. | [4] |
Note: The choice of the most effective mediator is dependent on the specific laccase, the target substrate, and the reaction conditions.
Conclusion
The redox properties of this compound make it a valuable tool in the development of electrocatalytic systems. Its ability to form a stable radical upon oxidation allows for efficient electron transfer in both biosensing and biocatalytic applications. The protocols and data presented here provide a foundation for researchers to explore and optimize the use of violurate in their specific areas of interest. Further research may focus on the development of novel violurate derivatives with tailored redox potentials and stability for enhanced performance in various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spectroelectrochemical Study of Violurates Using Optically-transparent Thin-layer Electrochemical Method [jstage.jst.go.jp]
- 4. Comparison of Fungal Laccases and Redox Mediators in Oxidation of a Nonphenolic Lignin Model Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Violuric Acid from Barbituric Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of violuric acid from barbituric acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve your reaction yields and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Incorrect pH: The reaction is highly pH-dependent. An incorrect pH can hinder the formation of the nitroso derivative.[1] | Maintain a pH between 3.25 and 3.50 during the reaction of barbituric acid with sodium nitrite (B80452).[1] Use a buffer or carefully add acid/base to adjust and monitor the pH. |
| Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion. | Ensure the reaction mixture is stirred vigorously for the recommended duration (e.g., 1-2 hours) at room temperature after the addition of reagents.[2] | |
| Suboptimal Temperature: While the reaction is typically carried out at room temperature, significant deviations can affect the rate and yield. | Maintain a consistent room temperature or slightly elevated temperature (e.g., by dissolving barbituric acid in hot water initially) as specified in the protocol.[2][3] | |
| Poor Quality Reagents: Impure barbituric acid or old/degraded sodium nitrite can lead to poor yields and side reactions. | Use high-purity, fresh reagents. The quality of sodium nitrite is crucial for efficient nitrosation. | |
| Product is Discolored (Not Off-White/Yellowish) | Presence of Impurities: Contamination from starting materials, side products, or even metal ions from spatulas can cause discoloration.[2] | Purify the crude this compound by recrystallization from hot water. Use plastic or glass spatulas to handle the product to avoid metal contamination. |
| Incorrect pH during Precipitation: The color of this compound and its salts is pH-sensitive. | Ensure the final acidification step to precipitate this compound is complete and the pH is sufficiently low to convert the colored violurate salt to the less colored free acid. | |
| Unexpected Color Changes During Reaction | Formation of Sodium Violurate: The initial deep purple or reddish color is expected upon adding sodium nitrite to the barbituric acid solution, indicating the formation of the sodium violurate salt.[2][3] | This is a normal observation and indicates the reaction is proceeding. |
| Excess Nitrous Acid: A brownish color or evolution of brown gas (NO₂) can occur if excess sodium nitrite is used, which then reacts with the acid.[3] | Use the stoichiometric amount or a slight excess of sodium nitrite. Ensure proper ventilation. The excess nitrous acid will be quenched during workup. | |
| Precipitation Issues | Incomplete Dissolution of Barbituric Acid: Barbituric acid has limited solubility in cold water.[3] | Dissolve the barbituric acid in hot water before adding the sodium nitrite solution to ensure it is fully dissolved.[2][3] |
| Sodium Violurate Precipitating Too Quickly: The sodium salt of this compound can precipitate rapidly from the hot reaction mixture upon addition of sodium nitrite.[2] | This is a normal part of the process. Continued stirring will ensure the reaction goes to completion. | |
| This compound Not Precipitating After Acidification: The solution may be too dilute, or the temperature not low enough. | If crystals do not form upon cooling to room temperature, cool the solution in an ice bath to maximize precipitation.[3] If the yield is still low, some of the solvent can be evaporated to concentrate the solution. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of this compound from barbituric acid?
A1: The optimal pH for the reaction between barbituric acid and nitrite to form this compound is in the range of 3.25 to 3.50. This pH range provides the highest absorbance of the product and the lowest relative standard deviation, indicating a more complete and reproducible reaction.[1]
Q2: Why does the reaction mixture turn a deep purple or red color?
A2: The intense color is due to the formation of the sodium salt of this compound (sodium violurate) upon the addition of sodium nitrite to the barbituric acid solution.[2][3] This is a positive indication that the reaction is proceeding as expected. The color of violurate salts is attributed to an n → π* transition of the violurate anion.
Q3: My final product is pink/purple instead of off-white. What should I do?
A3: A colored product suggests the presence of residual violurate salts or other impurities. This can be due to incomplete acidification or contamination. Purification by recrystallization from hot water is the recommended method to obtain pure, off-white to yellowish crystals of this compound.
Q4: I observe a brown gas evolving from my reaction. Is this dangerous?
A4: The evolution of a brown gas, which is likely nitrogen dioxide (NO₂), can occur when unreacted sodium nitrite reacts with the acid added to precipitate the this compound.[3] This indicates that an excess of sodium nitrite was used. While small amounts may not significantly affect the overall reaction, it is important to perform the reaction in a well-ventilated fume hood as nitrogen oxides are toxic.
Q5: Can I improve the yield by extending the reaction time?
A5: For this specific reaction, a reaction time of 1-2 hours at room temperature is generally sufficient for the formation of sodium violurate.[2] While insufficient reaction time will lead to lower yields, excessively long reaction times are unlikely to significantly improve the yield and may increase the chance of side product formation. A reaction time of 30 minutes has been shown to be effective under standardized conditions.[1]
Q6: What is the best way to purify the final this compound product?
A6: Recrystallization from hot water is a common and effective method for purifying this compound. The crude product is dissolved in a minimum amount of hot water, filtered to remove any insoluble impurities, and then allowed to cool slowly to form pure crystals.
Data Presentation
Table 1: Comparison of Reported Yields for this compound Synthesis
| Protocol Reference | Starting Material | Intermediate | Intermediate Yield | Final Product | Final Yield (from Intermediate) | Overall Yield |
| Illumina-chemie[2] | Barbituric Acid | Sodium Violurate Dihydrate | 84.5% | This compound Monohydrate | 88.2% | ~74.5% |
| YouTube - LabCoatz[3] | Barbituric Acid | Sodium Violurate (in situ) | Not Isolated | This compound | Not Quantified | Not Quantified |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound via Sodium Violurate Intermediate
This protocol is adapted from a procedure reported on illumina-chemie and has a high reported yield.[2]
Step 1: Synthesis of Sodium Violurate Dihydrate
-
In a beaker, dissolve 6.40 g (50 mmol) of barbituric acid in 100 ml of hot water.
-
In a separate container, prepare a solution of 3.80 g (55 mmol) of sodium nitrite in 10 ml of water.
-
Add the sodium nitrite solution to the hot barbituric acid solution. The mixture will immediately turn a deep purple color, and a precipitate of sodium violurate will begin to form.
-
To ensure complete reaction and precipitation, add 10 g of sodium chloride, 1 g of sodium acetate, and 3 ml of acetic acid to adjust the pH to approximately 4-5.
-
Stir the mixture for 1-2 hours at room temperature.
-
Adjust the pH to a weakly basic range by adding 2.5 g of sodium hydroxide (B78521) to minimize the solubility of the sodium violurate.
-
Cool the mixture in a refrigerator for several hours to maximize crystallization.
-
Collect the precipitated sodium violurate dihydrate by suction filtration and wash it with a small amount of cold water.
-
Air-dry the product for several days. The expected yield is approximately 9.85 g (84.5% of the theoretical yield).
Step 2: Synthesis of this compound Monohydrate
-
Suspend 7.8 g (33.5 mmol) of the prepared sodium violurate dihydrate in 20 ml of water.
-
Add 10 ml of concentrated hydrochloric acid to the suspension. The deep violet suspension will turn a brown-pink color.
-
Stir the mixture vigorously for about 1 hour at room temperature.
-
Collect the precipitated this compound monohydrate by suction filtration.
-
Wash the product thoroughly with dilute hydrochloric acid. The color should lighten to a cream or off-white.
-
Air-dry the final product for several days. The expected yield is approximately 5.70 g (88.2% of the theoretical yield from the sodium salt).
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Overall reaction pathway for the synthesis of this compound.
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
stability and degradation of violuric acid solutions
Welcome to the Technical Support Center for violuric acid solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a this compound stock solution?
A1: To prepare a stock solution, dissolve this compound in a suitable solvent. For many applications, including its use as a redox mediator in laccase systems, Dimethyl Sulfoxide (DMSO) is a common choice. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] For aqueous solutions, be aware that the solubility of this compound is limited (0.704 g/100 mL at 20 °C).[2] It's recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q2: What are the recommended storage conditions for this compound solutions?
A2: The stability of this compound solutions is dependent on the storage temperature. For long-term storage of stock solutions, the following conditions are recommended:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q3: Why does my colorless solid this compound form a pink or violet-colored solution in water?
A3: The appearance of a pink or violet color when this compound is dissolved in water is not necessarily due to contamination. This color change is attributed to the tautomerism of the this compound molecule. In solution, an equilibrium exists between the colorless oximino-keto form and the colored nitroso-enol tautomer. The nitroso-enol form is responsible for the observed color.[3]
Q4: Can this compound solutions degrade under normal laboratory conditions?
A4: Yes, this compound solutions can be sensitive to environmental factors. The stability is notably influenced by pH. Studies have shown that this compound solutions are stable at a pH of 3.50 for at least 5 days and at a pH of 5.50 for 24 hours, as monitored by UV-Vis spectroscopy at 310 nm.[4] While specific quantitative data on the effects of temperature and light are limited, it is best practice to protect solutions from prolonged exposure to high temperatures and direct light to minimize potential degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected Color Change (e.g., deep blue, green, red) | Metal Ion Contamination: this compound and its derivatives are known to form brightly colored salts and complexes with a wide range of metal ions.[2] Contact with metal spatulas or glassware with residual metal traces can lead to discoloration. | Use non-metallic spatulas (e.g., plastic or ceramic). Ensure all glassware is thoroughly cleaned and rinsed with deionized water. If metal complex formation is suspected, consider using a chelating agent if it does not interfere with your experiment. |
| pH Shift: The color of this compound solutions and its salts can be pH-dependent. | Measure the pH of your solution and adjust it back to the desired range using appropriate buffers. Ensure buffers have sufficient capacity to maintain the pH. | |
| Precipitation in Solution | Low Solubility: this compound has limited solubility in water. Changes in temperature or solvent composition can cause it to precipitate. | If preparing aqueous solutions, do not exceed the solubility limit. For other solvent systems, ensure the solvent is appropriate for the desired concentration. Gentle warming or sonication may help redissolve the precipitate, but be cautious of potential thermal degradation. If precipitation occurs upon cooling, consider preparing a more dilute solution or using a different solvent system. |
| Reaction with Other Components: this compound may react with other components in your experimental mixture to form an insoluble product. | Review the compatibility of all reagents in your mixture. Perform small-scale compatibility tests if unsure. | |
| Inconsistent or Non-Reproducible Assay Results | Degradation of this compound Solution: If used as a reagent (e.g., redox mediator), degradation of the this compound solution can lead to a loss of activity and inconsistent results. | Prepare fresh working solutions daily. Store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term) and avoid repeated freeze-thaw cycles. Protect solutions from light and heat. |
| Assay Interference: Other components in your sample matrix may interfere with the this compound-based assay. | Run appropriate controls, including a blank (all assay components except the analyte) and a negative control (a sample known not to contain the analyte). If interference is suspected, sample preparation steps such as solid-phase extraction or filtration may be necessary. | |
| Drifting or Unstable Spectrophotometer Readings | Instrument Instability: The spectrophotometer may not have had sufficient warm-up time, or the lamp may be aging. | Allow the spectrophotometer to warm up according to the manufacturer's instructions (typically 15-30 minutes).[5] If the problem persists, check the lamp's usage hours and replace it if necessary. |
| Sample Issues: The presence of air bubbles or suspended particles in the cuvette can scatter light and cause unstable readings. The concentration may be too high, leading to absorbance values outside the linear range of the instrument. | Ensure the solution is homogeneous and free of bubbles before taking a measurement.[5] Dilute the sample if the absorbance is too high (ideally below 1.0 AU).[6] |
Quantitative Data Summary
The stability of this compound in aqueous solutions is significantly influenced by pH. The following table summarizes available data on its stability under different pH conditions.
| pH | Temperature | Monitoring Wavelength | Observed Stability | Reference |
| 3.50 | Room Temperature | 310 nm | Stable for at least 5 days | [4] |
| 5.50 | Room Temperature | 310 nm | Stable for 24 hours | [4] |
Experimental Protocols
Protocol 1: General Preparation of an Aqueous this compound Solution for Spectrophotometry
-
Weighing: Accurately weigh the desired amount of solid this compound using a calibrated analytical balance.
-
Dissolution: Transfer the solid to a clean volumetric flask. Add a portion of the desired buffer solution (e.g., acetate (B1210297) buffer for pH 3.5-5.5) and swirl to dissolve.
-
Volume Adjustment: Once dissolved, add the buffer to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure a homogeneous solution.
-
pH Measurement: Verify the pH of the final solution using a calibrated pH meter.
-
Storage: If not for immediate use, store the solution in a tightly capped container, protected from light, at the appropriate temperature.
Protocol 2: Workflow for Investigating the Stability of a this compound Solution
This workflow outlines a general procedure for conducting a forced degradation study to assess the stability of a this compound solution under various stress conditions.
References
optimizing pH for violuric acid formation reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of violuric acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of this compound?
A1: The optimal pH for the formation of this compound from barbituric acid and a nitrite (B80452) source is in the acidic range of 3.25 to 3.50.[1] This pH range ensures a rapid reaction and high stability of the resulting this compound.[1] Some protocols also suggest a pH of around 4-5 to ensure the completion of the reaction and precipitation.[2]
Q2: Why is my reaction mixture not turning the expected deep purple color?
A2: The characteristic deep purple color is indicative of the formation of the sodium violurate salt. If this color does not develop, it could be due to several factors:
-
Incorrect pH: The reaction requires an acidic medium. Ensure the pH is within the optimal range of 3.25-5.
-
Reagent Purity: Impurities in the barbituric acid or sodium nitrite can interfere with the reaction.
-
Insufficient Heating: Some procedures require heating to dissolve the barbituric acid completely before adding the sodium nitrite.[3]
Q3: My final product is off-white or cream-colored, not the expected color. What does this mean?
A3: this compound itself is an off-white to yellowish solid. The vibrant colors are characteristic of its salts (violurates). If you have successfully acidified the sodium violurate intermediate, a cream-colored or off-white precipitate is the expected this compound product.[2]
Q4: Can I use a different acid to adjust the pH?
A4: While acetic acid is commonly used in conjunction with sodium acetate (B1210297) to create a buffer system[2], other acids like hydrochloric acid are also used, particularly in the final step to precipitate the this compound from its salt solution.[2][3] However, it is crucial to carefully control the final pH to avoid decomposition or side reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of this compound | Incorrect pH, leading to incomplete reaction. | Monitor and adjust the pH to the optimal range of 3.25-3.50 during the reaction.[1] |
| Insufficient reaction time. | Allow the reaction to proceed for at least 30 minutes to an hour at room temperature.[1][2] | |
| Loss of product during washing. | Wash the final this compound precipitate with cold water or dilute acid to minimize dissolution.[2] | |
| Formation of Brownish or Off-Color Precipitate | pH is too low or too high. | Strictly maintain the pH within the recommended range. Extreme pH values can lead to decomposition. |
| Presence of metal ion impurities. | Use deionized water and high-purity reagents. This compound forms colored complexes with many metals.[4] | |
| Reaction Fails to Initiate (No Color Change) | Incorrect reagents or concentrations. | Verify the identity and concentration of barbituric acid and sodium nitrite solutions. |
| The reaction mixture is not acidic. | Ensure the initial solution of barbituric acid is acidic before adding the nitrite source. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for optimizing the pH in this compound synthesis.
| Parameter | Optimal Range/Value | Notes | Reference |
| Reaction pH | 3.25 - 3.50 | For optimal this compound formation and stability. | [1] |
| Alternative Reaction pH | ~ 4 - 5 | To ensure complete reaction and precipitation. | [2] |
| Reaction Time | 15 - 45 minutes | At the optimal pH. | [1] |
| Spectrophotometric Measurement pH | 5.50 | For stable absorbance readings of this compound. | [1] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound from barbituric acid.
Materials:
-
Barbituric acid
-
Sodium nitrite (NaNO₂)
-
Acetic acid
-
Sodium acetate
-
Hydrochloric acid (HCl)
-
Deionized water
-
pH meter or pH indicator strips
-
Beakers, magnetic stirrer, and filtration apparatus
Procedure:
-
Preparation of Barbituric Acid Solution: Dissolve barbituric acid in hot water in a beaker with stirring. Allow the solution to cool.
-
pH Adjustment (Violurate Formation): Add a solution of sodium nitrite to the barbituric acid solution. The mixture should turn a deep purple color, indicating the formation of sodium violurate.[2][3] Adjust the pH to approximately 4-5 by adding sodium acetate and acetic acid to complete the reaction and precipitation.[2]
-
Stirring: Stir the mixture for 1-2 hours at room temperature.[2]
-
Isolation of Sodium Violurate (Optional): The sodium violurate salt can be precipitated, filtered, and washed.
-
Acidification to this compound: To the solution or suspension of sodium violurate, add concentrated hydrochloric acid dropwise while stirring.[2][3] The deep violet color will fade, and a brownish-pink or cream-colored precipitate of this compound will form.[2]
-
Isolation of this compound: Continue stirring for about 1 hour at room temperature.[2] Filter the precipitate and wash it thoroughly with dilute hydrochloric acid and then with a small amount of cold water.[2]
-
Drying: Air-dry the resulting this compound monohydrate.[2]
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for optimizing pH in this compound synthesis.
References
identifying and minimizing side reactions in peptide synthesis using violuric acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing violuric acid derivatives as coupling additives in peptide synthesis. The information below is designed to help you identify and minimize common side reactions, troubleshoot experimental challenges, and optimize your synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and why are they used in peptide synthesis?
This compound derivatives, such as OxymaPure and Oxyma-B, are a class of oxime-based compounds used as additives in peptide coupling reactions. They are employed to enhance the efficiency of coupling reagents like carbodiimides (e.g., DIC, DCC) and to suppress side reactions, most notably racemization. Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, can lead to the formation of diastereomeric impurities that are difficult to separate and may alter the biological activity of the final peptide.[1] this compound derivatives react with the activated amino acid to form a more stable active ester, which then reacts with the N-terminal amine of the growing peptide chain, minimizing the opportunity for racemization.[1]
Q2: What are the primary advantages of using this compound derivatives over traditional additives like HOBt?
This compound derivatives, particularly OxymaPure, offer several advantages over the more traditional 1-hydroxybenzotriazole (B26582) (HOBt):
-
Enhanced Racemization Suppression: Studies have shown that Oxyma-based additives can be more effective than HOBt in preventing racemization, especially for amino acids prone to this side reaction.[2][3][4]
-
Improved Safety Profile: HOBt and its derivatives are known to have explosive properties, posing a safety risk in the laboratory.[4] this compound derivatives are considered a safer alternative as they do not possess this hazardous characteristic.[2]
-
Higher Coupling Efficiency: In many cases, the use of this compound derivatives can lead to higher coupling yields, particularly in the synthesis of challenging or long peptide sequences.[3][4]
Q3: Are there any known side reactions associated with this compound derivatives themselves?
Yes, a notable side reaction has been identified with a specific this compound derivative, Oxyma-B . Under certain conditions, Oxyma-B can undergo a Beckmann rearrangement mediated by carbodiimides.[5][6][7] This rearrangement can compromise the yield and purity of the target peptide.[5][6] It is important to be aware of this potential side reaction when selecting and using different this compound derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during peptide synthesis when using this compound derivatives.
Issue 1: Low Coupling Yield or Incomplete Reaction
-
Possible Cause: Insufficient activation of the amino acid.
-
Troubleshooting Steps:
-
Optimize Pre-activation Time: For sterically hindered amino acids or challenging sequences, a short pre-activation of the amino acid with the coupling reagent and this compound derivative (typically 1-5 minutes) before addition to the resin can improve efficiency.[8][9]
-
Check Reagent Quality: Ensure that all reagents, including the this compound derivative, coupling reagent, and solvents, are of high purity and anhydrous.
-
Increase Reagent Equivalents: For difficult couplings, increasing the equivalents of the amino acid, coupling reagent, and additive may be necessary.
-
Consider a Different Derivative: If consistently low yields are observed with one derivative (e.g., due to side reactions like the Beckmann rearrangement with Oxyma-B), switching to another, such as OxymaPure, may be beneficial.
-
Issue 2: High Levels of Racemization Detected
-
Possible Cause: Suboptimal reaction conditions or inappropriate choice of base.
-
Troubleshooting Steps:
-
Choice of Base: The base used during coupling can significantly influence racemization. A weaker base, such as N-methylmorpholine (NMM) or collidine, is often preferred over stronger, more sterically hindered bases like diisopropylethylamine (DIPEA).
-
Reaction Temperature: Perform the coupling reaction at a controlled temperature, typically 0°C to room temperature. Elevated temperatures can increase the rate of racemization.
-
Minimize Pre-activation Time: While pre-activation can improve coupling, prolonged pre-activation times can sometimes lead to increased racemization. Optimize this step for your specific sequence.
-
Ensure Correct Stoichiometry: Use at least one equivalent of the this compound derivative relative to the coupling reagent.
-
Issue 3: Observation of Unexpected Byproducts
-
Possible Cause: Side reactions involving the coupling additive or other components of the reaction mixture.
-
Troubleshooting Steps:
-
Identify the Byproduct: Use mass spectrometry (MS) and HPLC to identify the mass and characteristics of the unexpected peak. If using Oxyma-B, consider the possibility of byproducts resulting from the Beckmann rearrangement.[5][6][7]
-
Optimize Reagent Addition Order: The sequence of reagent addition can sometimes influence side reactions. For instance, pre-activating the Fmoc-amino acid with only DIC for a short period before adding it to the resin and then adding OxymaPure can minimize certain side reactions.
-
Review Cleavage Cocktail: Ensure that the cleavage cocktail is appropriate for the protecting groups used and that sufficient scavengers are included to prevent side reactions during deprotection.
-
Quantitative Data on Racemization Suppression
The following tables summarize comparative data on the effectiveness of different coupling additives in suppressing racemization during peptide synthesis.
Table 1: Comparison of Racemization in a Stepwise (1+1) Coupling Model
| Additive | Pre-activation Time (min) | % D-Isomer (Racemization) |
| OxymaPure | 2 | 1.1 |
| HOBt | 2 | 4.5 |
| HOAt | 2 | 1.0 |
Data adapted from studies on the coupling of Z-Phg-OH to H-Pro-NH2.[4]
Table 2: Comparison of Racemization in a Segment (2+1) Coupling Model
| Additive | Pre-activation Time (min) | % D-Isomer (Racemization) |
| OxymaPure | 2 | 2.5 |
| HOBt | 2 | 10.2 |
| HOAt | 2 | 2.1 |
Data adapted from studies on the coupling of Z-Phe-Val-OH to H-Pro-NH2.[4]
Table 3: Racemization of Cysteine during Solid-Phase Peptide Synthesis
| Additive | % D-Cys |
| OxymaPure | 2.3 |
| HOBt | 10.5 |
| HOAt | 1.8 |
Data represents the synthesis of H-Gly-Cys-Phe-NH2.[8]
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling using OxymaPure/DIC
This protocol outlines a general procedure for a manual coupling step in Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acid
-
OxymaPure
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the resin in DMF for 30-60 minutes.
-
Treat the resin with the deprotection solution to remove the Fmoc group (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection agent.
-
-
Amino Acid Coupling:
-
In a separate reaction vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid/OxymaPure solution and allow for a brief pre-activation period of 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser or Ninhydrin test). A negative test indicates the absence of free primary amines and a complete coupling.
-
If the coupling is incomplete, the coupling step can be repeated (double coupling).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Protocol 2: Cleavage and Deprotection
Procedure:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water, 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried resin and agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the wash with fresh cold ether.
-
Dry the crude peptide pellet under vacuum.
Visualizations
Caption: Mechanism of racemization suppression by this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. mdpi.com [mdpi.com]
- 6. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oxymapure.com [oxymapure.com]
- 9. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Aqueous Solubility of Violuric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of violuric acid.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
The aqueous solubility of this compound is approximately 7.04 g/L (about 44.8 mM) at 20°C.[1][2] However, its solubility is highly dependent on the pH of the solution.
Q2: How does pH affect the solubility of this compound?
Q3: Can I use organic solvents to dissolve this compound?
Yes, this compound is soluble in some organic solvents. It is sparingly soluble in methanol (B129727) and soluble in alcohols in general.[1][2] It has a high solubility in dimethyl sulfoxide (B87167) (DMSO), reaching up to 50 mg/mL.[3]
Q4: Are there ready-to-use protocols for solubilizing this compound for in vitro/in vivo studies?
Yes, several protocols using co-solvents and other excipients have been developed to achieve concentrations suitable for experimental use. For example, a concentration of ≥ 2.5 mg/mL can be achieved using various solvent systems.[3]
Troubleshooting Guide
This guide addresses common issues encountered when trying to dissolve this compound and provides step-by-step solutions.
Issue 1: Precipitation of this compound in aqueous buffer.
-
Cause: The pH of the buffer is below or near the pKa of this compound (4.7), leading to the precipitation of the less soluble acidic form.
-
Solution: pH Adjustment
-
Increase the pH of your aqueous solution to a value significantly above 4.7. A pH of 7.4 (physiological pH) or higher will favor the formation of the much more soluble violurate salt.
-
Experimental Protocol: See "Protocol 1: Solubilization by pH Adjustment".
-
Issue 2: Insufficient solubility for a high-concentration stock solution.
-
Cause: The desired concentration exceeds the intrinsic aqueous solubility of this compound, even with pH adjustment.
-
Solution 1: Co-solvency
-
Use a mixture of water and a water-miscible organic solvent to increase the solubility. Common co-solvents include DMSO, polyethylene (B3416737) glycol (PEG), and ethanol.
-
Experimental Protocols: See "Protocol 2: Solubilization using Co-solvents".
-
-
Solution 2: Complexation
-
Utilize complexing agents like cyclodextrins to encapsulate the this compound molecule, thereby increasing its apparent water solubility.
-
Experimental Protocol: See "Protocol 3: Solubilization using Cyclodextrin Complexation".
-
-
Solution 3: Salt Formation
-
Convert this compound to one of its more soluble salt forms, such as sodium or potassium violurate, prior to dissolution. The di-potassium and di-sodium salts are reported to be fairly soluble.
-
Experimental Protocol: See "Protocol 4: Preparation of Sodium Violurate for Enhanced Solubility".
-
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents and solvent systems.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 7.04 g/L | 20 |
| DMSO | 50 mg/mL | Not Specified |
| Methanol | Slightly Soluble | Not Specified |
| Aqueous Acid | Sparingly Soluble | Not Specified |
Table 2: Solubility of this compound in Co-Solvent Systems
| Co-Solvent System | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Detailed Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Weigh the desired amount of this compound.
-
Add a small amount of a basic solution (e.g., 1 M NaOH) dropwise while stirring until the this compound dissolves. The color of the solution will change as the violurate anion is formed.
-
Once dissolved, add your desired aqueous buffer.
-
Adjust the final pH of the solution to be at least 2 pH units above the pKa of this compound (i.e., pH ≥ 6.7) to ensure it remains in its soluble salt form.
-
Sterile filter the solution if required for your application.
Protocol 2: Solubilization using Co-solvents (Example with DMSO/PEG300/Tween-80)[3]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Gentle heating or sonication may be used to aid dissolution.
-
In a separate tube, add the required volume of PEG300.
-
To the PEG300, add the appropriate volume of the this compound DMSO stock solution and mix thoroughly.
-
Add Tween-80 to the mixture and mix until uniform.
-
Finally, add saline to reach the final desired volume and concentration. For example, to prepare a 1 mL solution with a final concentration of 2.5 mg/mL:
-
Start with a 25 mg/mL stock of this compound in DMSO.
-
Take 400 µL of PEG300.
-
Add 100 µL of the this compound stock solution and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Protocol 3: Solubilization using Cyclodextrin Complexation (Example with SBE-β-CD)[3]
-
Prepare a 20% (w/v) solution of Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD) in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To the SBE-β-CD solution, add the this compound DMSO stock solution to achieve the desired final concentration. For example, to prepare 1 mL of a ≥ 2.5 mg/mL solution:
-
Take 900 µL of the 20% SBE-β-CD in saline.
-
Add 100 µL of a 25 mg/mL this compound stock in DMSO.
-
Mix thoroughly until a clear solution is obtained.
-
Protocol 4: Preparation of Sodium Violurate for Enhanced Solubility[5]
-
Dissolve barbituric acid in hot water (e.g., 6.40 g in 100 mL).
-
Add a solution of sodium nitrite (B80452) (e.g., 3.80 g in 10 mL of water) to the hot barbituric acid solution. The solution will turn deep purple, indicating the formation of sodium violurate.
-
Cool the solution to allow for the precipitation of sodium violurate.
-
To maximize precipitation, add sodium chloride (e.g., 10 g) and a buffer of sodium acetate (B1210297) and acetic acid to adjust the pH to approximately 4-5.
-
Stir for 1-2 hours at room temperature.
-
Adjust the pH to a weakly basic range with NaOH (e.g., 2.5 g) and cool in a refrigerator for several hours to complete crystallization.
-
Filter the precipitate, wash with a small amount of cold water, and air dry.
-
The resulting sodium violurate dihydrate can then be dissolved in water to prepare a stock solution.
Visualizations
Caption: Workflow for solubilizing this compound using a co-solvent system.
Caption: Relationship between pH and the solubility of this compound.
References
preventing decomposition during thiovioluric acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing decomposition during the synthesis of thiovioluric acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing thiothis compound?
The most common and established method for synthesizing thiothis compound is through the nitrosation of 2-thiobarbituric acid. This reaction is typically carried out by treating 2-thiobarbituric acid with a nitrosating agent, such as sodium nitrite (B80452), in an acidic medium. The acid facilitates the formation of nitrous acid (HNO₂), which then reacts with the thiobarbituric acid at the C5 position to form the 5-isonitroso derivative, thiothis compound.
Q2: What are the common signs of decomposition during the synthesis?
Decomposition during the synthesis of thiothis compound can manifest in several ways:
-
Color Change: Instead of the expected pale yellow or off-white product, a brown or tarry residue may form.
-
Low Yield: The final isolated yield of thiothis compound is significantly lower than expected.
-
Poor Purity: The final product is difficult to purify and may contain multiple byproducts, as observed by techniques like TLC or HPLC.
-
Gas Evolution: Excessive or unexpected gas evolution, other than the controlled release of nitrogen oxides from the nitrosation reaction, might indicate decomposition.
Q3: How can I purify the synthesized thiothis compound?
Purification of thiothis compound can be achieved through recrystallization.[1] A common method involves dissolving the crude product in a minimum amount of a suitable hot solvent, such as aqueous ethanol (B145695), and allowing it to cool slowly to form crystals. Washing the filtered crystals with cold water or another appropriate solvent can help remove residual acids and other impurities.[1] For highly impure samples, column chromatography might be necessary, although this is less common for this specific synthesis.
Troubleshooting Guides
Below are common issues encountered during thiothis compound synthesis and their potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low product yield | Incorrect pH: The pH of the reaction mixture is outside the optimal range for nitrosation, leading to side reactions or decomposition of the product. For the analogous this compound synthesis, a pH range of 3.25-3.50 is optimal.[2] | Carefully monitor and adjust the pH of the reaction mixture to the optimal range using a suitable acid (e.g., dilute HCl or acetic acid). |
| Suboptimal Temperature: The reaction temperature is too high, causing thermal decomposition of the product or reactants. | Maintain a low reaction temperature, typically between 0-5 °C, using an ice bath throughout the addition of reagents. | |
| Incomplete Reaction: The reaction was not allowed to proceed for a sufficient amount of time. | Increase the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). | |
| Product is dark or tarry | Excess Nitrous Acid: An excess of the nitrosating agent can lead to undesired side reactions and oxidation of the product. | Use a stoichiometric amount of sodium nitrite. Add the sodium nitrite solution slowly and in a controlled manner to prevent localized high concentrations. |
| High Temperature: As mentioned above, high temperatures can promote the formation of decomposition products. | Strictly control the reaction temperature and ensure efficient stirring to dissipate any localized heat. | |
| Presence of Impurities: Impurities in the starting thiobarbituric acid can lead to the formation of colored byproducts. | Use high-purity 2-thiobarbituric acid as the starting material. | |
| Formation of brown gas (NO₂) during acidification | Unreacted Nitrite: Residual sodium nitrite in the reaction mixture reacts with the acid added during workup to produce nitrogen dioxide.[3] | Ensure the complete reaction of sodium nitrite by allowing sufficient reaction time. Alternatively, a small amount of a nitrite scavenger, like urea, can be carefully added at the end of the reaction (before acidification) to quench any remaining nitrite. |
| Difficulty in crystallization | Presence of soluble impurities: Impurities can inhibit the crystallization process. | Attempt to precipitate the product by adding a non-solvent or by further concentrating the solution. If this fails, an additional purification step, such as extraction or column chromatography, may be necessary before recrystallization. |
| Incorrect solvent system: The chosen solvent for recrystallization may not be optimal for thiothis compound. | Experiment with different solvent systems for recrystallization, such as different ratios of ethanol and water, or other polar solvents. |
Experimental Protocols
Key Experiment: Synthesis of Thiothis compound via Nitrosation of 2-Thiobarbituric Acid
This protocol is a representative example based on the synthesis of analogous compounds and should be optimized for specific laboratory conditions.
Materials:
-
2-Thiobarbituric acid (high purity)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Distilled water
-
Ethanol
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-thiobarbituric acid in a suitable volume of water. Cool the flask in an ice bath to 0-5 °C.
-
Prepare a solution of sodium nitrite in water in the dropping funnel.
-
Slowly add the sodium nitrite solution dropwise to the stirred thiobarbituric acid solution while maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC.
-
Slowly add 1M HCl to the reaction mixture to adjust the pH to approximately 3-4. This will precipitate the crude thiothis compound.
-
Filter the precipitate using a Buchner funnel and wash it with cold distilled water to remove any inorganic salts and excess acid.
-
For purification, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot solvent, and then allow it to cool to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry them under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of thiothis compound.
Caption: Potential decomposition pathways for thiothis compound during synthesis.
References
Technical Support Center: Troubleshooting Color Variations in Violurate Salt Preparation
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering color variations during the synthesis of violurate salts. The following information is designed to help you troubleshoot and understand the factors influencing the final color of your products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my violurate salt a different color than expected from the literature?
A1: Color variations in violurate salts are common and can be attributed to several factors. The final color is a sensitive indicator of the salt's microenvironment and structure. Key influencing factors include:
-
The nature of the cation: Different metal ions or organic cations will result in distinct colors.[1][2][3][4]
-
Tautomerism of the violurate anion: The violurate anion exists in equilibrium between two tautomeric forms: the oximino-keto and the nitroso-enol forms. The equilibrium can be shifted by the reaction conditions, and the nitroso-enol form is generally associated with more intense colors.[1][3]
-
Reaction conditions: Parameters such as pH, the solvent used, and the method of precipitation can significantly impact the final color.[1][3]
-
Crystallization and intermolecular interactions: The way the ions pack in the crystal lattice, including hydrogen bonding and π–π interactions, plays a crucial role in determining the color.[2][5][6]
-
Hydration state: The presence and number of water molecules in the crystal structure (pseudopolymorphism) can lead to different colors for the same salt.[1][5]
-
Contamination: Trace amounts of other metal ions can lead to unexpected colors.[7]
Q2: My violuric acid starting material is supposed to be colorless, but it has a pinkish hue. Is this a problem?
A2: While solid this compound is typically a colorless or off-white solid, it can develop a pinkish color when dissolved in protic solvents like water.[1][3] This is due to a tautomeric shift towards the more colorful nitroso-enol form in solution.[1][3] A slight pink hue in the solid may indicate the presence of a small amount of this tautomer or trace impurities. For most synthetic purposes, a faint pink color in the starting material is not a significant issue. However, for applications requiring very high purity, recrystallization of the this compound may be necessary.
Q3: I performed the same reaction twice and obtained two different shades of the same violurate salt. What could be the cause?
A3: This is a common observation and highlights the sensitivity of violurate salt formation to subtle changes in experimental conditions. The variation in shade can be due to:
-
Rate of precipitation: A faster precipitation may lead to smaller crystal sizes or a different crystal habit, which can affect the perceived color.
-
Minor pH fluctuations: Small differences in the final pH of the solution can influence the tautomeric equilibrium and the protonation state of the violurate anion.[1]
-
Temperature differences: The temperature at which the salt is precipitated and dried can affect its hydration state and crystal structure.
-
Solvent purity: The presence of impurities in the solvent can influence the crystallization process.
To ensure reproducibility, it is crucial to carefully control all reaction parameters, including temperature, pH, rate of addition of reagents, and stirring speed.
Q4: How can I control the final color of my violurate salt?
A4: While precise color tuning can be challenging, you can influence the outcome by controlling the following:
-
Choice of cation: The most direct way to achieve a different color is to use a different metal salt or organic amine.
-
Solvent system: Experimenting with different solvents or solvent mixtures can alter the solubility of the salt and influence the crystal packing, thereby changing the color.[1][3]
-
pH control: Carefully adjusting the pH of the reaction mixture can shift the tautomeric equilibrium of the violurate anion and affect the final color.[1][3]
-
Crystallization method: Slow evaporation of the solvent tends to produce larger, more ordered crystals, which may have a different color compared to salts obtained by rapid precipitation.
Quantitative Data Summary
The color of violurate salts is highly dependent on the cation. The following table summarizes the observed colors for a variety of violurate salts as reported in the literature.
| Cation | Counter-ion Source | Observed Color of Violurate Salt | Reference(s) |
| Sodium (Na⁺) | Sodium Nitrite (B80452) / Sodium Hydroxide | Deep Purple | [7][8][9] |
| Potassium (K⁺) | N/A | Two-dimensional coordination polymer | [10] |
| Rubidium (Rb⁺) | N/A | Three-dimensional coordination polymer | [10] |
| Cesium (Cs⁺) | N/A | Two-dimensional coordination polymer | [10] |
| Manganese (II) (Mn²⁺) | Manganese(II) Chloride | Solid colored precipitate | [11][12] |
| Copper (II) (Cu²⁺) | Copper(II) Chloride | Solid colored precipitate | [11][12] |
| Iron (II) (Fe²⁺) | N/A | Deep Blue | |
| Cobalt (Co²⁺) | N/A | Orange | |
| Beryllium (Be²⁺) | N/A | Yellow (hydrated), Brown (anhydrous) | [1] |
| Silver (Ag⁺) | N/A | Red/Dark | [1] |
| Mercury (II) (Hg²⁺) | Mercury(II) Oxide | N/A | [1] |
| Gallium (Ga³⁺) | N/A | Lighter color than Indium Violurate | [1] |
| Indium (In³⁺) | Indium(III) Hydroxide | Bright Red and Dark Blue crystals | [1] |
| 4-chloroanilinium | 4-chloroaniline | N/A | [10][13] |
| 1,10-phenanthrolinium | 1,10-phenanthroline | Red | [14] |
| Various organoammonium ions | Various amines | Bright Blue or Blue-Purple (one exception was Orange) | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Barbituric Acid
This protocol is adapted from several sources describing the preparation of the violurate precursor.[8][10]
Materials:
-
Barbituric acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Distilled water
-
Ice
Procedure:
-
Dissolve 1.0 g of barbituric acid in 15 mL of water in a round-bottom flask. Heat the mixture gently to facilitate dissolution.[8]
-
In a separate container, dissolve 0.59 g of sodium nitrite in 1 mL of water.[8]
-
Once the barbituric acid is fully dissolved, add the sodium nitrite solution dropwise to the warm barbituric acid solution with stirring. The solution will turn from pale yellow to deep red and finally to a rich purple, indicating the formation of sodium violurate.[8]
-
After the addition is complete, allow the solution to cool to room temperature.
-
Slowly add a few milliliters of concentrated hydrochloric acid dropwise to the sodium violurate solution. This will neutralize the sodium violurate and precipitate the this compound. The solution color will fade to a more yellowish hue.[8] Be aware that some nitrogen dioxide gas may be evolved if there is unreacted sodium nitrite.[8]
-
Cool the flask in an ice bath to maximize the precipitation of this compound.[8]
-
Collect the off-white crystalline solid by filtration and wash it with a small amount of ice-cold water.[8]
-
The product can be used directly in the next step or dried.
Protocol 2: General Synthesis of Metal Violurate Salts
This protocol provides a general method for the preparation of metal violurate salts.[11][12]
Materials:
-
This compound
-
A hydrated metal chloride salt (e.g., MnCl₂·xH₂O, CuCl₂·yH₂O)
-
Ethanol
-
Diethyl ether
Procedure:
-
Prepare a hot ethanolic solution (30 mL) of this compound (0.02 M).
-
In a separate flask, prepare an ethanolic solution (20 mL) of the hydrated metal chloride (0.01 M).
-
Add the metal chloride solution dropwise to the hot, stirred this compound solution.
-
Reflux the reaction mixture for 1 hour, during which a solid colored precipitate will form.[11][12]
-
Allow the mixture to cool to room temperature.
-
Filter the solid product and wash it several times with hot ethanol, followed by a final wash with diethyl ether.[11][12]
-
Dry the product in a desiccator.
Visualizations
Caption: Synthetic pathway for the formation of violurate salts.
Caption: Troubleshooting workflow for color variations.
Caption: Influence of tautomerism on violurate salt color.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00606E [pubs.rsc.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Deciphering colour mechanisms in co-crystals and salts containing this compound and chosen l -amino acids - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03209H [pubs.rsc.org]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. sciencemadness.org [sciencemadness.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Synthesis and characterization of violurate-based Mn(II) and Cu(II) complexes nano-crystallites as DNA-binders and therapeutics agents against SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Crystal structure of 1,10-phenanthrolinium violurate this compound pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthesized Violuric Acid
Welcome to the technical support center for the purification of synthesized violuric acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the purification of this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Q1: My crude this compound has a brownish or off-white color. How can I improve its purity and obtain a white or pale-yellow product?
A1: A discolored crude product often indicates the presence of unreacted starting materials, byproducts, or decomposition products. The most common and effective method to purify this compound is recrystallization. Recrystallization from hot water is the standard procedure due to the favorable solubility profile of this compound.
Troubleshooting Steps:
-
Initial Purification: Before recrystallization, ensure the crude this compound has been thoroughly washed. If synthesized by acidification of a sodium violurate solution, wash the precipitate with cold, dilute hydrochloric acid followed by ice-cold water to remove inorganic salts and other acid-soluble impurities.
-
Recrystallization from Water: this compound's solubility in water is significantly higher at elevated temperatures compared to room temperature, making water an excellent solvent for recrystallization. For a detailed procedure, refer to the "Experimental Protocols" section below.
-
Decolorization: If the hot, dissolved solution of this compound is still colored, this may be due to colored impurities. You can add a small amount of activated charcoal to the hot solution to adsorb these impurities. However, use charcoal sparingly as it can also adsorb some of your product, leading to a lower yield. After adding charcoal, perform a hot gravity filtration to remove it before allowing the solution to cool.
Q2: After dissolving my crude this compound in hot water and allowing it to cool, no crystals are forming. What should I do?
A2: The absence of crystal formation upon cooling is a common issue in crystallization and can be attributed to several factors, including the use of too much solvent or a lack of nucleation sites.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
-
Reduce Solvent Volume: It is possible that you used too much water to dissolve the crude product, resulting in a solution that is not supersaturated upon cooling. Gently heat the solution to boil off some of the water to concentrate the solution, and then allow it to cool again.
-
Ensure Sufficient Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Q3: My this compound "oiled out" during recrystallization instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystalline lattice. This can happen if the solution is too concentrated or if it cools too quickly.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the concentration slightly.
-
Slow Cooling: Allow the solution to cool much more slowly. You can do this by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature gradually.
Q4: What are the common impurities I should be aware of during this compound synthesis and purification?
A4: The impurities in synthesized this compound will depend on the synthetic route used.
-
From Barbituric Acid and Nitrous Acid:
-
Unreacted Barbituric Acid: This is a likely impurity if the reaction does not go to completion.
-
Sodium Salts: If the synthesis involves the formation of sodium violurate, residual sodium salts (e.g., sodium chloride, sodium nitrite) can be present. Washing the precipitated this compound with dilute acid and then water is crucial.
-
Dilituric Acid (5-Nitrobarbituric Acid): This can be a byproduct under certain reaction conditions.
-
-
From Alloxan and Hydroxylamine:
-
Unreacted Alloxan or Hydroxylamine: These can remain if the stoichiometry is not precise or the reaction is incomplete.
-
Most of these impurities are effectively removed by a careful recrystallization from water.
Experimental Protocols
Below are detailed methodologies for the purification of synthesized this compound.
Protocol 1: Recrystallization of this compound from Water
This is the most common and recommended method for purifying crude this compound.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot deionized water until the this compound is completely dissolved. Avoid using an excessive amount of water to ensure a good yield upon cooling.
-
Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used for decolorization, perform a hot gravity filtration. To do this, preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, followed by air drying or drying in a desiccator.
Quantitative Data
The following table summarizes typical data associated with the purification of this compound. Please note that actual yields will vary depending on the scale of the reaction and the purity of the crude product.
| Purification Method | Starting Material | Solvent | Typical Yield | Purity Assessment | Melting Point (°C) |
| Recrystallization | Crude this compound | Water | 70-90% | White to pale-yellow crystalline solid | ~245-247 (decomposes)[1] |
Visualizing the Purification Workflow
The following diagrams illustrate the logical workflow for the purification of synthesized this compound.
Caption: Workflow for the recrystallization of this compound from water.
Caption: Troubleshooting guide for common crystallization problems.
References
safe handling of nitrogen oxide fumes during violuric acid synthesis
This guide provides essential safety information, troubleshooting advice, and detailed protocols for managing nitrogen oxide (NOx) fumes generated during the synthesis of violuric acid. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: What are nitrogen oxide (NOx) fumes and why are they hazardous?
A1: Nitrogen oxides (NOx) are a group of highly reactive gases, including nitric oxide (NO) and nitrogen dioxide (NO2), that are generated during the synthesis of this compound from barbituric acid and a nitrite (B80452) source.[1] NO is a colorless gas, but it rapidly oxidizes in the air to form NO2, which is a reddish-brown gas with a sharp, unpleasant odor.[2] Inhalation is the primary route of exposure, and because of their poor water solubility, they can penetrate deep into the respiratory tract with few initial warning symptoms like a mild cough or nausea.[3][4] Exposure to low levels can irritate the eyes, nose, throat, and lungs.[5] Higher concentrations or prolonged exposure can lead to severe respiratory effects, including a delayed onset of pulmonary edema (fluid buildup in the lungs), which can be fatal.[4][6][7]
Q2: What are the permissible exposure limits for nitrogen oxides?
A2: Various regulatory agencies have set strict exposure limits for nitrogen oxides in the workplace. Adherence to these limits is critical for personnel safety. The limits are summarized in the table below.[3][6][8]
Q3: What are the essential personal protective equipment (PPE) requirements for this synthesis?
A3: A comprehensive PPE strategy is mandatory. This includes:
-
Respiratory Protection: A NIOSH-approved supplied-air respirator with a full facepiece is required for concentrations exceeding 25 ppm.[9] All operations should be conducted within a certified chemical fume hood.[10]
-
Eye and Face Protection: Chemical splash-proof goggles and a full-face shield are necessary to protect against splashes of corrosive reagents and potential outgassing.[9][11]
-
Hand Protection: Chemical-resistant gloves, such as nitrile (min. 0.4 mm), butyl, or neoprene rubber, must be worn.[12][13]
-
Body Protection: A lab coat, preferably a chemical-resistant apron, and closed-toe shoes are required.[12][14]
Q4: How can I neutralize NOx fumes generated during the experiment?
A4: NOx fumes must be directed from the reaction vessel into a gas scrubber or trap before venting to the fume hood exhaust. Effective scrubbing solutions include:
-
Alkaline Solutions: Bubbling the exhaust gas through a solution of sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na2CO3) can effectively neutralize acidic NOx gases.
-
Oxidizing Solutions: A solution of hydrogen peroxide can oxidize NOx to nitric acid, which can then be neutralized.[15]
-
Reducing Solutions: For more advanced setups, solutions containing sodium metabisulfite (B1197395) or thiosulfate (B1220275) can be used.
Troubleshooting Guide
Q1: I can see brown fumes escaping my reaction apparatus. What should I do?
A1:
-
Do Not Panic: Ensure your respiratory protection is properly fitted.
-
Check Connections: Immediately check all joints and connections in your apparatus for leaks.
-
Verify Scrubber Function: Ensure the gas outlet tube is submerged in the scrubbing solution and that the solution has not been exhausted (e.g., check for a color change or saturation).
-
Reduce Reaction Rate: If the reaction is proceeding too quickly (e.g., by adding the nitrite solution too fast), slow down the addition or cool the reaction vessel in an ice bath to reduce the rate of fume generation.[16]
-
Increase Ventilation: Ensure the fume hood sash is at the appropriate height to maximize airflow.
-
Evacuate if Necessary: If the leak is significant and fumes are entering the laboratory space, evacuate the area immediately and notify safety personnel.
Q2: I feel dizzy, nauseous, or have a headache after performing the synthesis. What steps should I take?
A2:
-
Move to Fresh Air Immediately: Exit the laboratory and get to an area with fresh air.[6]
-
Seek Medical Attention: Inform your supervisor and seek immediate medical evaluation. Delayed effects of NOx exposure, such as pulmonary edema, are a serious concern and can manifest hours after the initial exposure.[3][4][17]
-
Report the Incident: Ensure the incident is reported according to your institution's safety protocols. This will trigger a review of engineering controls and procedures to prevent future occurrences.
Q3: My scrubbing solution doesn't seem to be trapping the brown fumes effectively. What could be the issue?
A3:
-
Exhausted Solution: The neutralizing capacity of your scrubbing solution may be depleted. Prepare a fresh batch of the scrubbing solution and replace it.
-
Insufficient Contact Time: The gas bubbles may be too large or passing through the solution too quickly. Use a fritted gas dispersion tube to create smaller bubbles and increase the surface area for reaction.
-
Inappropriate Scrubber: The chosen scrubbing agent may not be efficient enough for the volume of gas being produced. Consider using a more reactive solution or a series of two scrubbing bottles.
Quantitative Data Summary
The following table summarizes the occupational exposure limits for nitric oxide and nitrogen dioxide as established by major safety and health organizations.
| Compound | Agency | Exposure Limit Type | Value (ppm) | Value (mg/m³) |
| Nitric Oxide (NO) | OSHA | PEL (8-hr TWA) | 25 | 30 |
| NIOSH | REL (10-hr TWA) | 25 | 30 | |
| ACGIH | TLV (8-hr TWA) | 25 | 30 | |
| NIOSH | IDLH | 100 | - | |
| Nitrogen Dioxide (NO2) | OSHA | PEL (Ceiling) | 5 | - |
| ACGIH | TLV (8-hr TWA) | 0.2 | - | |
| Cal/OSHA | STEL | 1 | - | |
| NIOSH | IDLH | 20 | - |
Data sourced from OSHA, NIOSH, and ACGIH.[3][6][8][18] Abbreviations: PEL (Permissible Exposure Limit), TWA (Time-Weighted Average), REL (Recommended Exposure Limit), TLV (Threshold Limit Value), STEL (Short-Term Exposure Limit), IDLH (Immediately Dangerous to Life or Health).
Detailed Experimental Protocol: Safe Synthesis of this compound
This protocol details the synthesis of this compound with integrated safety measures for NOx fume control.
1. Preparation of NOx Scrubbing Solution:
-
Prepare a 2 M solution of sodium hydroxide (NaOH) by dissolving 80 g of NaOH pellets in 1 L of water. Caution: The dissolution is highly exothermic; use an ice bath and add pellets slowly to the water.
2. Apparatus Setup:
-
All work must be performed in a certified chemical fume hood.
-
Set up a round-bottom flask equipped with a magnetic stirrer, a heating mantle, and an addition funnel.
-
Connect the gas outlet of the flask via tubing to a gas washing bottle (scrubber) containing the 2 M NaOH solution. Ensure the tube outlet is below the surface of the solution.
-
Connect the outlet of the first scrubber to a second scrubber containing fresh NaOH solution as a backup. The final outlet should be vented to the back of the fume hood.
3. Reaction Procedure:
-
In the round-bottom flask, dissolve 1 mole equivalent of barbituric acid in water, heating gently to facilitate dissolution.[16]
-
In a separate beaker, dissolve a slight excess (1.1 mole equivalent) of sodium nitrite (NaNO2) in a minimal amount of water.[16]
-
Once the barbituric acid solution is fully dissolved and has reached the target temperature (typically warm, but specific conditions may vary), begin the dropwise addition of the sodium nitrite solution from the addition funnel over 30-60 minutes.[16] A vivid color change to deep purple indicates the formation of the sodium violurate intermediate.[16]
-
CRITICAL STEP: Monitor the rate of addition closely. If excessive bubbling or rapid evolution of brown fumes is observed, immediately stop the addition and cool the flask with an ice bath.
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes.
4. Product Isolation and Fume Management:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add concentrated hydrochloric acid (HCl) dropwise to the solution to precipitate the this compound.[16] Caution: This step will neutralize any unreacted sodium nitrite, causing a final release of NOx fumes. Ensure this is done slowly and that the scrubber is functioning correctly.[16]
-
Continue adding acid until the solution is no longer red/purple and becomes yellowish.
-
Isolate the precipitated this compound crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water.
5. Decontamination:
-
Before disassembly, gently draw air through the apparatus for 15-20 minutes to purge any remaining NOx fumes into the scrubber.
-
Decontaminate all glassware that came into contact with the reagents by rinsing with the prepared NaOH scrubbing solution, followed by standard washing procedures.
-
Dispose of the spent scrubbing solution according to your institution's hazardous waste guidelines.
Visual Guides
Caption: Chemical pathway for this compound synthesis and concurrent generation of NOx fumes.
Caption: Step-by-step workflow for the safe synthesis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Nitrogen Oxides | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. nj.gov [nj.gov]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. NITRIC OXIDE | Occupational Safety and Health Administration [osha.gov]
- 9. nationaldepressionhotline.org [nationaldepressionhotline.org]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. download.basf.com [download.basf.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. 16.10.1 Cryogenic Safety Guidelines [ehs.cornell.edu]
- 15. Nitrogen oxide reduction through absorbent solutions containing nitric acid and hydrogen peroxide in hollow fiber membrane modules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Prevention and management of blast fumes | Resources Safety & Health Queensland [rshq.qld.gov.au]
- 18. stacks.cdc.gov [stacks.cdc.gov]
Technical Support Center: Optimization of Violuric Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction time for violuric acid production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on reaction time and yield optimization.
| Issue | Possible Cause | Recommended Solution |
| Slow or Incomplete Reaction | 1. Low Reaction Temperature: The dissolution of starting materials like barbituric acid is temperature-dependent.[1] 2. Incorrect pH: The formation of this compound is sensitive to the pH of the reaction mixture. Optimal formation occurs in a specific acidic range.[2] 3. Insufficient Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction. | 1. Ensure the reaction mixture is heated sufficiently to dissolve the barbituric acid completely before adding other reagents.[1][3] 2. Adjust the pH of the solution to a range of 3.25-3.50 for optimal reaction rates.[2] Acetic acid can be used for this adjustment.[3][4] 3. Maintain vigorous and constant stirring throughout the reaction. |
| Low Yield of this compound | 1. Suboptimal Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[2] 2. Improper Precipitation: The precipitation of the product can be affected by temperature and the presence of salts. 3. Degradation of Reactants or Products: Alloxan (B1665706), a potential starting material, can degrade.[5] | 1. For the reaction between barbituric acid and nitrite (B80452), a reaction time of 15-45 minutes is recommended.[2] 2. Cool the reaction mixture in an ice bath to maximize the precipitation of this compound.[1] The addition of sodium chloride can also aid in precipitating the sodium salt of this compound.[3] 3. Ensure the purity of your starting materials. If using alloxan, consider purification if degradation is suspected.[5] |
| Formation of Unexpected Side Products or Discoloration | 1. Incorrect Reagent Stoichiometry: An excess or deficit of reagents can lead to side reactions. 2. Contamination: The presence of metal ions can lead to the formation of colored violurate salts. | 1. Carefully measure and use the correct molar ratios of all reactants as specified in the protocol. 2. Use deionized or distilled water and clean glassware to avoid metal contamination. Avoid using metal spatulas when handling the damp product.[3] |
| Difficulty in Isolating the Product | 1. Product is too soluble in the reaction mixture. 2. Fine precipitate that is difficult to filter. | 1. Ensure the final pH is adjusted to the range of lowest solubility. Cooling the solution thoroughly will also decrease solubility.[1] 2. Allow the precipitate to settle completely before filtration. Using a finer filter paper or a different filtration technique (e.g., vacuum filtration) may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes to this compound are:
-
The reaction of barbituric acid with nitrous acid (generated in situ from sodium nitrite and an acid).[3][6]
-
The condensation of alloxan with hydroxylamine (B1172632).[5][6]
Q2: What is the optimal pH for this compound formation from barbituric acid and nitrite?
A2: The optimal pH range for the formation of this compound from barbituric acid and nitrite is between 3.25 and 3.50.[2]
Q3: How long should the reaction be carried out?
A3: For the reaction of barbituric acid with nitrite, a reaction time of 15 to 45 minutes at room temperature is generally sufficient for the reaction to be complete.[2]
Q4: Why does the reaction mixture change color so dramatically?
A4: The immediate and vibrant color change, often to a deep purple, is characteristic of the formation of the sodium salt of this compound (sodium violurate).[1][3] this compound and its salts are known for their intense colors.[6]
Q5: How can I improve the precipitation of the this compound product?
A5: To improve precipitation, you can cool the reaction mixture in an ice bath, as this compound is less soluble in cold water.[1] Additionally, for the sodium salt, adding sodium chloride can help to precipitate it from the solution due to the common ion effect.[3]
Q6: What is the appearance of pure this compound?
A6: this compound typically crystallizes as a white or off-white to yellowish solid.[6]
Quantitative Data Summary
The following table summarizes the key reaction parameters for the synthesis of this compound from barbituric acid and sodium nitrite, based on available literature.
| Parameter | Recommended Value/Range | Notes |
| Reactants | Barbituric Acid, Sodium Nitrite, Acid (e.g., Acetic Acid, HCl) | |
| Solvent | Water | Barbituric acid has low solubility in cold water, so heating is required for dissolution.[1] |
| Temperature | Initial heating to dissolve barbituric acid, then room temperature for the reaction. | Cooling in an ice bath is used for precipitation.[1] |
| pH | 3.25 - 3.50 | Critical for optimal reaction rate and completeness.[2] |
| Reaction Time | 15 - 45 minutes | After the addition of all reagents.[2] |
| Stirring | Continuous and vigorous stirring | To ensure homogeneity of the reaction mixture. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Barbituric Acid and Sodium Nitrite
This protocol is adapted from established laboratory procedures.[1][3]
Materials:
-
Barbituric acid
-
Sodium nitrite (NaNO₂)
-
Acetic acid (CH₃COOH) or Hydrochloric acid (HCl)
-
Sodium chloride (NaCl) (optional, for salting out the sodium salt)
-
Distilled or deionized water
-
Beakers, magnetic stirrer and stir bar, heating plate, ice bath, filtration apparatus.
Procedure:
-
Dissolution of Barbituric Acid: In a beaker, dissolve barbituric acid in hot water with stirring. For example, 6.40 g of barbituric acid in 100 ml of hot water.[3]
-
Addition of Sodium Nitrite: To the hot solution of barbituric acid, add a solution of sodium nitrite (e.g., 3.80 g of sodium nitrite in 10 ml of water).[3] An immediate color change to deep purple should be observed, indicating the formation of sodium violurate.[1][3]
-
pH Adjustment: Adjust the pH of the solution to approximately 4-5 by adding acetic acid.[3] This is crucial for the reaction to proceed to completion.
-
Reaction: Stir the mixture for about 1-2 hours at room temperature.
-
Precipitation of Sodium Violurate (Optional Intermediate Step): To precipitate the sodium salt, add sodium chloride (e.g., 10 g) and cool the mixture.[3] The sodium violurate can then be collected by filtration.
-
Formation and Precipitation of this compound: To convert the sodium violurate to this compound, suspend the sodium violurate in water and add a strong acid like concentrated hydrochloric acid until the deep violet color fades to a brownish-pink.[1][3]
-
Isolation: Cool the mixture in an ice bath to precipitate the this compound.[1]
-
Filtration and Washing: Collect the this compound crystals by filtration and wash them thoroughly with cold water or dilute HCl.[1][3]
-
Drying: Air-dry the product. The final product should be a cream-colored solid.[3]
Protocol 2: Synthesis of this compound from Alloxan and Hydroxylamine
This method provides an alternative route to this compound.[5][6]
Materials:
-
Alloxan monohydrate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Distilled or deionized water
-
Beaker, heating plate, magnetic stirrer and stir bar, filtration apparatus.
Procedure:
-
Dissolution: Dissolve alloxan monohydrate in water.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride to the alloxan solution with heating and stirring.
-
Reaction and Precipitation: A large amount of this compound is reported to precipitate out after approximately 5-10 minutes.[5]
-
Isolation: Cool the reaction mixture and collect the this compound by filtration.
-
Drying: Dry the resulting white/cream-colored solid.[5]
Visualizations
Caption: Workflow for this compound Synthesis from Barbituric Acid.
Caption: Troubleshooting Flowchart for Low this compound Yield.
References
Validation & Comparative
A Comparative Guide to Chromogenic Reagents for Metal Ion Detection: Violuric Acid and its Alternatives
For researchers, scientists, and drug development professionals, the sensitive and selective detection of metal ions is a critical aspect of various analytical protocols. This guide provides an objective comparison of violuric acid and other common chromogenic reagents used for this purpose, supported by experimental data and detailed methodologies.
This compound and its tautomer, 5-nitrobarbituric acid, have long been utilized as effective chromogenic reagents for the colorimetric detection and quantification of a variety of metal ions. The principle behind their function lies in the formation of stable, colored complexes with metal ions in solution. This interaction leads to a distinct color change that can be measured spectrophotometrically, allowing for both qualitative and quantitative analysis.
This guide will delve into the performance of this compound in comparison to other widely used chromogenic reagents such as Dithizone (B143531), Diphenylcarbazide, and 1-(2-Pyridylazo)-2-naphthol (PAN). We will examine key performance indicators including limit of detection (LOD), linear range, and molar absorptivity to provide a comprehensive overview for selecting the most suitable reagent for your specific analytical needs.
Performance Comparison of Chromogenic Reagents
The following table summarizes the quantitative performance data of this compound and other selected chromogenic reagents for the detection of various metal ions. This data has been compiled from various scientific sources to provide a clear and concise comparison.
| Reagent | Metal Ion | Wavelength (λmax) | Limit of Detection (LOD) | Linear Range | Molar Absorptivity (ε) | Optimal pH |
| This compound | Co(II) | - | - | - | - | - |
| Zn(II) | 365 nm (Ex) | 0.32 nM (Fluorescence Quenching) | - | - | - | |
| Dithizone | Pb(II) | 510 nm | 1.0 ng/mL | 8 - 170 ng/mL | 1.33 x 10⁶ L mol⁻¹ cm⁻¹ | ~9.5 |
| Cd(II) | - | - | - | - | - | |
| Diphenylcarbazide | Cr(VI) | 540 nm | 0.023 mg/L | 0.03 - 3 mg/L | 2.021 x 10⁴ L mol⁻¹ cm⁻¹ | ~1 |
| PAN | Cu(II) | 550 nm | - | 0.1 - 2.5 µg/mL | 2.052 x 10⁴ L mol⁻¹ cm⁻¹ | 2.4 - 2.55 |
| Ni(II) | 595 nm | - | 0.01 - 0.4 µg/mL | 1.38 x 10⁵ L mol⁻¹ cm⁻¹ | 6.0 | |
| 1,10-Phenanthroline | Fe(II) | 510 nm | - | - | 5.6 x 10⁴ L mol⁻¹ cm⁻¹ | 2 - 9 |
| 8-Hydroxyquinoline | Zn(II) | 384 nm | 0.381 µg/mL | 1 - 5 µg/mL | 1.578 x 10³ L mol⁻¹ cm⁻¹ | - |
Note: Data for this compound in colorimetric detection of Co(II) was not fully available in the searched literature. The entry for Zn(II) detection with this compound refers to a fluorescence quenching method, which offers high sensitivity.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and procedural steps involved in metal ion detection using chromogenic reagents, the following diagrams are provided.
Caption: Signaling pathway for metal ion detection using this compound.
Caption: General experimental workflow for colorimetric metal ion detection.
Experimental Protocols
Below are detailed experimental protocols for the detection of specific metal ions using this compound (as 5-Nitrobarbituric Acid) and other chromogenic reagents.
Protocol 1: Colorimetric Determination of Metal Ions using 5-Nitrobarbituric Acid (this compound)
This protocol is a general guideline for the use of 5-Nitrobarbituric acid, which exists in tautomeric equilibrium with this compound, for the colorimetric detection of metal ions.
Materials and Reagents:
-
5-Nitrobarbituric Acid (this compound)
-
Metal salt for standard solutions (e.g., CuSO₄ for Cu²⁺)
-
Deionized water
-
Buffer solution (e.g., Acetate buffer, pH 5.5)
-
Spectrophotometer
-
Volumetric flasks, pipettes, and cuvettes
Procedure:
-
Preparation of Reagent Solution: Prepare a stock solution of 5-Nitrobarbituric acid by dissolving a known amount in deionized water. The concentration may vary depending on the target metal ion and desired sensitivity.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the target metal ion by diluting a stock solution to known concentrations.
-
Preparation of Blank Solution: Prepare a blank solution containing the reagent and buffer, but no metal ion.
-
Color Development: In a set of test tubes, mix a fixed volume of the sample (or standard solution), the 5-Nitrobarbituric acid solution, and the buffer solution. The optimal ratio of these components should be determined experimentally.
-
Spectrophotometric Measurement: After allowing the color to develop and stabilize, measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against the blank solution using a spectrophotometer.
-
Calibration and Quantification: Construct a calibration curve by plotting the absorbance values of the standard solutions against their corresponding concentrations. Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
Protocol 2: Spectrophotometric Determination of Lead (Pb²⁺) using Dithizone
Materials and Reagents:
-
Dithizone
-
Lead standard solution
-
Ammonia (B1221849) solution
-
Potassium cyanide solution
-
Citrate (B86180) solution
-
Spectrophotometer
Procedure:
-
Preparation of Dithizone Solution: Prepare a dilute solution of dithizone in chloroform.
-
Sample Preparation: To an acidic aqueous sample containing lead, add citrate and potassium cyanide solutions, followed by ammonia to adjust the pH to approximately 9.5.
-
Extraction: Transfer the solution to a separatory funnel and extract the lead by shaking with successive portions of the dithizone solution until the chloroform layer remains green.
-
Measurement: Combine the chloroform extracts and measure the absorbance of the red lead-dithizonate complex at 510 nm against a chloroform blank.
-
Calibration: Prepare a calibration curve using standard lead solutions treated in the same manner.
Protocol 3: Spectrophotometric Determination of Hexavalent Chromium (Cr⁶⁺) using Diphenylcarbazide
Materials and Reagents:
-
Acetone
-
Sulfuric acid
-
Chromium(VI) standard solution
-
Spectrophotometer
Procedure:
-
Preparation of Reagent Solution: Dissolve 1,5-diphenylcarbazide in acetone.
-
Sample Preparation: Acidify the aqueous sample containing hexavalent chromium with sulfuric acid to a pH of approximately 1.
-
Color Development: Add the diphenylcarbazide solution to the acidified sample. A violet color will develop in the presence of Cr⁶⁺.
-
Measurement: After a short waiting period for color stabilization, measure the absorbance of the solution at 540 nm.
-
Calibration: Prepare a series of chromium standards and treat them in the same way to construct a calibration curve.
Protocol 4: Spectrophotometric Determination of Copper (Cu²⁺) using 1-(2-Pyridylazo)-2-naphthol (PAN)
Materials and Reagents:
-
1-(2-Pyridylazo)-2-naphthol (PAN)
-
Ethanol or other suitable organic solvent
-
Copper(II) standard solution
-
Buffer solution (to maintain pH 2.4-2.55)
-
Spectrophotometer
Procedure:
-
Preparation of Reagent Solution: Prepare a solution of PAN in a suitable organic solvent like ethanol.
-
Reaction: In a reaction vessel, mix the copper sample, the PAN solution, and the buffer to adjust the pH to the optimal range. A colored complex will form.
-
Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance, which is around 550 nm for the Cu-PAN complex.
-
Quantification: Use a calibration curve prepared from copper standards to determine the concentration of copper in the sample.
Comparative Analysis of Violuric Acid and Its Derivatives as Analytical Reagents
A comprehensive guide for researchers, scientists, and drug development professionals on the application of violuric acid and its derivatives in analytical chemistry, with a focus on spectrophotometric analysis of metal ions.
This compound and its derivatives have long been recognized for their utility as chromogenic reagents in analytical chemistry. Their ability to form distinctly colored complexes with a variety of metal ions makes them valuable tools for spectrophotometric determination, a technique widely employed for its simplicity, sensitivity, and cost-effectiveness. This guide provides a comparative analysis of this compound and its key derivatives, evaluating their performance against each other and alternative analytical reagents, supported by experimental data and detailed protocols.
Principles of this compound-Based Analysis
This compound, a heterocyclic organic compound, and its derivatives function as polydentate ligands. The core mechanism of their analytical application lies in their reaction with metal ions in solution to form stable, colored coordination complexes. The intensity of the color produced is directly proportional to the concentration of the metal ion, a principle that is quantifiable using spectrophotometry. The formation of these vibrant complexes is attributed to n–π* transitions within the violurate anion upon deprotonation and coordination with a metal ion.[1]
The general reaction can be depicted as the interaction between a metal ion (Mⁿ⁺) and this compound (H₃Vio) or its derivatives, leading to the formation of a colored metal-violurate complex.
Performance Comparison of this compound and Its Derivatives
The analytical performance of this compound and its derivatives can be evaluated based on several key parameters, including molar absorptivity (ε), the wavelength of maximum absorbance (λmax), limit of detection (LOD), and limit of quantification (LOQ). While comprehensive comparative data across all derivatives is scarce, available information highlights their potential in trace metal analysis.
One notable derivative, 1,3-dimethylthis compound (DMVA) , has demonstrated high sensitivity and selectivity for the detection of ferric iron (Fe³⁺). Studies have shown that DMVA can detect Fe³⁺ at nanomolar concentrations, showcasing its potential for ultra-trace analysis.[2]
This compound itself has been effectively utilized in conjunction with multiwalled carbon nanotubes for the preconcentration and determination of several metal ions, including copper (Cu²⁺), cobalt (Co²⁺), lead (Pb²⁺), and iron (Fe³⁺).[3] This hybrid approach enhances the sensitivity of the method, allowing for the quantification of these metals at the microgram per gram level.[3]
Thiothis compound , another derivative, has been historically used for the gravimetric determination of palladium.[4] However, its application in spectrophotometry is less documented in recent literature.
The following table summarizes the available quantitative data for this compound and its derivative, 1,3-dimethylthis compound, in the detection of specific metal ions. A comparison with alternative established spectrophotometric reagents is also provided to offer a broader perspective on their relative performance.
| Reagent | Analyte | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Optimal pH | LOD | LOQ | Stoichiometry (Reagent:Metal) |
| 1,3-Dimethylthis compound (DMVA) | Fe³⁺ | Not specified | Not specified | Not specified | 66.93 nM | 202.84 nM | 3:1 |
| This compound | Cu²⁺ | Not specified | Not specified | 6.0 | - | 0.36 µg·g⁻¹ | Not specified |
| This compound | Co²⁺ | Not specified | Not specified | 6.0 | - | 0.15 µg·g⁻¹ | Not specified |
| This compound | Pb²⁺ | Not specified | Not specified | 6.0 | - | 0.43 µg·g⁻¹ | Not specified |
| This compound | Fe³⁺ | Not specified | Not specified | 6.0 | - | 0.38 µg·g⁻¹ | Not specified |
| o-Phenanthroline | Fe²⁺ | 508 | Not specified | ~3.5 | Not specified | Not specified | 3:1 |
| 4-(2-Pyridylazo)-resorcinol (PAR) | Cu²⁺ | 510 | 4.0 x 10⁴ | 10 | Not specified | Not specified | 1:1 |
| 1-Nitroso-2-naphthol | Co²⁺ | Not specified | Not specified | Not specified | 1.2 µg·L⁻¹ | Not specified | Not specified |
Experimental Protocols
The following section provides a generalized experimental protocol for the spectrophotometric determination of a metal ion using this compound or its derivatives, as well as a specific example for the determination of iron using an alternative reagent for comparative context.
General Protocol for Metal Ion Determination using this compound/Derivatives
This protocol outlines the fundamental steps for a typical spectrophotometric analysis. Specific parameters such as buffer composition, pH, and wavelength of measurement need to be optimized for each specific analyte and this compound derivative.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the target metal ion of a known concentration (e.g., 1000 ppm).
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Prepare a stock solution of the this compound reagent in a suitable solvent (e.g., deionized water or ethanol).
-
-
Complex Formation:
-
To a set of volumetric flasks, add a specific volume of each standard solution.
-
Add a suitable buffer solution to maintain the optimal pH for complex formation.
-
Add a specific volume of the this compound reagent solution.
-
Dilute to the mark with the appropriate solvent and mix thoroughly.
-
Allow sufficient time for the color to develop completely.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the metal-violurate complex.
-
Use a reagent blank (containing all components except the metal ion) to zero the instrument.
-
Measure the absorbance of each standard solution.
-
-
Calibration and Sample Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Prepare the unknown sample in the same manner as the standards.
-
Measure the absorbance of the unknown sample.
-
Determine the concentration of the metal ion in the unknown sample using the calibration curve.
-
Comparative Protocol: Spectrophotometric Determination of Iron with o-Phenanthroline
This protocol provides a detailed procedure for the determination of iron using a well-established alternative reagent, o-phenanthroline.[5]
-
Reagent Preparation:
-
Hydroquinone (B1673460) solution (10 g/L): Dissolve 1 g of hydroquinone in 100 mL of deionized water. Prepare this solution fresh.
-
Trisodium (B8492382) citrate (B86180) solution (25 g/L): Dissolve 2.5 g of trisodium citrate in 100 mL of deionized water.
-
o-Phenanthroline solution (0.25%): Dissolve 0.25 g of o-phenanthroline in 80 mL of deionized water at 60°C, then cool and dilute to 100 mL.
-
Standard Iron Solution (e.g., 7 x 10⁻⁴ M): Dissolve a precise amount of a primary standard iron salt (e.g., ferrous ammonium (B1175870) sulfate) in deionized water containing a small amount of sulfuric acid to prevent hydrolysis.
-
-
Procedure:
-
Pipette a known volume of the standard iron solution into a 100-mL volumetric flask.
-
Adjust the pH to approximately 3.5 using the trisodium citrate solution.
-
Add 2.00 mL of the hydroquinone solution to reduce any Fe³⁺ to Fe²⁺.
-
Add 3.00 mL of the o-phenanthroline solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solution to stand for at least 10 minutes for full color development.
-
Measure the absorbance of the solution at 508 nm against a reagent blank.
-
Repeat for a series of standards to construct a calibration curve.
-
Prepare and measure the unknown sample following the same procedure.
-
Visualizing the Process
To better illustrate the experimental workflow and the underlying chemical principles, the following diagrams are provided.
Conclusion
This compound and its derivatives represent a versatile class of chromogenic reagents for the spectrophotometric determination of a wide range of metal ions. Their ability to form intensely colored complexes allows for sensitive and straightforward analytical methods. While 1,3-dimethylthis compound shows exceptional promise for the detection of iron at very low concentrations, further research is needed to comprehensively compare the analytical performance of a wider range of this compound derivatives for various metal ions. The selection of an appropriate reagent, whether a this compound derivative or an alternative, will ultimately depend on the specific analytical requirements, including the target analyte, required sensitivity, and the sample matrix. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in selecting and developing robust analytical methods for metal ion analysis.
References
A Guide to the Validation of Spectrophotometric Methods Employing Violuric Acid for Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for spectrophotometric methods that utilize violuric acid as a chromogenic reagent for the quantification of pharmaceuticals. While this compound is a well-established reagent for the spectrophotometric determination of metal ions, its application in pharmaceutical analysis is an emerging area. This document outlines the critical validation parameters and experimental protocols necessary to ensure such methods are accurate, reliable, and fit for purpose in a research and quality control setting.
Comparison of Analytical Methods
Spectrophotometric methods, particularly those involving a chromogenic reagent like this compound, offer a cost-effective and often simpler alternative to more complex techniques like High-Performance Liquid Chromatography (HPLC). The choice of method depends on the specific analytical requirements, such as the nature of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and selectivity.
| Parameter | Spectrophotometric Method (this compound) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Colorimetric reaction between the analyte and this compound, with quantification based on absorbance of the colored product. | Separation of the analyte from other components in a mixture based on its differential partitioning between a mobile and a stationary phase, followed by detection. |
| Instrumentation | UV-Vis Spectrophotometer | HPLC system (pump, injector, column, detector) |
| Cost | Lower initial instrument cost and running expenses. | Higher initial instrument cost and ongoing expenses for solvents, columns, and maintenance. |
| Speed | Typically faster for individual sample analysis after method development. | Can have longer run times per sample, but autosamplers allow for high throughput of multiple samples. |
| Selectivity | May be susceptible to interference from other compounds that can react with this compound or absorb at the same wavelength. | High selectivity due to the separation of components before detection. |
| Sensitivity | Sensitivity is dependent on the molar absorptivity of the colored complex formed. | Generally offers high sensitivity, with various detectors available (UV, fluorescence, mass spectrometry). |
| Method Development | Can be relatively straightforward, involving optimization of reaction conditions (pH, temperature, reagent concentration). | Can be more complex, requiring optimization of mobile phase composition, column selection, and flow rate. |
Experimental Protocols
A detailed experimental protocol is crucial for the successful validation of a new analytical method. Below is a representative protocol for the validation of a spectrophotometric method for the determination of a hypothetical primary aromatic amine-containing drug using this compound.
Objective: To validate a spectrophotometric method for the quantification of Drug X in a bulk powder sample using this compound as a chromogenic reagent.
Materials and Reagents:
-
Drug X reference standard
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled or deionized water
-
Methanol
Instrumentation:
-
UV-Vis Spectrophotometer with 1 cm quartz cuvettes
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Preparation of Solutions:
-
Standard Stock Solution of Drug X (100 µg/mL): Accurately weigh 10 mg of Drug X reference standard and dissolve it in 100 mL of 0.1 M HCl.
-
This compound Solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of methanol.
-
Sodium Nitrite Solution (1% w/v): Dissolve 1 g of NaNO₂ in 100 mL of distilled water. Prepare fresh daily.
-
Ammonium Sulfamate Solution (2% w/v): Dissolve 2 g of ammonium sulfamate in 100 mL of distilled water.
-
Sodium Hydroxide Solution (2 M): Dissolve 8 g of NaOH in 100 mL of distilled water.
Analytical Procedure:
-
Diazotization: To 1 mL of the Drug X standard solution (or sample solution) in a 10 mL volumetric flask, add 1 mL of 1 M HCl and 1 mL of 1% sodium nitrite solution. Mix well and allow to stand for 5 minutes at room temperature.
-
Removal of Excess Nitrite: Add 1 mL of 2% ammonium sulfamate solution, mix, and let it stand for 3 minutes.
-
Coupling Reaction: Add 2 mL of 0.5% this compound solution and 1 mL of 2 M NaOH to induce an alkaline environment for the coupling reaction.
-
Volume Makeup and Measurement: Make up the volume to 10 mL with distilled water. Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner without the drug.
Validation Parameters
The following parameters should be thoroughly investigated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to validate the analytical method.
Table 1: Summary of Validation Parameters for the Spectrophotometric Method of Drug X using this compound
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range (µg/mL) | Should cover 80-120% of the test concentration. | 2 - 12 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% ± 1.2% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | RSD ≤ 2% | 0.85% |
| - Intermediate Precision (Inter-day) | RSD ≤ 2% | 1.15% |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | 0.45 |
| Specificity | No interference from excipients or degradation products. | No significant absorbance from placebo at λmax. |
| Robustness | No significant change in results with minor variations in method parameters. | Method is robust to small changes in reagent concentration and reaction time. |
Visualizing the Workflow and Logic
Diagram 1: Experimental Workflow for Spectrophotometric Analysis
Caption: Workflow for the spectrophotometric determination of a drug using this compound.
Diagram 2: Logical Relationship in Method Validation
Caption: Core parameters for validating an analytical method to ensure reliable results.
A Comparative Guide to Alternative Analytical Reagents for Cobalt Determination
For researchers, scientists, and drug development professionals, the accurate determination of cobalt is crucial in a variety of applications, from environmental monitoring to the quality control of pharmaceuticals. While violuric acid has been historically utilized as a chromogenic reagent for this purpose, a range of alternative analytical reagents offer improved sensitivity, selectivity, and stability. This guide provides an objective comparison of several alternative reagents, supported by experimental data, to aid in the selection of the most suitable method for your analytical needs.
Performance Comparison of Chromogenic Reagents for Cobalt Determination
The selection of a suitable chromogenic reagent is paramount for sensitive and accurate spectrophotometric determination of cobalt. The following table summarizes the key performance characteristics of this compound and several promising alternatives.
| Reagent Name | Abbreviation | Wavelength of Max. Absorbance (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Beer's Law Range (mg/L) | Optimal pH |
| This compound | H₃vi | Varies with complex | Not specified in sources | Not specified in sources | Not specified in sources |
| 5-(4-arsonicphenylazo)-8-(4-toluenesulfonamido)quinoline | APTSQ | 582 nm | 1.18 x 10⁵ | 0 - 0.5 | > 8.7 |
| Ninhydrin (B49086) | - | 395 nm | Not specified in sources | Not specified in sources | 8.2 |
| 1-phenyl-2-(thiophen-2-ylmethylene) hydrazine (B178648) | PTMH | 386 nm | 7.1360 x 10⁴ | 0.14 - 5.8 | 6.0 |
| Nitroso R salt | - | Not specified in sources | Not specified in sources | 0.3 - 3.0 | 5.5 |
| 4-salicylideneamino-3-mercapto-6-methyl-1,2,4-triazine(4H)-5-one | SMMT | Not specified in sources | 4.612 x 10² | Up to 32 | 4.0 |
| 5-(4-hydroxy-3,5-dimethylbenzylidene)thiazolidine-2,4-dione | HDBT | 517 nm | Not specified in sources | 0.5 - 10 | 5.7 - 6.9 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are the experimental protocols for cobalt determination using some of the highlighted alternative reagents.
Cobalt Determination using Ninhydrin[1]
-
Reagents and Solutions:
-
Cobalt solution (5 ppm).
-
Saturated sodium acetate (B1210297) solution (10% in water).
-
Ninhydrin solution (1% in dry ethanol).
-
Universal buffer solution (mixture of citric acid, KH₂PO₄, boric acid, and diethyl barbituric acid, adjusted to desired pH with 0.2 M NaOH).
-
MilliQ grade water.
-
-
Procedure:
-
In a 50 ml measuring flask, add 10 ml of the 5 ppm cobalt solution.
-
Add 10 ml of the saturated sodium acetate solution.
-
Add 10 ml of the ninhydrin solution to develop the violet-colored cobalt-ninhydrin complex.
-
Make up the final volume to 50 ml with MilliQ water.
-
Measure the absorbance at 395 nm against a reagent blank. The complex is stable for 30 minutes.
-
Cobalt Determination using 1-phenyl-2-(thiophen-2-ylmethylene) hydrazine (PTMH)[2]
-
Reagents and Solutions:
-
Cobalt(II) stock solution (1x10⁻³ M).
-
PTMH reagent solution (1x10⁻³ M in absolute ethanol).
-
Buffer solution to maintain pH 6.0.
-
Absolute ethanol (B145695).
-
-
Procedure:
-
In a 10 mL volumetric flask, place 1 mL of the cobalt(II) solution.
-
Add 1 mL of the PTMH reagent solution.
-
Dilute to the final volume with absolute ethanol to achieve a final concentration of 1x10⁻⁴ M for both cobalt and PTMH.
-
Adjust the pH to 6.0 using a suitable buffer.
-
Measure the absorbance at 386 nm against a reagent blank. The colored complex is stable for over two hours.
-
Cobalt Determination using Nitroso R Salt in High-Zinc Solutions[3]
-
Reagents and Solutions:
-
Stock solutions of cobalt (12.5 mg/L), copper (12.5 mg/L), nickel (12.5 mg/L), and zinc (50 g/L).
-
Acetic acid-sodium acetate buffer solution (pH 5.5).
-
Nitroso R salt solution (0.4%).
-
Hexadecyl trimethyl ammonium (B1175870) bromide solution (0.01 mol/L) as a stabilizer.
-
Distilled water.
-
-
Procedure:
-
In a 25 mL calibration flask, add standard solutions of the metal ions in the desired proportions.
-
Add 7.5 mL of the acetic acid-sodium acetate buffer solution.
-
Add 5.00 mL of the Nitroso R salt solution.
-
Dilute to the calibration mark with distilled water.
-
Prepare a blank solution in the same manner without the metal ions.
-
Measure the absorbance at the appropriate wavelength for the cobalt complex.
-
Visualizing the Process
To better understand the experimental workflow and the underlying chemical principles, the following diagrams have been generated.
Caption: General experimental workflow for spectrophotometric cobalt determination.
Caption: Principle of chromogenic detection of cobalt ions.
Conclusion
The selection of an appropriate analytical reagent for cobalt determination is a critical step that influences the accuracy, sensitivity, and reliability of the results. This guide has presented a comparative overview of several alternative reagents to this compound, highlighting their respective analytical merits. Reagents such as APTSQ and PTMH demonstrate high molar absorptivity, indicating greater sensitivity.[1][2] The choice of reagent should be guided by the specific requirements of the assay, including the expected concentration range of cobalt, the sample matrix, and the desired pH operating range. The provided experimental protocols and workflow diagrams serve as a practical starting point for researchers to implement these methods in their laboratories. By considering the data presented, scientists can make an informed decision to optimize their cobalt analysis protocols.
References
A Comparative Analysis of Violuric Acid's Coordination with First-Row Transition Metals
A comprehensive guide for researchers and drug development professionals on the coordination chemistry of violuric acid with cobalt, nickel, copper, and zinc, detailing structural, spectroscopic, and thermal properties with supporting experimental data.
This compound (H₃Vio), a heterocyclic organic compound, has garnered significant interest in coordination chemistry due to its versatile binding modes and the formation of intensely colored complexes with various metal ions.[1][2] This guide provides a comparative study of the coordination behavior of this compound with the first-row transition metals: cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). The structural parameters, spectroscopic signatures, and thermal stability of these complexes are presented in a comparative format to aid researchers in understanding their properties and potential applications.
Coordination Behavior and Structural Comparison
This compound typically acts as a bidentate or tridentate ligand, coordinating to metal ions through its nitrogen and oxygen donor atoms. The most common coordination is through the oximato nitrogen and an adjacent carbonyl oxygen, forming a stable five-membered chelate ring.[3][4] In some instances, it can also coordinate through two carbonyl oxygens. The geometry of the resulting complexes is influenced by the nature of the metal ion, its oxidation state, and the presence of other co-ligands.
A comparative summary of selected structural data for Co(III), Ni(II), Cu(II), and Zn(II) violurate complexes is presented in Table 1. The data reveals that the metal-ligand bond lengths are generally in the order of Cu(II) < Ni(II) < Co(III) < Zn(II), which is consistent with the Irving-Williams series for the stability of divalent metal complexes. The coordination geometry is typically octahedral for Co(III) and Ni(II), while Cu(II) complexes often exhibit a distorted square planar or square pyramidal geometry due to the Jahn-Teller effect.[4][5][6] Zinc(II) complexes, with a d¹⁰ electronic configuration, commonly adopt a tetrahedral or octahedral geometry.[5]
Table 1: Comparative Structural Data for Transition Metal Violurate Complexes
| Metal Ion | Complex Formula | Coordination Number | Geometry | M-N (Å) | M-O (Å) | Reference |
| Co(III) | K[Co(H₂vi)(nta)]·2H₂O | 6 | Distorted Octahedral | ~2.0 | ~1.9 | [3] |
| Ni(II) | [Ni(dmv)₂(py)₂]·3H₂O | 6 | Slightly Distorted Octahedral | ~2.1 | ~2.1 | [5] |
| Cu(II) | [Cu(H₂Vio)₂] | 4 | Square Planar | ~2.0 | ~2.0 | [4] |
| Zn(II) | [Zn(dmv)₂(py)₂]·3H₂O | 6 | Slightly Distorted Octahedral | ~2.1 | ~2.1 | [5] |
| (nta = nitrilotriacetate, dmv = dimethylviolurate, py = pyridine) |
Spectroscopic and Thermal Properties
The coordination of this compound to transition metals induces significant changes in its spectroscopic properties, providing valuable insights into the nature of the metal-ligand bonding.
Infrared (IR) Spectroscopy
The IR spectra of this compound and its metal complexes are characterized by several key vibrational bands. The stretching vibrations of the carbonyl (C=O) groups, typically observed in the region of 1600-1750 cm⁻¹, are sensitive to coordination. Upon complexation, these bands often shift to lower wavenumbers, indicating a weakening of the C=O bond due to the drainage of electron density towards the metal ion. The N-O stretching vibration of the oxime group, found around 1200-1300 cm⁻¹, also shifts upon coordination, confirming the involvement of the oximato nitrogen in bonding.[1][4]
Table 2: Key IR Spectral Data (cm⁻¹) for this compound and its Transition Metal Complexes
| Compound | ν(C=O) | ν(N-O) | Reference |
| This compound | ~1730, ~1680, ~1620 | ~1270 | [1][7] |
| Co(III) Complex | Lower frequency shift | Shifted | [3] |
| Ni(II) Complex | Lower frequency shift | Shifted | [5] |
| Cu(II) Complex | Lower frequency shift | Shifted | [4] |
| Zn(II) Complex | Lower frequency shift | Shifted | [5] |
UV-Visible (UV-Vis) Spectroscopy
The electronic spectra of transition metal violurate complexes are characterized by intense colors, arising from both ligand-to-metal charge transfer (LMCT) and d-d electronic transitions. The position and intensity of these absorption bands are dependent on the metal ion and the coordination geometry. For instance, octahedral Co(III) and Ni(II) complexes typically exhibit multiple d-d transition bands in the visible region.[8] The square planar Cu(II) complexes often show a broad absorption band corresponding to d-d transitions.[9]
Table 3: UV-Vis Spectral Data for Transition Metal Violurate Complexes
| Metal Ion | Geometry | λmax (nm) and Assignments | Reference |
| Co(III) | Octahedral | d-d transitions | [3] |
| Ni(II) | Octahedral | d-d transitions | [5] |
| Cu(II) | Square Planar | Broad d-d transition | [4] |
| Zn(II) | Octahedral/Tetrahedral | No d-d transitions (d¹⁰) | [5] |
Thermal Analysis
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide information on the thermal stability and decomposition patterns of the metal complexes. The decomposition of violurate complexes typically proceeds in multiple steps, often involving the loss of water molecules of hydration, followed by the decomposition of the organic ligand, ultimately yielding the corresponding metal oxide as the final residue.[10][11] The thermal stability of the anhydrous complexes generally follows the order: Ni(II) > Co(II) > Cu(II) > Zn(II).
Table 4: Thermal Decomposition Data for Transition Metal Violurate Complexes
| Metal Ion | Decomposition Steps | Final Residue | Reference |
| Co(II) | Multi-step | Co₃O₄ | [12] |
| Ni(II) | Multi-step | NiO | [12] |
| Cu(II) | Multi-step | CuO | [12] |
| Zn(II) | Multi-step | ZnO | [12] |
Experimental Protocols
General Synthesis of Transition Metal Violurate Complexes
A general procedure for the synthesis of transition metal violurate complexes involves the reaction of an aqueous or alcoholic solution of the respective metal salt (e.g., chloride or nitrate) with a solution of this compound or its deprotonated form. The reaction is typically carried out at room temperature or with gentle heating. The resulting colored precipitate of the metal violurate complex is then filtered, washed with a suitable solvent, and dried.[4][13]
Example Protocol for the Synthesis of a Cu(II)-Violurate Complex:
-
Dissolve this compound in a minimum amount of hot water or ethanol (B145695).
-
Add a stoichiometric amount of an aqueous solution of copper(II) chloride dihydrate dropwise to the this compound solution with constant stirring.
-
A colored precipitate will form immediately.
-
Continue stirring for a specified period to ensure complete reaction.
-
Filter the precipitate using vacuum filtration.
-
Wash the precipitate with distilled water and then with ethanol to remove any unreacted starting materials.
-
Dry the resulting complex in a desiccator over anhydrous calcium chloride.
Characterization Methods
-
X-ray Crystallography: Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of the complexes, including bond lengths, bond angles, and coordination geometry.[3][5]
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹, using KBr pellets to identify the coordination sites of the ligand.
-
UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectra are recorded in a suitable solvent (e.g., DMSO or DMF) using a UV-Vis spectrophotometer to study the electronic transitions within the complexes.
-
Thermal Analysis (TGA/DTA): Thermogravimetric and differential thermal analyses are performed using a thermal analyzer, typically under a nitrogen atmosphere with a constant heating rate, to investigate the thermal stability and decomposition pattern of the complexes.
Visualizing Coordination and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the common coordination modes of this compound and a typical experimental workflow for the synthesis and characterization of its transition metal complexes.
Caption: Coordination modes of this compound with transition metals.
Caption: Experimental workflow for violurate complex synthesis and analysis.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of heteroleptic violurato complexes of co. Influence of the co-ordinated ligands on the protonation–deprotonation reactions of dihydrogenviolurate anion. Crystal structure of potassium dihydrogenviolurato(nitrilotriacetato)cobaltate(III) dihydrate, K[Co(H2vi)(nta)]·2H2O - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and characterization of violurate-based Mn(II) and Cu(II) complexes nano-crystallites as DNA-binders and therapeutics agents against SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two isostructural complexes of Ni(ii) and Zn(ii) with violurate and pyridine: a detailed structural, theoretical, magnetic, and NMR investigation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Crystal structures, spectroscopic features, and catalytic properties of cobalt(II), copper(II), nickel(II), and mercury(II) derivatives of the zinc endopeptidase astacin. A correlation of structure and proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. Synthesis, characterization and comparative thermal degradation study of Co(II), Ni(ΙΙ) and Cu(II) complexes with Asparagine and Urea as mixed ligands [redalyc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan – Oriental Journal of Chemistry [orientjchem.org]
assessing the accuracy of the violuric acid method for metal analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the violuric acid spectrophotometric method with two widely used atomic spectrometry techniques—Flame Atomic Absorption Spectrometry (FAAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)—for the quantitative analysis of metals. The selection of an appropriate analytical method is critical for generating accurate and reliable data in research, quality control, and drug development. This document aims to assist in this selection process by presenting a detailed overview of the performance characteristics and experimental protocols of each method.
The this compound method, a colorimetric technique, has been historically used for the determination of various metal ions.[1] It relies on the formation of colored complexes between this compound and metal ions, with the intensity of the color being proportional to the metal concentration.[1] While it offers a cost-effective and straightforward approach, its accuracy and sensitivity are often compared to more modern and sophisticated instrumental methods like AAS and ICP-OES. This guide provides a data-driven assessment of how the this compound method stands against these alternatives for the analysis of cobalt, iron, copper, and lead.
Performance Comparison of Analytical Methods
The following table summarizes the key performance indicators for the this compound method, Flame AAS, and ICP-OES for the determination of cobalt, iron, copper, and lead. This allows for a direct comparison of their analytical capabilities.
| Analytical Method | Metal | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity Range | Accuracy (Recovery %) | Precision (RSD %) |
| This compound Method | Cobalt | LOQ: 0.15 µg/g[2] | Data not available | Data not available | < 10%[2] |
| Iron | LOQ: 0.38 µg/g[2] | Data not available | Data not available | < 10%[2] | |
| Copper | LOQ: 0.36 µg/g[2] | Data not available | Data not available | < 10%[2] | |
| Lead | LOQ: 0.43 µg/g[2] | Data not available | Data not available | < 10%[2] | |
| Flame AAS | Cobalt | LOQ: 0.05 mg/L[3] | 0.05 - 6 mg/L[3] | 70 - 120%[3] | < 20%[3] |
| Iron | LOQ: 0.05 mg/L[3] | 0.05 - 5 mg/L[3] | 70 - 120%[3] | < 20%[3] | |
| Copper | LOQ: 0.1 mg/L[3] | 0.1 - 4 mg/L[3] | 70 - 120%[3] | < 20%[3] | |
| Lead | LOQ: 2 mg/L[3] | 2 - 30 µg/L | 70 - 120%[3] | < 20%[3] | |
| ICP-OES | Cobalt | Data not available | > 0.995 (R²)[4] | 80 - 110%[4] | 3.145 - 4.345%[4] |
| Iron | Data not available | > 0.99 (R²)[5] | 72.63 - 124.62%[5] | < 2.2%[5] | |
| Copper | Data not available | > 0.995 (R²)[4] | 80 - 110%[4] | 3.145 - 4.345%[4] | |
| Lead | Data not available | > 0.99 (R²)[5] | 72.63 - 124.62%[5] | < 2.2%[5] |
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the practical application of the this compound method, a logical workflow diagram is presented below.
Detailed Experimental Protocols
This section provides detailed methodologies for the this compound method, Flame AAS, and ICP-OES to ensure reproducibility and allow for a thorough understanding of each technique.
This compound Spectrophotometric Method for Metal Analysis
This protocol is a general guideline for the determination of metals like cobalt, iron, copper, and lead using this compound. Specific parameters such as pH and wavelength of maximum absorbance (λmax) may vary depending on the metal being analyzed.
1. Reagents and Materials:
-
Standard stock solutions (1000 mg/L) of the metal ions of interest (e.g., Co(II), Fe(III), Cu(II), Pb(II)).
-
This compound solution: Prepare a solution of appropriate concentration by dissolving this compound in deionized water. Gentle heating may be required for complete dissolution.
-
Buffer solution: A suitable buffer solution to maintain the optimal pH for complex formation. For instance, a pH of 6.0 has been used for the formation of violurate chelates with several metals.[2]
-
Deionized water.
2. Instrumentation:
-
UV-Visible Spectrophotometer.
-
pH meter.
-
Volumetric flasks and pipettes.
3. Preparation of Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with deionized water to cover the desired concentration range.
4. Sample Preparation:
-
The sample preparation will depend on the matrix. For aqueous samples, filtration may be sufficient. For solid samples, an acid digestion step is typically required to bring the metals into solution.
5. Experimental Procedure:
-
To a series of volumetric flasks, add a known volume of the standard solutions or the prepared sample solution.
-
Add the this compound solution and the buffer solution to each flask.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for a specified period.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank.
6. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of the metal in the sample solution from the calibration curve.
Flame Atomic Absorption Spectrometry (FAAS) for Metal Analysis
This protocol provides a general procedure for the determination of metals in aqueous samples by FAAS.
1. Reagents and Materials:
-
Standard stock solutions (1000 mg/L) of the metal ions.
-
Nitric acid (HNO₃), concentrated.
-
Deionized water.
2. Instrumentation:
-
Atomic Absorption Spectrometer equipped with a flame atomizer and hollow cathode lamps for the specific metals of interest.
-
Air-acetylene flame.
3. Preparation of Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solutions with deionized water containing a small amount of nitric acid (e.g., 0.3% HNO₃) to match the acid matrix of the samples.[3]
4. Sample Preparation:
-
Acidify aqueous samples to a pH < 2 with concentrated nitric acid upon collection.[3] For samples with high organic content or suspended solids, a digestion step is necessary.
5. Instrumental Parameters:
-
Set the instrument parameters, including wavelength, slit width, and lamp current, according to the manufacturer's recommendations for each metal.
-
Optimize the nebulizer and flame conditions for maximum sensitivity.
6. Experimental Procedure:
-
Aspirate the blank solution (acidified deionized water) to zero the instrument.
-
Aspirate the standard solutions in increasing order of concentration to generate a calibration curve.
-
Aspirate the prepared sample solutions and record the absorbance readings.
7. Data Analysis:
-
The instrument software typically calculates the concentration of the metal in the samples based on the calibration curve.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Metal Analysis
This protocol outlines a general procedure for multi-element analysis of metals in various sample matrices using ICP-OES.
1. Reagents and Materials:
-
Multi-element standard stock solutions.
-
Single-element standard stock solutions (1000 mg/L).
-
Nitric acid (HNO₃), concentrated.
-
Hydrochloric acid (HCl), concentrated.
-
Deionized water.
2. Instrumentation:
-
Inductively Coupled Plasma-Optical Emission Spectrometer with radial and/or axial viewing capabilities.
-
Autosampler.
3. Preparation of Standard Solutions:
-
Prepare a series of multi-element working standard solutions by diluting the stock solutions with acidified deionized water (e.g., 2-5% HNO₃).
4. Sample Preparation:
-
Sample preparation is crucial and matrix-dependent. Aqueous samples are typically acidified. Solid samples, such as soils or biological tissues, require digestion, often using a mixture of acids (e.g., aqua regia) and heat, which can be performed in an open vessel or a microwave digestion system.[4]
5. Instrumental Parameters:
-
Select appropriate emission lines for each element, considering potential spectral interferences.
-
Optimize instrumental parameters such as RF power, nebulizer gas flow rate, and plasma viewing position.
6. Experimental Procedure:
-
Perform a wavelength calibration and detector calibration as recommended by the instrument manufacturer.[6]
-
Analyze a blank solution to establish the baseline.
-
Analyze the standard solutions to create a calibration curve for each element.
-
Analyze the prepared sample solutions. Quality control samples should be analyzed periodically to ensure the accuracy and stability of the analysis.[6]
7. Data Analysis:
-
The instrument's software processes the emission signals and calculates the concentration of each metal in the samples based on the established calibration curves.
References
comparative crystal structure analysis of different violurate salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystal structures of various violurate salts, offering insights into the impact of different cations on the solid-state arrangement of the violurate anion. The information presented is collated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in crystallography, materials science, and pharmaceutical development.
Comparative Crystallographic Data of Violurate Salts
The following table summarizes key crystallographic data for a selection of violurate salts, highlighting the diversity in their crystal structures. This data is crucial for understanding the packing arrangements, coordination environments, and potential physicochemical properties of these compounds.
| Cation | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Alkali Metals (1,3-Dimethylviolurates) | ||||||||||
| Li⁺ | C₆H₈LiN₃O₅ | Monoclinic | P2₁/c | 7.268(3) | 12.015(4) | 10.134(4) | 90 | 109.53(3) | 90 | [1] |
| Na⁺ | C₆H₁₂N₃NaO₇ | Monoclinic | C2/m | 10.183(4) | 14.152(6) | 7.321(3) | 90 | 94.04(3) | 90 | [1] |
| K⁺ | C₁₂H₁₄K₂N₆O₉ | Monoclinic | P2₁/n | 10.283(4) | 14.482(6) | 13.018(5) | 90 | 99.27(3) | 90 | [1] |
| Rb⁺ | C₆H₇RbN₃O₄ | Orthorhombic | Pbca | 13.911(6) | 7.153(3) | 19.341(8) | 90 | 90 | 90 | [1] |
| Cs⁺ | C₆H₇CsN₃O₄ | Monoclinic | P2₁/c | 7.324(3) | 14.286(6) | 9.712(4) | 90 | 108.83(3) | 90 | [1] |
| Alkaline Earth Metals (1,3-Dimethylviolurates) | ||||||||||
| Mg²⁺ | --INVALID-LINK--₂ | Triclinic | P-1 | 7.339(2) | 8.943(3) | 9.991(3) | 86.83(3) | 81.28(3) | 74.01(2) | |
| Ca²⁺ | Ca(C₆H₆N₃O₄)₂·4H₂O | Monoclinic | P2₁/c | 10.512(4) | 14.881(6) | 12.723(5) | 90 | 108.34(3) | 90 | |
| Transition Metals | ||||||||||
| Mn²⁺ | Mn(C₄H₂N₃O₄)₂ | Triclinic | P1 | 9.538 | 9.459 | 7.660 | 97.967 | 90.362 | 100.475 | [2] |
| Cu²⁺ | Cu(C₄H₂N₃O₄)₂ | Monoclinic | P2₁/n | 15.598 | 5.503 | 15.043 | 90 | 114.704 | 90 | [2] |
| Organic Cations | ||||||||||
| 1,10-phenanthrolinium | C₁₂H₉N₂⁺·C₄H₂N₃O₄⁻·C₄H₃N₃O₄·5H₂O | Triclinic | P-1 | 10.123(2) | 12.345(3) | 13.567(3) | 108.12(3) | 98.76(3) | 101.23(3) | [3][4] |
| Cyclopropylammonium | [c-C₃H₅NH₃][C₄H₂N₃O₄] | Monoclinic | P2₁/c | 10.851(2) | 6.7890(14) | 12.985(3) | 90 | 111.45(3) | 90 | [5] |
| Di-iso-propylammonium | [iPr₂NH₂][C₄H₂N₃O₄] | Monoclinic | P2₁/c | 19.533(4) | 13.989(3) | 10.542(2) | 90 | 90.03(3) | 90 | [5] |
| Triethylammonium | [NHEt₃]H[C₄H₂N₃O₄]₂·H₂O | Triclinic | P-1 | 8.1234(16) | 10.345(2) | 13.189(3) | 87.65(3) | 81.23(3) | 70.98(3) | [5] |
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis, crystallization, and crystal structure analysis of violurate salts, based on methodologies reported in the literature.
Synthesis of Violurate Salts
Violurate salts are typically synthesized through a straightforward acid-base reaction or precipitation method.
1. General Synthesis of Metal Violurates:
-
An aqueous or ethanolic solution of violuric acid is prepared.
-
A stoichiometric amount of the corresponding metal hydroxide, carbonate, or chloride is added dropwise to the this compound solution while stirring.[2]
-
The reaction mixture is often heated to reflux for a specified period (e.g., 1 hour) to ensure complete reaction.[2]
-
The resulting colored precipitate of the violurate salt is then cooled to room temperature, filtered, washed with the solvent (e.g., hot ethanol) and a volatile solvent (e.g., ether), and dried.[2]
2. Synthesis of Organoammonium Violurates:
-
This compound is dissolved in a suitable solvent, such as water or ethanol.
-
The desired organic amine is added, often in a 1:1 molar ratio, to the this compound solution.[5]
-
The mixture is stirred, and the resulting colored salt typically precipitates out of the solution.
-
The product is collected by filtration, washed with a small amount of cold solvent, and dried.
Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. Slow crystallization methods are generally preferred.
1. Slow Evaporation:
-
A saturated solution of the violurate salt is prepared in a suitable solvent (e.g., water, ethanol) at an elevated temperature.[3]
-
The solution is filtered to remove any insoluble impurities.
-
The flask is covered with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent at room temperature.[6]
-
Over a period of several days to weeks, single crystals suitable for X-ray diffraction should form.[3]
2. Slow Cooling:
-
A saturated solution of the violurate salt is prepared in a suitable solvent at an elevated temperature.
-
The hot solution is placed in an insulated container (e.g., a Dewar flask) to cool down to room temperature very slowly.
-
This gradual decrease in temperature reduces the solubility of the salt, promoting the growth of well-ordered crystals.
3. Vapour Diffusion:
-
A concentrated solution of the violurate salt is placed in a small, open vial.
-
This vial is then placed inside a larger, sealed container that contains a solvent in which the salt is less soluble (the "anti-solvent").
-
Over time, the vapor of the anti-solvent will slowly diffuse into the vial containing the salt solution, reducing its solubility and inducing crystallization.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.[7]
1. Crystal Mounting:
-
A suitable single crystal (ideally 0.1-0.3 mm in size, transparent, and without visible defects) is selected under a microscope.[6]
-
The crystal is mounted on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.
2. Data Collection:
-
The mounted crystal is placed on a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms.
-
The diffractometer uses a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[7]
-
The crystal is rotated in the X-ray beam, and the diffraction pattern (a series of spots called reflections) is recorded by a detector (e.g., a CCD or CMOS detector).[7]
-
A complete dataset is collected by measuring the intensities and positions of thousands of reflections at various crystal orientations.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.
-
The initial crystal structure is determined using direct methods or Patterson methods.
-
The atomic positions and displacement parameters are refined using least-squares methods against the experimental diffraction data.[3]
-
Hydrogen atoms are often placed in calculated positions and refined using a riding model.[3]
-
The final refined structure provides precise information on bond lengths, bond angles, and the overall molecular and packing arrangement.
Workflow for Comparative Crystal Structure Analysis
The following diagram illustrates the logical workflow for conducting a comparative crystal structure analysis of different violurate salts.
Caption: Workflow for the comparative crystal structure analysis of violurate salts.
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis and characterization of violurate-based Mn(II) and Cu(II) complexes nano-crystallites as DNA-binders and therapeutics agents against SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 1,10-phenanthrolinium violurate this compound pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
evaluating the performance of violuric acid as a redox mediator against other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of violuric acid's performance as a redox mediator against other commonly used alternatives. The information presented is supported by experimental data to aid in the selection of appropriate redox mediators for various applications, including enzymatic reactions and biosensors.
Performance Comparison of Redox Mediators
The efficacy of a redox mediator is determined by several factors, including its redox potential, interaction kinetics with the enzyme, and stability. Below is a summary of these parameters for this compound and other common mediators.
Electrochemical and Kinetic Properties
The redox potential (E°') of a mediator is a crucial parameter as it dictates the thermodynamic feasibility of the electron transfer process. The kinetic parameters, Michaelis-Menten constant (Km) and catalytic constant (kcat), describe the efficiency of the interaction between the laccase and the mediator.
| Mediator | Redox Potential (E°' vs. NHE) | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |
| This compound | ~0.92 V | P. cinnabarinus Laccase | 1600 | 10.3 | 0.0064 |
| T. villosa Laccase | 1200 | 7.7 | 0.0064 | ||
| 1-Hydroxybenzotriazole (HBT) | ~1.08 V | P. cinnabarinus Laccase | 230 | 4.3 | 0.0187 |
| T. villosa Laccase | 210 | 11.5 | 0.0548 | ||
| ABTS | ~0.69 V | P. cinnabarinus Laccase | 14 | 590 | 42.1 |
| T. villosa Laccase | 50 | 1850 | 37.0 | ||
| TEMPO | Not specified in retrieved results | Not specified | Not specified | Not specified | Not specified |
Note: Kinetic data is for the oxidation of the mediator by the specified laccase. Data extracted from a study by Li et al. (1999).
Stability and Reactivity
The stability of the mediator, particularly in its radical form, and its effect on enzyme stability are critical for sustained catalytic activity.
| Mediator | Enzyme Stability | Radical Stability | Notes |
| This compound | Causes greater inactivation of laccases compared to 1-HBT. | The iminoxy radical has a reported lifetime of over 6 hours at pH 2. | The presence of a substrate can slow down laccase inactivation. |
| 1-Hydroxybenzotriazole (HBT) | Also causes inactivation of laccases, but to a lesser extent than this compound. | Not specified in retrieved results | The consumption rate of HBT is high in the presence of active laccases. |
| ABTS | Generally considered a stable mediator. | The ABTS radical cation (ABTS•+) is long-lived and intensely colored, making it useful for spectrophotometric assays. | |
| TEMPO | Not specified in retrieved results | The nitroxyl (B88944) radical is stable. |
Experimental Protocols
Determination of Redox Potential by Cyclic Voltammetry
This protocol outlines the determination of the formal redox potential (E°') of a redox mediator.
Materials:
-
Potentiostat with a three-electrode system (working electrode, reference electrode, counter electrode)
-
Glassy carbon working electrode
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Electrochemical cell
-
Mediator solution (e.g., 1 mM this compound)
-
Supporting electrolyte solution (e.g., 0.1 M KCl in a suitable buffer)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare the mediator solution in the supporting electrolyte.
-
Assemble the three-electrode system in the electrochemical cell containing the prepared solution.
-
Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Set the parameters on the potentiostat software. This includes the initial potential, switching potential, final potential, and scan rate (e.g., 100 mV/s). The potential window should be set to encompass the expected redox peaks of the mediator.
-
Run the cyclic voltammetry scan.
-
Record the resulting voltammogram, which plots current versus potential.
-
Identify the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
Calculate the formal redox potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.
-
For a reversible one-electron process, the peak separation (ΔEp = Epa - Epc) should be close to 59 mV.
Laccase-Mediator System for Dye Decolorization Assay
This protocol is for assessing the performance of a laccase-mediator system in a practical application.
Materials:
-
Laccase solution
-
Mediator solution (e.g., 1 mM this compound)
-
Dye solution (e.g., 0.25 mM of a target dye)
-
Buffer solution (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)
-
Spectrophotometer
-
Incubator/shaker
Procedure:
-
Prepare a reaction mixture in a test tube or cuvette containing the buffer, dye solution, and mediator solution.
-
Initiate the reaction by adding the laccase solution to the mixture.
-
Set up a control reaction with heat-inactivated laccase.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) with shaking.
-
At regular time intervals, take an aliquot of the reaction mixture and measure its absorbance at the maximum wavelength (λmax) of the dye using a spectrophotometer.
-
Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Absorbance at time t) / Initial Absorbance] x 100
-
Plot the percentage of decolorization against time to evaluate the reaction rate.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action for laccase-mediator systems and a typical experimental workflow for evaluating redox mediators.
Caption: General mechanism of a laccase-mediator system.
Caption: Electron transfer in a this compound-mediated glucose oxidase biosensor.
Caption: Workflow for evaluating and comparing redox mediators.
comparative analysis of the different coordination modes of the violurate anion
For Researchers, Scientists, and Drug Development Professionals
The violurate anion, the conjugate base of violuric acid (5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione), is a versatile ligand in coordination chemistry, capable of adopting various coordination modes. This versatility, arising from the presence of multiple potential donor atoms (two nitrogen and four oxygen atoms), allows for the formation of a wide array of metal complexes with diverse structural and electronic properties. This guide provides a comparative analysis of the different coordination modes of the violurate anion, supported by experimental data, to aid researchers in the design and synthesis of novel metal-based compounds for applications in catalysis, materials science, and drug development.
Diverse Coordination Geometries of the Violurate Anion
The coordination of the violurate anion to a metal center is primarily dictated by the nature of the metal ion, the steric and electronic effects of substituents on the violurate ring, and the reaction conditions. The most commonly observed coordination modes are illustrated below, followed by a detailed comparison of their structural and spectroscopic characteristics.
Logical Relationship of Violurate Coordination Modes
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Violuric Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of violuric acid, a compound that requires careful management. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, strict adherence to personal protective equipment (PPE) protocols and handling procedures is crucial.
Personal Protective Equipment (PPE) and Safety Measures
A comprehensive approach to personal protection is the first line of defense when working with this compound. The following table summarizes the required PPE and other essential safety measures.
| Equipment/Measure | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A full-face shield should be used in addition to goggles where there is a high risk of splashing.[3] | Protects against splashes and dust particles that can cause serious eye irritation.[2] |
| Skin Protection | Chemical impermeable gloves (e.g., polychloroprene, nitrile rubber, butyl rubber, fluorocaoutchouc).[1][4] Wear fire/flame resistant and impervious clothing.[1] A PVC apron can provide additional protection.[4] | Prevents skin contact, which can cause irritation.[1][4] Contaminated clothing should be removed immediately and washed before reuse.[1] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A dust mask (type N95, US) is suitable for lower-level exposures.[3] | Protects against the inhalation of dust or aerosols, which may cause respiratory irritation.[2] |
| Ventilation | Handle in a well-ventilated place.[1] Ensure that eyewash stations and safety showers are close to the workstation location.[5] | Minimizes the concentration of airborne particles and provides immediate access to emergency decontamination facilities. |
| General Hygiene | Wash hands thoroughly after handling.[1][5] Avoid all personal contact, including inhalation.[4] Do not eat, drink, or smoke in the work area. | Prevents accidental ingestion and cross-contamination. |
Operational Plan: From Handling to Disposal
A systematic workflow is essential for the safe management of this compound in a laboratory setting.
1. Preparation and Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling and weighing.[1]
-
Tool Selection: Use non-sparking tools to prevent ignition sources, as dust clouds can be explosive.[1][4] Avoid contact with metal spatulas, as this compound can react with metals to form colored salts.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuff containers.[1]
2. Spill Response:
-
Minor Spills: For small spills, immediately clean up all material.[4] Avoid breathing dust and prevent contact with skin and eyes.[4]
-
Major Spills: In the event of a larger spill, evacuate the area and alert emergency responders.[4] Wear appropriate PPE, including respiratory protection, before attempting to contain the spill.[1][4]
-
Containment: Prevent further spillage or leakage if it is safe to do so.[1] Use absorbent materials to confine the spill.
-
Cleanup: Sweep up and shovel the spilled material into suitable, closed containers for disposal.[2][5]
3. Disposal Plan:
-
Waste Characterization: All waste must be handled in accordance with local, state, and federal regulations.[4]
-
Disposal Method: The recommended method of disposal is removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Environmental Protection: Do not let the chemical enter drains or sewer systems.[1] Discharge into the environment must be avoided.[1]
-
Container Disposal: Contaminated packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
